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  • Product: 9-Bromo-9-decenenitrile
  • CAS: 951887-76-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 9-Bromo-9-decenenitrile

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 9-Bromo-9-decenenitrile. This document is intended for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 9-Bromo-9-decenenitrile. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the preparation and analysis of this and structurally related molecules. While 9-Bromo-9-decenenitrile is not extensively documented in current literature, the methodologies presented herein are based on well-established and reliable chemical transformations.

Introduction: The Synthetic Utility of Functionalized Alkenyl Halides and Nitriles

Vinyl bromides are versatile intermediates in organic synthesis, serving as key precursors in a multitude of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck couplings.[1][2] The presence of the bromine atom allows for stereospecific transformations, providing a powerful tool for the construction of complex molecular architectures.[3] Concurrently, the nitrile functional group is a valuable synthon, readily convertible to amines, carboxylic acids, and aldehydes, and is a common feature in many biologically active compounds.[4][5] The combination of a terminal vinyl bromide and a long-chain nitrile in 9-Bromo-9-decenenitrile presents a unique bifunctional molecule with significant potential for applications in materials science and as a building block in the synthesis of novel pharmaceutical agents.

Proposed Synthesis of 9-Bromo-9-decenenitrile via Wittig Olefination

The synthesis of 9-Bromo-9-decenenitrile can be efficiently achieved through a Wittig reaction.[6][7] This well-established olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] In this proposed route, the key disconnection is between the C9 and C10 positions, utilizing a bromo-substituted Wittig reagent and a long-chain aldehyde bearing a nitrile functionality.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 9-Bromo-9-decenenitrile is depicted below. The target molecule can be constructed from 9-oxodecanenitrile and the ylide generated from (bromomethyl)triphenylphosphonium bromide.

Retrosynthesis Target 9-Bromo-9-decenenitrile Disconnect C-C Bond Formation (Wittig Reaction) Target->Disconnect Intermediates 9-Oxodecanenitrile + (Bromomethylene)triphenylphosphorane Disconnect->Intermediates Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction PPh3CH2Br+ Br- PPh3CH2Br+ Br- PPh3=CHBr PPh3=CHBr PPh3CH2Br+ Br-->PPh3=CHBr Base NC-(CH2)7-CHOPPh3=CHBr NC-(CH2)7-CHOPPh3=CHBr Betaine Betaine NC-(CH2)7-CHOPPh3=CHBr->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene + Ph3PO 9-Bromo-9-decenenitrile + Triphenylphosphine oxide Oxaphosphetane->Alkene + Ph3PO Fragmentation

Caption: Proposed reaction mechanism for the synthesis of 9-Bromo-9-decenenitrile.

Detailed Experimental Protocol

Step 1: Synthesis of (Bromomethyl)triphenylphosphonium bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. [9]2. Add dibromomethane (2.0 eq) to the solution. [10]3. Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 16 hours. [9]4. Cool the mixture to room temperature, and then to 0 °C to facilitate precipitation. [9]5. Collect the white precipitate by filtration, wash with cold toluene, and dry under vacuum to yield (bromomethyl)triphenylphosphonium bromide. [9] Step 2: Wittig Olefination

  • Suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (1.05 eq), dropwise via syringe. The formation of the orange-red ylide should be observed.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 9-oxodecanenitrile (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 9-Bromo-9-decenenitrile. [1]

Characterization of 9-Bromo-9-decenenitrile

A comprehensive spectroscopic analysis is crucial to confirm the identity and purity of the synthesized 9-Bromo-9-decenenitrile. The following sections detail the expected spectroscopic data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 9-Bromo-9-decenenitrile are summarized below.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-10 (trans to Br)~6.1d1H=CHBr
H-10 (cis to Br)~5.8d1H=CHBr
H-9~5.6dt1H=CH-CH₂
H-2~2.3t2H-CH₂-CN
H-8~2.1q2H=CH-CH₂-
H-3 to H-7~1.6 - 1.3m10H-(CH₂)₅-
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C-1~119-CN
C-9~138=CH-CH₂
C-10~110=CHBr
C-2~17-CH₂-CN
C-8~33=CH-CH₂-
C-3 to C-7~25 - 30-(CH₂)₅-

Note: Predicted chemical shifts are based on known values for terminal vinyl bromides and long-chain nitriles. Actual values may vary. [11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 9-Bromo-9-decenenitrile are presented in the following table.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2930, ~2855StrongC-H stretch (alkane)
~2245Strong, SharpC≡N stretch
~1630MediumC=C stretch (vinyl)
~910, ~990Strong=C-H bend (out-of-plane)
~600MediumC-Br stretch

Note: The C≡N stretch is a particularly diagnostic peak for nitriles, appearing in a relatively uncongested region of the spectrum. [14][15][16]The C-Br stretch is in the fingerprint region and may be difficult to assign definitively. [17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 9-Bromo-9-decenenitrile, electron ionization (EI) mass spectrometry is expected to show the following key features.

m/zRelative AbundanceAssignment
231, 233LowMolecular ion peaks [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
152Moderate[M - Br]⁺
41High[C₃H₅]⁺ or [CH₂=CH-CN]⁺ (from McLafferty rearrangement)
variousModerate to LowFragmentation of the alkyl chain

Note: The presence of a pair of peaks of nearly equal intensity separated by 2 m/z units is a hallmark of a bromine-containing compound. [18][19]The molecular ion peak for long-chain nitriles is often weak or absent. [20][21]

Experimental Protocols for Characterization

3.4.1. NMR Spectroscopy

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data using appropriate software, referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

3.4.2. IR Spectroscopy

  • Obtain a background spectrum of the clean ATR crystal of an FT-IR spectrometer.

  • Place a small amount of the liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

3.4.3. Mass Spectrometry

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

This technical guide outlines a robust and plausible strategy for the synthesis and characterization of 9-Bromo-9-decenenitrile. The proposed Wittig olefination provides a direct and efficient route to this novel bifunctional molecule. The predicted spectroscopic data, based on established principles and data from analogous structures, offers a clear roadmap for the comprehensive characterization of the target compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules for a variety of applications.

References

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  • ACS Publications. (n.d.). Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes | Organic Process Research & Development. Retrieved from [Link]

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  • Journal of the American Chemical Society. (1944). A New Synthesis of α-Bromoaldehydes. Retrieved from [Link]

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  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

  • YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.17. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Synthesis of α-Bromoaldehydes | Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Bromomethyltriphenylphosphonium bromide. Retrieved from [Link]

  • RSC Publishing. (n.d.). The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy. Retrieved from [Link]

  • ProQuest. (n.d.). FTIR and Raman Spectroscopy Study of Soot Deposits Produced in the Infrared Multiphoton Dissociation of Vinyl Bromide. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragmentation mechanism and energetics of some alkyl halide ions. Retrieved from [Link]

  • Google Patents. (n.d.). US2438480A - Purification of vinyl halide and vinylidene halide polymers.
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  • PubMed Central. (n.d.). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 9-Bromo-9-decenenitrile

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 9-Bromo-9-decenenitrile (C₁₀H₁₆BrN), a molecule incorporating a terminal vinyl bromide and a nitrile functional group. In...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 9-Bromo-9-decenenitrile (C₁₀H₁₆BrN), a molecule incorporating a terminal vinyl bromide and a nitrile functional group. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive and scientifically grounded interpretation of the anticipated spectral features of this compound. This guide is designed to assist in the structural elucidation and quality control of 9-Bromo-9-decenenitrile and related unsaturated halogenated nitriles.

Molecular Structure and Spectroscopic Overview

9-Bromo-9-decenenitrile presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a vinyl bromide group, a long aliphatic chain, and a nitrile moiety will be clearly distinguishable using a combination of spectroscopic techniques. Understanding the expected data from ¹H NMR, ¹³C NMR, IR, and MS is crucial for confirming the synthesis of the target molecule and for identifying any potential impurities.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 9-Bromo-9-decenenitrile, both ¹H and ¹³C NMR will provide key insights.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 9-Bromo-9-decenenitrile is expected to show several distinct signals corresponding to the different types of protons in the molecule. The vinyl protons will be the most downfield, followed by the protons alpha to the nitrile group, and then the aliphatic chain protons.

Table 1: Predicted ¹H NMR Data for 9-Bromo-9-decenenitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
H_a (geminal to Br)5.5 - 6.0Doublet1HDeshielded by the electronegative bromine atom and the double bond.
H_b (cis to Br)5.0 - 5.5Doublet1HLocated on the same carbon as H_a, showing geminal coupling.
-CH₂-CN 2.3 - 2.5Triplet2HDeshielded by the electron-withdrawing nitrile group.
-C(Br)-CH₂- 2.0 - 2.2Triplet2HInfluenced by the double bond and bromine atom.
-(CH₂)₅- 1.2 - 1.6Multiplet10HOverlapping signals of the aliphatic methylene groups.

Causality behind Experimental Choices: The choice of a standard NMR solvent like CDCl₃ is appropriate for this non-polar molecule. A high-field NMR spectrometer (e.g., 400 MHz or higher) would be beneficial to resolve the multiplets in the aliphatic region and accurately determine the coupling constants for the vinyl protons. The vinyl group gives characteristic signals in the 5-7 ppm range with distinct coupling patterns (geminal, cis, and trans)[1].

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The sp² carbons of the vinyl group, the nitrile carbon, and the carbons of the aliphatic chain will all appear in distinct regions of the spectrum.

Table 2: Predicted ¹³C NMR Data for 9-Bromo-9-decenenitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
-C≡N 118 - 122Characteristic chemical shift for a nitrile carbon.
C=C-Br 135 - 140The sp² carbon attached to the bromine will be significantly downfield.
CH₂=C 115 - 120The terminal sp² carbon of the vinyl group.
-CH₂-CN 15 - 20Carbon alpha to the nitrile group.
-C(Br)-CH₂- 30 - 35Carbon adjacent to the vinyl bromide group.
-(CH₂)₅- 25 - 35Overlapping signals for the aliphatic methylene carbons.

Expertise & Experience: In a decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single peak, simplifying the spectrum and allowing for easy identification of the number of different carbon environments. The sp² carbons of the vinyl group typically appear between 110 and 140 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For 9-Bromo-9-decenenitrile, the nitrile and the carbon-carbon double bond will show strong, characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 9-Bromo-9-decenenitrile

Functional GroupPredicted Absorption (cm⁻¹)IntensityVibration Mode
-C≡N 2240 - 2260Strong, SharpC≡N Stretch
C=C 1630 - 1650MediumC=C Stretch
=C-H 3050 - 3100Mediumsp² C-H Stretch
-C-H 2850 - 2960Strongsp³ C-H Stretch
-C-Br 500 - 600StrongC-Br Stretch

Trustworthiness: The presence of a sharp, strong peak around 2250 cm⁻¹ is a highly reliable indicator of the nitrile functional group[2][3]. Similarly, the C=C stretch in the 1640-1680 cm⁻¹ region confirms the presence of an alkene[1][3]. The combination of these peaks provides a self-validating system for the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 9-Bromo-9-decenenitrile, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Molecular Ion and Isotopic Pattern

The molecular weight of 9-Bromo-9-decenenitrile is 230.15 g/mol . Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of almost equal intensity.

  • M⁺: m/z = 230 (corresponding to C₁₀H₁₆⁷⁹BrN)

  • M+2: m/z = 232 (corresponding to C₁₀H₁₆⁸¹BrN)

Predicted Fragmentation Pathway

The molecular ion of 9-Bromo-9-decenenitrile is expected to be unstable and undergo fragmentation. The most likely fragmentation pathways involve the loss of the bromine atom and cleavage of the aliphatic chain.

Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway for 9-Bromo-9-decenenitrile

fragmentation M [C₁₀H₁₆BrN]⁺˙ m/z = 230/232 F1 [C₁₀H₁₆N]⁺ m/z = 150 M->F1 - Br• Br_radical Br• F2 [C₉H₁₄N]⁺ m/z = 136 F1->F2 - CH₂ F3 [C₄H₅N]⁺˙ m/z = 67 F1->F3 McLafferty Rearrangement

Caption: Predicted fragmentation of 9-Bromo-9-decenenitrile.

Authoritative Grounding & Comprehensive References: The fragmentation of organic molecules in a mass spectrometer follows well-established principles[4][5]. The loss of a halogen is a common fragmentation pathway for alkyl halides, leading to a carbocation[6]. The subsequent fragmentation of the aliphatic chain often occurs through the loss of neutral fragments like CH₂ units.

Table 4: Predicted Major Fragments in the Mass Spectrum of 9-Bromo-9-decenenitrile

m/zProposed FragmentNotes
230/232[C₁₀H₁₆BrN]⁺˙Molecular ion peak with characteristic 1:1 bromine isotope pattern.
151[C₁₀H₁₆N]⁺Loss of a bromine radical.
136[C₉H₁₄N]⁺Loss of a methyl group from the [M-Br]⁺ fragment.
Various[CₙH₂ₙ₋₁N]⁺Fragments resulting from the cleavage of the aliphatic chain.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of 9-Bromo-9-decenenitrile into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently invert to dissolve the sample completely.

  • Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small drop of liquid 9-Bromo-9-decenenitrile directly onto the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (EI-MS)
  • Dissolve a small amount of 9-Bromo-9-decenenitrile in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC-MS.

  • Use a standard electron ionization (EI) energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Diagram 2: General Spectroscopic Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P_NMR NMR Sample (in CDCl₃) A_NMR ¹H & ¹³C NMR Spectrometer P_NMR->A_NMR P_IR IR Sample (Neat Liquid) A_IR FT-IR (ATR) Spectrometer P_IR->A_IR P_MS MS Sample (in Volatile Solvent) A_MS EI-MS Spectrometer P_MS->A_MS D_NMR NMR Spectra (Chemical Shifts, Coupling) A_NMR->D_NMR D_IR IR Spectrum (Functional Groups) A_IR->D_IR D_MS Mass Spectrum (Molecular Ion, Fragmentation) A_MS->D_MS Final Structural Confirmation D_NMR->Final D_IR->Final D_MS->Final

Caption: Workflow for the spectroscopic analysis of 9-Bromo-9-decenenitrile.

Conclusion

The comprehensive spectroscopic analysis of 9-Bromo-9-decenenitrile can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide provides a robust predictive framework for the interpretation of the expected spectral data. The characteristic signals of the vinyl bromide, nitrile, and aliphatic chain moieties are anticipated to be clearly identifiable, allowing for unambiguous structural confirmation. The methodologies and predicted data presented herein serve as a valuable resource for researchers working with this and structurally related compounds, ensuring scientific integrity and facilitating advancements in chemical synthesis and drug development.

References

  • Brainly. (2023, September 9). How many signals would you expect to find in the ¹H NMR spectrum of vinyl bromide? Retrieved from Brainly.com. [Link]

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Foundational

An In-Depth Technical Guide to 9-Bromo-9-decenenitrile: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 9-Bromo-9-decenenitrile, a bifunctional molecule with significant po...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 9-Bromo-9-decenenitrile, a bifunctional molecule with significant potential as an intermediate in complex organic synthesis. The document elucidates the compound's core physical and chemical properties, predicted spectroscopic profile, and key reactive characteristics. By analyzing its distinct functional groups—a vinylic bromide, a terminal alkene, and a nitrile—we explore its utility as a versatile building block, particularly in the context of medicinal chemistry and drug development. This guide also puts forth a proposed synthetic protocol and outlines essential safety and handling procedures based on established data for structurally related compounds. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize 9-Bromo-9-decenenitrile in their synthetic endeavors.

Molecular Identity and Structure

9-Bromo-9-decenenitrile is an organic compound featuring a ten-carbon chain functionalized with both a nitrile group at one terminus and a bromo-substituted double bond at the other. This unique arrangement of functional groups provides orthogonal reactivity, making it a valuable substrate for sequential chemical transformations.

Chemical Identifiers
PropertyValueSource
IUPAC Name 9-Bromo-9-decenenitrile-
CAS Number 951887-76-6[1]
Molecular Formula C₁₀H₁₆BrNCalculated
Molecular Weight 230.14 g/mol Calculated
Canonical SMILES C=C(Br)CCCCCCCC#N-
Structural Analysis

The molecule's structure is defined by three key regions:

  • The Nitrile Terminus (-C≡N): A polar and reactive group that can serve as a precursor to amines, amides, or carboxylic acids.

  • The Alkyl Spacer (-(CH₂)₇-): A flexible, non-polar seven-carbon chain that provides distance and conformational mobility between the terminal functional groups.

  • The Vinylic Bromide Moiety (C=C-Br): A site ripe for carbon-carbon bond formation via cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Caption: Key functional groups of 9-Bromo-9-decenenitrile.

Physicochemical Properties

Detailed experimental data for 9-Bromo-9-decenenitrile is not extensively published. However, based on its structure and data from analogous compounds, we can predict its general properties.

PropertyPredicted Value / ObservationRationale / Comparative Data
Appearance Colorless to light yellow liquidBased on general appearance of similar functionalized alkanes.
Boiling Point > 200 °C (at atm. pressure)High molecular weight and polarity of the nitrile group suggest a high boiling point. For comparison, 1-bromo-9-decene has a boiling point of 50 °C at 0.3 mmHg.[2]
Melting Point Not available-
Density ~1.0 - 1.1 g/mLThe presence of bromine significantly increases density compared to a simple alkane. 1-Bromo-9-decene has a density of 1.092 g/mL.[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.The long alkyl chain imparts non-polar character, while the nitrile group adds some polarity. Overall, the molecule is expected to be hydrophobic.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a predictive analysis based on established principles of spectroscopy provides a reliable profile for compound identification and characterization.

TechniquePredicted Key Features
¹H NMR ~5.6-5.8 ppm (2H, m): Vinylic protons on C10.~2.3 ppm (2H, t): Methylene protons alpha to the nitrile group (C2).~2.1 ppm (2H, q): Methylene protons alpha to the double bond (C8).~1.2-1.7 ppm (10H, m): Overlapping signals from the remaining methylene groups in the alkyl chain.
¹³C NMR ~125-130 ppm: Brominated vinylic carbon (C9).~120 ppm: Terminal vinylic carbon (C10).~119 ppm: Nitrile carbon (C1).~25-35 ppm: Methylene carbons of the alkyl chain.~17 ppm: Methylene carbon alpha to the nitrile (C2).
IR Spectroscopy ~2245 cm⁻¹ (sharp, medium): C≡N stretch.~1630 cm⁻¹ (medium): C=C stretch.~3080 cm⁻¹ (medium): =C-H stretch.2850-2960 cm⁻¹ (strong): -C-H alkane stretches.
Mass Spectrometry Molecular Ion (M⁺): Isotopic peaks at m/z 230 and 232 with a characteristic ~1:1 ratio, indicative of a single bromine atom.

Chemical Reactivity and Synthetic Potential

The synthetic utility of 9-Bromo-9-decenenitrile stems from the distinct reactivity of its three primary functional regions. This allows for selective transformations, making it an excellent scaffold for building molecular complexity.

mol Nitrile Group (-C≡N) 9-Bromo-9-decenenitrile Vinylic Bromide (-C(Br)=CH₂) amine Primary Amine (Reduction, e.g., LiAlH₄) mol:f0->amine Selective Transformation acid Carboxylic Acid (Hydrolysis, e.g., H₃O⁺/heat) mol:f0->acid suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) mol:f2->suzuki C-C Bond Formation heck Heck Coupling (Alkene, Pd catalyst) mol:f2->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) mol:f2->sonogashira

Caption: Reactivity map of 9-Bromo-9-decenenitrile.

Reactions at the Nitrile Group

The nitrile is a versatile functional group that can be transformed into other key moieties common in pharmaceutical compounds.

  • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center into the molecule, which is often critical for drug-receptor interactions.

  • Hydrolysis: Under acidic or basic aqueous conditions with heating, the nitrile can be fully hydrolyzed to a carboxylic acid (-COOH), providing a handle for amide bond formation or other derivatizations.

Reactions at the Vinylic Bromide

The vinylic bromide is the molecule's most valuable site for strategic carbon-carbon bond formation, a process central to the synthesis of novel drug candidates.

  • Palladium-Catalyzed Cross-Coupling: This site is an excellent substrate for a variety of cross-coupling reactions.

    • Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C(sp²)-C(sp²) bond, allowing for the direct attachment of aromatic or heteroaromatic rings.

    • Heck Coupling: Reaction with an alkene to introduce new substituted vinyl groups.

    • Sonogashira Coupling: Reaction with a terminal alkyne to create conjugated enyne systems.

The ability to perform these reactions is fundamental in drug development for rapidly building libraries of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Protocol

A practical and efficient synthesis of 9-Bromo-9-decenenitrile can be envisioned starting from commercially available 9-decen-1-ol. This proposed multi-step pathway leverages reliable and well-established organic reactions.

start 9-Decen-1-ol step1 Step 1: Tosylation (TsCl, Pyridine) start->step1 int1 9-Decenyl Tosylate step1->int1 step2 Step 2: Cyanation (NaCN, DMSO) int1->step2 int2 10-Undecenenitrile step2->int2 step3 Step 3: Bromination (NBS, AIBN, CCl₄) int2->step3 int3 11-Bromo-10-undecenenitrile step3->int3 step4 Step 4: Elimination (DBU, Toluene) int3->step4 product 9-Bromo-9-decenenitrile step4->product

Caption: Proposed synthetic workflow for 9-Bromo-9-decenenitrile.

Step-by-Step Methodology
  • Tosylation of 9-Decen-1-ol (Step 1):

    • Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution.

    • Protocol: To a stirred solution of 9-decen-1-ol in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (TsCl). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract the product with ethyl acetate. The organic layers are washed with dilute HCl to remove pyridine, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield 9-decenyl tosylate.

  • Nucleophilic Substitution with Cyanide (Step 2):

    • Rationale: An Sₙ2 reaction where cyanide anion displaces the tosylate, forming the nitrile and extending the carbon chain by one.

    • Protocol: Dissolve the 9-decenyl tosylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) and heat the mixture to 60-80 °C for 4-6 hours. Monitor by TLC. After completion, cool the reaction, pour into water, and extract with diethyl ether. Wash the organic extracts, dry, and concentrate. Purify by column chromatography to obtain 10-undecenenitrile.

  • Allylic Bromination (Step 3):

    • Rationale: A free-radical reaction that selectively brominates the position adjacent to the double bond.

    • Protocol: Dissolve 10-undecenenitrile in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN. Reflux the mixture under a light source (e.g., a sun lamp) until the reaction is complete. Cool the mixture, filter off the succinimide, and concentrate the filtrate to yield the crude allylic bromide.

  • Elimination to Form Vinylic Bromide (Step 4):

    • Rationale: A strong, non-nucleophilic base is used to promote E2 elimination of HBr, forming the desired vinylic bromide product.

    • Protocol: Dissolve the crude bromide from the previous step in toluene. Add 1,8-Diazabicycloundec-7-ene (DBU) and reflux for 2-4 hours. Cool, wash the reaction mixture with dilute acid and brine, dry over Na₂SO₄, and concentrate. The final product, 9-Bromo-9-decenenitrile, can be purified by vacuum distillation or column chromatography.

Applications in Research and Drug Development

While specific applications of 9-Bromo-9-decenenitrile are not widely documented, its structure makes it an inherently valuable tool for medicinal chemists.

  • Scaffold for Library Synthesis: The orthogonal nature of the nitrile and vinylic bromide allows for a two-directional synthesis. One could first perform a cross-coupling reaction at the bromide site and then modify the nitrile, or vice-versa. This enables the rapid generation of a diverse library of related compounds for screening.

  • Linker/Spacer Moiety: The seven-carbon alkyl chain can act as a flexible linker in more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where precise spatial orientation of different domains is crucial.

  • Nitrile as a Bioisostere: The nitrile group is a well-known bioisostere for carbonyl groups and can participate in hydrogen bonding.[3] Its incorporation can improve metabolic stability and pharmacokinetic properties.

Safety, Handling, and Storage

No specific safety data sheet exists for 9-Bromo-9-decenenitrile. The following recommendations are based on data for compounds with similar functional groups, such as bromoalkenes and aliphatic nitriles.[4][5]

Hazard Identification
  • Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing vapors/mist.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, protective clothing, and eye protection.

Recommended Handling Procedures
  • Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

First Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation persists, get medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

References

  • ChemBK. 1-BROMO-9-DECENE - Physico-chemical Properties. [Link]

  • PubChem - NIH. Dec-9-enenitrile | C10H17N. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

Exploratory

The Alkenyl Halide Keystone: A Guide to Modern Synthetic Strategies for Terminal Vinyl Bromides

Abstract Terminal vinyl bromides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for a myriad of chemical transformations, particularly in the construction of complex molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terminal vinyl bromides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for a myriad of chemical transformations, particularly in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. Their utility in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, underscores the critical need for efficient, stereoselective, and functional group-tolerant synthetic methods. This in-depth technical guide provides a comprehensive overview of both established and novel methodologies for the synthesis of terminal vinyl bromides. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental design and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic intermediates in their work.

Introduction: The Strategic Importance of Terminal Vinyl Bromides

The vinyl bromide moiety is a cornerstone in the synthetic chemist's toolbox. Its presence on a terminal alkene provides a reactive handle for the stereospecific introduction of carbon-carbon and carbon-heteroatom bonds. The polarity of the carbon-bromine bond, coupled with the sp² hybridization of the carbon atom, allows for a diverse range of reactivity, from metal-halogen exchange to direct participation in catalytic cycles. In drug development, the precise installation of a vinyl bromide can be a pivotal step in the synthesis of a lead compound, enabling late-stage functionalization and the exploration of structure-activity relationships. This guide will navigate the evolving landscape of synthetic methods, from classical approaches to cutting-edge catalytic systems, providing the reader with a robust understanding of how to construct this critical functional group.

Synthesis from Alkynes: A Direct and Atom-Economical Approach

The conversion of terminal alkynes to terminal vinyl bromides is one of the most direct methods available. The regioselectivity of the hydrobromination reaction is a key consideration, with both Markovnikov and anti-Markovnikov additions being achievable through careful selection of reagents and catalysts.

Catalytic Anti-Markovnikov Hydrobromination

Historically, the anti-Markovnikov hydrobromination of terminal alkynes to afford terminal (E)-vinyl bromides was achieved using radical initiators, often with limited substrate scope and stereoselectivity. Recent advances have introduced milder, more selective catalytic systems.

Mechanism and Rationale: A notable advancement involves the use of copper(I) hydride catalysis. The reaction proceeds via a hydrocupration of the alkyne, which places the copper at the terminal position due to steric and electronic preferences. This is followed by an electrophilic bromination of the resulting alkenylcopper intermediate. The use of a silane as the hydride source and a suitable brominating agent are crucial for the success of this transformation.

A catalytic method for the anti-Markovnikov hydrobromination of terminal alkynes has been developed, affording (E)-alkenyl bromides in high yield with excellent regio- and diastereoselectivity.[1][2] The reaction conditions are compatible with a wide array of functional groups.[1][2]

Experimental Protocol: Copper-Catalyzed Anti-Markovnikov Hydrobromination [2]

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • (IPr)CuCl (0.05 equiv)

    • Sodium tert-butoxide (0.05 equiv)

    • Diphenylsilane (1.2 equiv)

    • 1,2-Dibromotetrachloroethane (DBTCE) (1.1 equiv)

    • Anhydrous THF

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add (IPr)CuCl and sodium tert-butoxide.

    • Add anhydrous THF and stir for 5 minutes.

    • Add the terminal alkyne and diphenylsilane.

    • Stir the mixture at room temperature for 10 minutes.

    • Add a solution of DBTCE in THF dropwise over 5 minutes.

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Copper-Catalyzed Anti-Markovnikov Hydrobromination

SubstrateProductYield (%)E/Z Ratio
Phenylacetylene1-Bromo-2-phenylethene95>98:2
1-Octyne1-Bromo-1-octene92>98:2
4-Ethynyltoluene1-Bromo-2-(p-tolyl)ethene96>98:2
3-Ethynylthiophene1-Bromo-2-(thiophen-3-yl)ethene88>98:2

Data adapted from Uehling, M. R., et al., J. Am. Chem. Soc. 2014, 136, 8799–8803.[2]

Workflow for Copper-Catalyzed Anti-Markovnikov Hydrobromination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine (IPr)CuCl and NaOtBu in anhydrous THF prep2 Add terminal alkyne and diphenylsilane prep1->prep2 Stir 5 min react1 Stir at room temperature for 10 min prep2->react1 react2 Add DBTCE solution dropwise react1->react2 react3 Stir at room temperature for 1 hour react2->react3 workup1 Quench with sat. aq. NaHCO3 react3->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for copper-catalyzed hydrobromination.

Hydroalumination-Bromination

A classic and reliable method for the stereoselective synthesis of vinyl bromides from terminal alkynes involves a two-step sequence of hydroalumination followed by bromination. This method offers excellent control over stereochemistry.

Mechanism and Rationale: The hydroalumination of a terminal alkyne with a reagent such as diisobutylaluminium hydride (DIBAL-H) proceeds via a syn-addition, placing the aluminum atom at the terminal carbon. The resulting vinylalane intermediate can then be treated with bromine to afford the corresponding (E)-vinyl bromide with retention of configuration. A nickel-catalyzed version of this reaction allows for α-selective hydroalumination, which upon bromination yields the terminal vinyl bromide.[1]

Experimental Protocol: Ni-Catalyzed Hydroalumination-Bromination [1]

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • Ni(dppp)Cl₂ (0.05 equiv)

    • DIBAL-H (1.1 equiv)

    • Bromine (1.1 equiv)

    • Anhydrous THF

  • Procedure:

    • To a solution of Ni(dppp)Cl₂ in anhydrous THF at 0 °C, add DIBAL-H dropwise.

    • Stir the mixture for 10 minutes, then add the terminal alkyne.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction to -78 °C and add a solution of bromine in THF dropwise.

    • Stir for 30 minutes at -78 °C, then warm to room temperature.

    • Quench the reaction with 1 M HCl.

    • Extract with diethyl ether, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Synthesis from Aldehydes: Building Complexity from Simple Precursors

Aldehydes are readily available and inexpensive starting materials, making them attractive precursors for terminal vinyl bromides. The key transformation involves a one-carbon homologation with the introduction of a carbon-carbon double bond and a bromine atom.

The Corey-Fuchs Reaction and Subsequent Reduction

A robust two-step procedure for the synthesis of terminal vinyl bromides from aldehydes is the Corey-Fuchs reaction to form a 1,1-dibromoalkene, followed by a selective reduction.

Mechanism and Rationale: The Corey-Fuchs reaction involves the reaction of an aldehyde with the phosphonium ylide generated from triphenylphosphine and carbon tetrabromide. This affords a 1,1-dibromoalkene. The subsequent reduction of the dibromoalkene to the monobromoalkene can be achieved with various reagents, such as dimethylphosphite and triethylamine, often with good stereoselectivity.[3]

Experimental Protocol: Corey-Fuchs/Hirao Reduction

  • Step 1: Synthesis of 1,1-Dibromoalkene

    • To a solution of triphenylphosphine (2.0 equiv) in dichloromethane at 0 °C, add carbon tetrabromide (1.0 equiv) portionwise.

    • Stir for 10 minutes, then add the aldehyde (1.0 equiv).

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Concentrate the reaction mixture and purify by column chromatography.

  • Step 2: Reduction to Terminal Vinyl Bromide

    • To a solution of the 1,1-dibromoalkene (1.0 equiv) and triethylamine (2.0 equiv) in ethanol, add dimethylphosphite (1.5 equiv).

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Corey-Fuchs/Hirao Reduction Mechanism

G cluster_step1 Step 1: Corey-Fuchs Reaction cluster_step2 Step 2: Hirao Reduction s1_reagents Aldehyde + PPh3/CBr4 s1_intermediate 1,1-Dibromoalkene s1_reagents->s1_intermediate Wittig-type reaction s2_reagents 1,1-Dibromoalkene + (MeO)2P(O)H/Et3N s1_intermediate->s2_reagents s2_product Terminal Vinyl Bromide s2_reagents->s2_product Selective reduction

Sources

Foundational

Preparation of long-chain functionalized alkenenitriles

An In-Depth Technical Guide to the Synthesis of Long-Chain Functionalized Alkenenitriles Authored for Researchers, Scientists, and Drug Development Professionals Abstract Long-chain functionalized alkenenitriles are a cl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Long-Chain Functionalized Alkenenitriles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain functionalized alkenenitriles are a class of molecules holding significant value in medicinal chemistry and materials science. The unique combination of a lengthy hydrophobic chain, a reactive alkene moiety, and a versatile nitrile group makes them powerful building blocks for complex molecular architectures. The nitrile group, in particular, serves as a crucial pharmacophore in numerous approved drugs and can be readily transformed into amines, amides, or carboxylic acids.[1][2][3][4] This guide provides a comprehensive overview of the primary synthetic strategies for preparing these compounds, emphasizing the rationale behind methodological choices, detailed experimental protocols, and critical safety considerations.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of a long-chain functionalized alkenenitrile is not a one-size-fits-all problem. The optimal strategy depends on the desired stereochemistry of the alkene, the position of the nitrile and other functional groups, and the availability of starting materials. Below, we dissect the most robust and widely adopted methodologies.

Olefin Metathesis: Building the Backbone

Olefin metathesis is a powerful tool for constructing the carbon backbone and the C=C double bond in a single, efficient step. Cross-metathesis (CM) between a functionalized, nitrile-containing olefin and a long-chain terminal alkene is a common approach.[5]

Causality of Catalyst Choice: The selection of the metathesis catalyst is paramount.

  • Grubbs Catalysts (Ru-based): These are favored for their remarkable functional group tolerance (including nitriles, esters, and alcohols) and stability to air and moisture, simplifying reaction setup.[6]

  • Schrock Catalysts (Mo-based): While often more reactive and capable of achieving higher turnover numbers, they are highly sensitive to air and moisture and have lower tolerance for certain functional groups.

The reaction is typically designed so that one of the byproducts is a volatile gas (e.g., ethylene), which drives the reaction to completion.[6]

Logical Framework for Metathesis Strategy

Caption: Decision workflow for employing olefin metathesis.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These classical methods form the C=C bond by reacting a carbonyl compound (aldehyde or ketone) with a phosphorus-stabilized carbanion.

  • The Wittig Reaction: Utilizes a phosphonium ylide. While versatile, it often yields a mixture of E and Z isomers, especially with semi-stabilized or unstabilized ylides.[7] The separation of the triphenylphosphine oxide byproduct can also be challenging.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses a phosphonate carbanion. It offers significant advantages for synthesizing alkenenitriles.[8][9]

    • Superior Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[10][11]

    • Ease of Purification: The phosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction.[8]

    • Higher Reactivity: The phosphonate carbanion is more nucleophilic than the corresponding ylide, enabling reactions with more hindered ketones.[8]

Data Comparison: Wittig vs. HWE for Alkenenitrile Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Typical Stereoselectivity Mixture of E/Z isomers (can be tuned)[7]Predominantly (E)-alkene[10][11]
Byproduct Triphenylphosphine oxide (often solid)Dialkyl phosphate salt (water-soluble)[8]
Reactivity Good with aldehydes, less so with ketonesExcellent with both aldehydes and ketones[8]
Key Advantage Broad functional group tolerance[7]High (E)-selectivity and easy purification
Hydrocyanation of Alkynes

The direct addition of hydrogen cyanide (HCN) across a carbon-carbon triple bond is a highly atom-economical method for synthesizing α,β-unsaturated nitriles.[12] However, due to the extreme toxicity of HCN gas, modern protocols rely on safer HCN surrogates.

Causality of Reagent Choice:

  • Acetone Cyanohydrin or Trimethylsilyl Cyanide (TMSCN): These reagents can be used for the in situ generation of HCN, avoiding the need to handle the toxic gas directly.[12]

  • Transfer Hydrocyanation: A groundbreaking approach uses benign alkyl nitriles (e.g., isovaleronitrile) as HCN donors in the presence of a nickel catalyst. This method avoids traditional, highly toxic cyanide sources altogether.[1][13]

This method is particularly powerful for creating vinyl nitriles, but controlling regioselectivity with unsymmetrical alkynes can be a challenge, often requiring carefully chosen catalytic systems.[1][14]

Experimental Protocols: A Self-Validating System

The following protocol for an HWE reaction is presented as a self-validating system, incorporating reaction setup, work-up, purification, and characterization.

Protocol: (E)-Selective Synthesis of Dodec-2-enenitrile via HWE Reaction

This protocol describes the reaction between decanal (a long-chain aldehyde) and diethyl cyanomethylphosphonate.

Reaction Mechanism Overview

HWE_Mechanism reagents Diethyl cyanomethylphosphonate + NaH (Base) carbanion Phosphonate Carbanion (Nucleophile) reagents->carbanion Deprotonation aldehyde Long-Chain Aldehyde (e.g., Decanal) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane carbanion->oxaphosphetane Nucleophilic Attack product (E)-Alkenenitrile oxaphosphetane->product Elimination byproduct Diethyl phosphate salt (Water-soluble) oxaphosphetane->byproduct

Caption: Simplified mechanism of the HWE reaction.

Materials & Reagents:

  • Diethyl cyanomethylphosphonate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Decanal (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane, Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.

    • Causality: This step generates the highly nucleophilic phosphonate carbanion. The slow addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Re-cool the mixture to 0 °C and add a solution of decanal (1.05 eq) in anhydrous THF dropwise.

  • Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC analysis indicates complete consumption of the aldehyde).

  • Work-Up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous washes are critical for removing the water-soluble diethyl phosphate byproduct, which is a key advantage of the HWE reaction.[8]

  • Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the resulting oil by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm the structure, purity, and (E)-stereochemistry of the dodec-2-enenitrile product.

Post-Synthesis Functionalization

Once the long-chain alkenenitrile is formed, further modifications can be made. Radical-initiated reactions offer a powerful way to functionalize the alkyl chain, often with anti-Markovnikov selectivity.[15] For instance, a copper-catalyzed hydrocyanoalkylation can add another nitrile-containing alkyl group across an unactivated alkene.[15] Furthermore, the existing double bond can undergo various transformations (e.g., epoxidation, dihydroxylation) and the nitrile can be hydrolyzed or reduced to introduce new functionalities.

Critical Safety Protocols: Handling Cyanide Sources

The nitrile functional group itself is a stable and common feature in pharmaceuticals.[4] However, its synthesis may involve highly toxic cyanide reagents. Strict adherence to safety protocols is mandatory.

Safety Workflow for Cyanide Compounds

Cyanide_Safety start START: Planning Cyanide Experiment ppe PPE: Lab coat, safety goggles, face shield, double nitrile gloves start->ppe Step 1 controls Engineering Controls: Certified chemical fume hood, 'Cyanide In Use' sign ppe->controls Step 2 handling Handling: NEVER work alone. Keep acids separate. Weigh in hood. controls->handling Step 3 spill Spill Response handling->spill During Exp. waste Waste Disposal: Segregated, labeled 'Cyanide Waste - No Acids'. Use sealed, liquid-tight containers. handling->waste Post-Exp. spill_small Small Spill (in hood): Absorb, decontaminate with pH 10 buffer then 10% bleach. spill->spill_small Contained spill_large Large Spill: Evacuate, alert others, call emergency services. spill->spill_large Uncontained spill_small->waste end END: Decontaminate area & glassware waste->end

Caption: Mandatory safety workflow for handling cyanide-containing reagents.

Core Safety Mandates:

  • Engineering Controls: All manipulations of solid cyanides or reactions involving HCN surrogates must be performed in a properly functioning chemical fume hood.[16][17][18]

  • Personal Protective Equipment (PPE): Standard attire includes a lab coat, closed-toe shoes, chemical splash goggles, and nitrile gloves. Double-gloving is strongly recommended.[16][18]

  • Incompatible Chemicals: Keep all acids away from cyanide salts and waste, as acidification will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[17][19]

  • Waste Disposal: Cyanide waste must be kept in a separate, clearly labeled, sealed container. Never mix it with other waste streams, especially acidic waste.[16][19]

  • Decontamination: All glassware and surfaces should be decontaminated, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[18][19]

References

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles: Synthetic Communic
  • Transition‐metal‐catalyzed cross‐coupling strategies to functionalize nitrile at α‐position.
  • Cyanides | Division of Research Safety. University of Illinois.
  • Cyanides Storage, Handling and General Use Inform
  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport.
  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Cyanide.
  • Alkyne insertion via hydrolysis of nitriles. | Download Scientific Diagram.
  • Hydrocyanation of Alkenes and Alkynes. Organic Reactions.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Bromo-9-decenenitrile

< Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive, in-depth analysis of the pr...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 9-bromo-9-decenenitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, explaining the principles behind chemical shifts, coupling constants, and multiplicity patterns.[1][3][4] Furthermore, it outlines a robust, self-validating experimental workflow, incorporating advanced 2D NMR techniques to ensure unambiguous spectral assignment and structural confirmation.

Introduction: The Structural Landscape of 9-Bromo-9-decenenitrile

9-Bromo-9-decenenitrile is a bifunctional organic molecule featuring two key structural motifs: a terminal vinyl bromide and a long-chain aliphatic nitrile. The nitrile group (C≡N) introduces significant electronegativity, influencing the electronic environment of adjacent protons and carbons.[5] The vinyl bromide moiety (-CH=CHBr) presents a sterically and electronically distinct region, with characteristic chemical shifts and complex spin-spin coupling patterns that are highly informative.[6]

A thorough understanding of its NMR spectra is critical for confirming its identity, assessing purity, and tracking its transformations in synthetic pathways. This guide will systematically predict the spectral features of this molecule, grounding these predictions in the fundamental principles of NMR spectroscopy.[1][7]

Foundational NMR Principles: Chemical Shift and Spin-Spin Coupling

The power of NMR lies in its sensitivity to the unique electronic environment of each nucleus.[8][9]

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is dictated by the degree of magnetic shielding around a nucleus.[3][7] Electron-withdrawing groups, like the nitrile and bromine in our target molecule, pull electron density away from nearby nuclei. This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, resulting in a resonance at a higher chemical shift (further downfield).[3][9][10] Conversely, electron-rich environments shield nuclei, shifting their signals upfield (lower ppm).[3] Tetramethylsilane (TMS) is the standard reference compound, defined as 0 ppm for both ¹H and ¹³C NMR.[3][7]

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field of its neighbors through the intervening chemical bonds.[3][7][8] This interaction, known as spin-spin or J-coupling, causes signals to split into multiple peaks (multiplets).[11] The number of peaks in a multiplet is determined by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[8][11] The distance between these peaks, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and geometry of the molecule.[3][11]

Predicted ¹H NMR Spectrum of 9-Bromo-9-decenenitrile

The predicted ¹H NMR spectrum is analyzed by dissecting the molecule into its distinct proton environments. The protons are labeled H2 through H10 for clarity.

Structure: NC-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH=CHBr

H2   H3   H4   H5   H6   H7   H8   H9   H10
ProtonPredicted δ (ppm)IntegrationPredicted MultiplicityJ-Coupling (Hz)Rationale
H10 ~6.0 - 6.51HDoublet of doublets (dd)³JH9-H10 ≈ 14-16 (trans), ²Jgem ≈ 1-2Highly deshielded due to attachment to the sp² carbon bearing an electronegative bromine atom. The large coupling constant is characteristic of a trans relationship with H9. A small geminal coupling may also be observed if the other H10 proton were present.
H9 ~5.8 - 6.21HDoublet of triplets (dt)³JH9-H10 ≈ 14-16 (trans), ³JH8-H9 ≈ 7-8Vinylic proton deshielded by the double bond. It is split into a doublet by the trans H10 proton and into a triplet by the two adjacent H8 protons.
H8 ~2.0 - 2.22HQuartet or Multiplet (m)³JH8-H9 ≈ 7-8, ³JH7-H8 ≈ 7Allylic protons are deshielded compared to simple alkanes. Coupling to both the vinylic H9 and the aliphatic H7 protons will result in a complex multiplet.
H2 ~2.3 - 2.52HTriplet (t)³JH2-H3 ≈ 7Protons alpha to the electron-withdrawing nitrile group are significantly deshielded.[5] They are split into a triplet by the two neighboring H3 protons.
H3 ~1.6 - 1.82HQuintet or Multiplet (m)³JH2-H3 ≈ 7, ³JH3-H4 ≈ 7Standard aliphatic protons, split by both H2 and H4 neighbors.
H4-H7 ~1.2 - 1.68HMultiplet (m)-These methylene protons of the long alkyl chain have very similar chemical environments, leading to significant signal overlap and a complex, poorly resolved multiplet.[12][13]

Predicted ¹³C NMR Spectrum of 9-Bromo-9-decenenitrile

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon environment. The broader chemical shift range (0-220 ppm) often allows for better resolution than in ¹H NMR, especially for the alkyl chain.[3][14]

Structure: C1 ≡N-C2 H₂-C3 H₂-C4 H₂-C5 H₂-C6 H₂-C7 H₂-C8 H₂-C9 H=C10 HBr

CarbonPredicted δ (ppm)Rationale
C1 (C≡N) ~118 - 122The nitrile carbon exhibits a characteristic chemical shift in this region.[5][14][15] Due to its quaternary nature and long relaxation time, this peak is often of lower intensity.
C10 (=CHBr) ~105 - 115The sp² carbon is significantly shielded by the bromine atom's "heavy atom effect" but is still in the alkene region.
C9 (=CH-) ~135 - 145This sp² carbon is deshielded by the double bond and is downfield relative to C10.[16]
C2 (-CH₂-CN) ~16 - 18The carbon alpha to the nitrile group is slightly deshielded.
C8 (Allylic) ~32 - 35The allylic carbon is deshielded relative to other sp³ carbons in the chain.[16]
C3-C7 ~25 - 32These sp³ carbons of the long alkyl chain will appear as a cluster of signals.[12] Slight variations in their chemical shifts are expected, but definitive assignment requires 2D NMR.

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.[17][18]

Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like 9-bromo-9-decenenitrile.[17][18]

  • Concentration: For ¹H NMR, dissolve 5-20 mg of the compound in approximately 0.6 mL of the deuterated solvent.[17][19] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[17]

  • Filtration: Prepare the solution in a clean, dry vial. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[19]

  • Labeling and Handling: Cap the NMR tube securely and label it clearly.[19] Always handle the tube by the top to avoid introducing contaminants into the active region of the tube.[19]

Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[17]

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for sharp lines and high resolution.[17]

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. Typically, 8 to 16 scans are sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans will be required.

  • 2D Spectra (for definitive assignment):

    • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are J-coupled, typically over two or three bonds.[20][21] It is essential for tracing the connectivity of the entire proton spin system from H2 to H10.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹JCH coupling).[20][21] It is the most reliable way to assign carbon signals for all CH and CH₂ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[20][21] It is invaluable for identifying quaternary carbons (like C1) and for linking different fragments of the molecule together, confirming the overall structure.

Integrated Data Interpretation Workflow

A systematic approach is required to translate raw spectral data into a confirmed molecular structure.[2][22] The workflow below illustrates a self-validating system where information from each experiment builds upon and cross-verifies the others.

NMR_Workflow cluster_prep Phase 1: Preparation & 1D Acquisition cluster_analysis1D Phase 2: Initial Analysis cluster_2D Phase 3: 2D NMR for Connectivity cluster_elucidation Phase 4: Final Structure Confirmation SamplePrep Sample Preparation (Dissolution & Filtration) H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq H1_Analysis ¹H Spectrum Analysis (δ, Integration, Multiplicity) H1_Acq->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (δ, Count Carbons) C13_Acq->C13_Analysis COSY COSY Acquisition (H-H Connectivity) H1_Analysis->COSY HSQC HSQC Acquisition (Direct C-H Bonds) H1_Analysis->HSQC HMBC HMBC Acquisition (Long-Range C-H Bonds) H1_Analysis->HMBC C13_Analysis->COSY C13_Analysis->HSQC C13_Analysis->HMBC Final Final Structure Elucidation (Unambiguous Assignment) COSY->Final HSQC->Final HMBC->Final

Caption: Workflow for definitive NMR-based structure elucidation.

This workflow ensures trustworthiness. For example, the H-H connections identified in the COSY spectrum (e.g., H8 coupling to H9 and H7) must be consistent with the C-H correlations seen in the HSQC (H8 correlates to C8) and HMBC (H9 shows a correlation to C8) spectra. Any contradictions would indicate an incorrect assignment or an unexpected structural feature.

Conclusion

The comprehensive NMR analysis of 9-bromo-9-decenenitrile requires an integrated approach, combining predictive knowledge based on fundamental principles with a rigorous experimental methodology. The ¹H spectrum is characterized by distinct signals for the vinylic and alpha-nitrile protons, with a complex aliphatic region. The ¹³C spectrum complements this by clearly resolving the nitrile, vinylic, and individual aliphatic carbons. For absolute structural verification, a suite of 2D NMR experiments—COSY, HSQC, and HMBC—is indispensable. This technical guide provides the predictive framework and experimental logic necessary for researchers to confidently acquire, interpret, and validate the structure of 9-bromo-9-decenenitrile and related long-chain functionalized molecules.

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Exploratory

An In-depth Technical Guide to 9-Bromo-9-decenenitrile: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 9-Bromo-9-decenenitrile, a specialized bifunctional molecule that, while not commercially cataloged, presents significant opportunities for advanced chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 9-Bromo-9-decenenitrile, a specialized bifunctional molecule that, while not commercially cataloged, presents significant opportunities for advanced chemical synthesis and drug discovery. Lacking a registered CAS number, this guide establishes the foundational knowledge for its synthesis, characterization, and potential utility. We present a feasible synthetic pathway, predict its spectroscopic profile, and explore its prospective applications, particularly in the realm of medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this vinyl bromide- and nitrile-containing scaffold.

Introduction: Unveiling a Novel Synthetic Building Block

The convergence of multiple reactive functional groups within a single molecular framework offers a powerful platform for the construction of complex chemical architectures. 9-Bromo-9-decenenitrile, a molecule featuring a terminal vinyl bromide and a long-chain aliphatic nitrile, represents such a scaffold. The vinyl halide moiety serves as a versatile handle for a variety of cross-coupling reactions, while the nitrile group can be elaborated into amines, amides, or carboxylic acids, and can also act as a polar modulator or hydrogen bond acceptor in biologically active molecules.[1][2][3][4][5][6][7]

The α,β-unsaturated nitrile structure imparts unique electronic properties, making the molecule susceptible to nucleophilic attack and a participant in cycloaddition reactions.[8] This inherent reactivity, combined with the long aliphatic chain, suggests potential applications ranging from the synthesis of novel heterocyclic compounds to the development of targeted therapeutic agents and functionalized polymers. This guide will lay the groundwork for the exploration of this promising, yet uncharacterized, chemical entity.

Chemical Identity and Physicochemical Properties

As 9-Bromo-9-decenenitrile is not a commercially available compound, a CAS number has not been assigned. The chemical structure and key physicochemical properties are predicted and summarized below.

Table 1: Predicted Physicochemical Properties of 9-Bromo-9-decenenitrile

PropertyPredicted ValueNotes
IUPAC Name 9-Bromo-9-decenenitrileNumbering starts from the nitrile carbon.
Molecular Formula C₁₀H₁₄BrNCalculated based on the chemical structure.
Molecular Weight 232.13 g/mol Calculated based on the molecular formula.
Chemical Structure See Figure 1A ten-carbon chain with a nitrile at C1, a double bond between C9 and C10, and a bromine atom at C9.
Boiling Point > 250 °C (estimated)Expected to be high due to the molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.The long alkyl chain confers lipophilicity, while the nitrile group adds polarity.

Figure 1: Chemical Structure of 9-Bromo-9-decenenitrile

Caption: Structure of 9-Bromo-9-decenenitrile.

Proposed Synthesis

Synthetic Workflow

The proposed synthesis is a two-step process starting from a suitable precursor, which is then converted to the target molecule.

Figure 2: Proposed Synthetic Workflow for 9-Bromo-9-decenenitrile

G start 9-Oxodecanenitrile (Precursor) product 9-Bromo-9-decenenitrile (Target Molecule) start->product Wittig-type Reaction reagent Triphenylphosphine, Carbon Tetrabromide reagent->product

Caption: Synthetic conversion of a ketone to a vinyl bromide.

Detailed Experimental Protocol

This protocol is a well-established method for the conversion of ketones to vinyl bromides.

Step 1: Synthesis of 9-Bromo-9-decenenitrile from 9-Oxodecanenitrile

  • Reaction Setup: To a stirred solution of triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.1 equivalents) portion-wise.

  • Addition of Ketone: After stirring for 15-20 minutes, add a solution of 9-oxodecanenitrile (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9-Bromo-9-decenenitrile.

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for 9-Bromo-9-decenenitrile based on the analysis of its functional groups and comparison with similar known compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 125 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (-C≡N)118 - 122Typical range for aliphatic nitrile carbons.[9][10]
C2-C8 (Alkyl Chain)25 - 35Standard chemical shifts for sp³ hybridized carbons in a long aliphatic chain.
C9 (=C-Br)135 - 145The vinylic carbon attached to the bromine is expected to be deshielded due to the electronegativity of bromine and the sp² hybridization.
C10 (=CH₂)115 - 125The terminal vinylic carbon is expected in the typical alkene region.
¹H NMR Spectroscopy

The ¹H NMR spectrum will provide key information about the protons in the molecule, particularly the vinylic protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 500 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H105.5 - 6.0Singlet2HThe two terminal vinylic protons are expected to be in this region. Depending on the resolution, they might appear as two distinct signals due to their geometric relationship with the bromine atom.
H22.3 - 2.5Triplet2HProtons alpha to the electron-withdrawing nitrile group will be deshielded.
H3-H81.2 - 1.8Multiplet10HThe methylene protons of the long alkyl chain will appear as a complex multiplet in the standard aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the nitrile and the carbon-carbon double bond.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C≡N Stretch2240 - 2260Strong, SharpThis is a characteristic absorption for a nitrile group.[9][11][12][13]
C=C Stretch1620 - 1650MediumThe carbon-carbon double bond stretch of the vinyl group.
C-H Stretch (sp²)3010 - 3090MediumThe stretching vibration of the vinylic C-H bonds.
C-H Stretch (sp³)2850 - 2960StrongThe stretching vibrations of the C-H bonds in the aliphatic chain.
C-Br Stretch500 - 600Medium-StrongThe carbon-bromine stretching vibration is expected in the fingerprint region.
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes.[14][15][16]

  • Loss of Bromine: A significant fragment will correspond to the loss of a bromine radical ([M-Br]⁺).

  • Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (CH₂) will be observed due to the cleavage of the aliphatic chain.

Potential Applications in Research and Drug Development

The unique combination of a vinyl bromide and a nitrile group on a long alkyl chain makes 9-Bromo-9-decenenitrile a promising candidate for various applications.

Medicinal Chemistry
  • Scaffold for Heterocyclic Synthesis: The α,β-unsaturated nitrile moiety can participate in a variety of cycloaddition and annulation reactions to form complex nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.[8]

  • Warhead for Covalent Inhibitors: The electrophilic nature of the α,β-unsaturated system makes it a potential Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. This is a common strategy in the design of targeted covalent inhibitors.[17]

  • Modulation of Physicochemical Properties: The nitrile group can act as a bioisostere for other functional groups and can improve a molecule's metabolic stability and pharmacokinetic properties.[4][6][7] The long alkyl chain can enhance lipophilicity, which is crucial for membrane permeability.

Materials Science
  • Polymer Functionalization: The vinyl group can be used for polymerization or for grafting onto existing polymer backbones. The nitrile and bromide functionalities would then be available for further chemical modifications, allowing for the creation of functional materials with tailored properties.

  • Surface Modification: The molecule could be used to modify surfaces through reactions involving the vinyl or nitrile groups, potentially altering surface properties like hydrophobicity or reactivity.

Conclusion

While 9-Bromo-9-decenenitrile is not a commercially available compound, its synthesis is achievable through established synthetic methodologies. Its unique bifunctional nature, combining the reactivity of a vinyl bromide with the versatility of a nitrile group on a long aliphatic chain, makes it a highly attractive building block for both medicinal chemistry and materials science. The predicted spectroscopic data provides a roadmap for its characterization. Further research into the synthesis and reactivity of this molecule is warranted to fully unlock its potential in the development of novel therapeutics and advanced materials.

References

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Protocols & Analytical Methods

Method

Unlocking Synthetic Versatility: A Guide to Cross-Coupling Reactions with 9-Bromo-9-decenenitrile

An Application Note and Detailed Protocols for Researchers Abstract This comprehensive application note provides detailed protocols and theoretical insights for the utilization of 9-Bromo-9-decenenitrile as a versatile s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocols for Researchers

Abstract

This comprehensive application note provides detailed protocols and theoretical insights for the utilization of 9-Bromo-9-decenenitrile as a versatile substrate in palladium-catalyzed cross-coupling reactions. While direct literature on this specific substrate is emerging, this guide leverages established principles and analogous transformations of vinyl bromides to provide robust starting points for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a framework for the synthesis of complex molecules featuring a C10 nitrile backbone. Mechanistic considerations, key experimental parameters, and expected outcomes are discussed to empower researchers to optimize these powerful synthetic transformations.

Introduction: The Strategic Value of 9-Bromo-9-decenenitrile

9-Bromo-9-decenenitrile is a bifunctional organic molecule that presents significant opportunities for molecular elaboration. The terminal vinyl bromide is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The long alkyl chain provides hydrophobicity and flexibility, while the terminal nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These features make 9-Bromo-9-decenenitrile an attractive building block in the synthesis of natural products, pharmaceuticals, and advanced materials.

The reactivity of the vinyl bromide in cross-coupling reactions is well-established, offering a stereospecific method for the formation of substituted alkenes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. This guide provides detailed protocols that have been adapted from robust, well-established procedures for similar vinyl bromide substrates.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound. This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X (Vinyl Bromide) R-X (Vinyl Bromide) R-X (Vinyl Bromide)->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' R-B(OR')_2 R-B(OR')_2 R-B(OR')_2->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration R-R' (Coupled Product) R-R' (Coupled Product) Reductive Elimination->R-R' (Coupled Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 9-Bromo-9-decenenitrile with Phenylboronic Acid

Materials:

  • 9-Bromo-9-decenenitrile (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 9-Bromo-9-decenenitrile, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Reaction Conditions
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90>90 (expected)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100>85 (expected)
33-Thiopheneboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene110>88 (expected)

Heck-Mizoroki Coupling: Vinylation of Alkenes

The Heck-Mizoroki reaction facilitates the coupling of a vinyl halide with an alkene, catalyzed by a palladium complex. This reaction is a powerful tool for the construction of substituted alkenes and is widely used in organic synthesis.

Mechanistic Overview

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.

Heck_Mizoroki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X (Vinyl Bromide) R-X (Vinyl Bromide) R-X (Vinyl Bromide)->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Migratory Insertion Migratory Insertion R-Pd(II)-X->Migratory Insertion Alkene Alkene Alkene->Migratory Insertion Intermediate R-CH2-CH2-Pd(II)-X Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L_n Regeneration Coupled Product Coupled Product Beta-Hydride Elimination->Coupled Product Base Base Base->Beta-Hydride Elimination

Caption: Catalytic cycle of the Heck-Mizoroki cross-coupling reaction.

Experimental Protocol: Heck Coupling of 9-Bromo-9-decenenitrile with Styrene

Materials:

  • 9-Bromo-9-decenenitrile (1.0 eq)

  • Styrene (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube under argon, dissolve 9-Bromo-9-decenenitrile, Pd(OAc)₂, and P(o-tol)₃ in acetonitrile.

  • Add styrene and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Mechanistic Overview

The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Experimental Protocol: Sonogashira Coupling of 9-Bromo-9-decenenitrile with Phenylacetylene

Materials:

  • 9-Bromo-9-decenenitrile (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Diisopropylamine (DIPA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under argon, add 9-Bromo-9-decenenitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Add diisopropylamine as the solvent and base.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination of 9-Bromo-9-decenenitrile with Morpholine

Materials:

  • 9-Bromo-9-decenenitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add toluene, followed by 9-Bromo-9-decenenitrile and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Considerations and Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.

  • Solvent and Reagent Purity: The use of dry, degassed solvents and high-purity reagents is crucial for reproducible results.

  • Ligand Choice: The choice of ligand can significantly impact the reaction outcome. For challenging substrates, screening a variety of ligands may be necessary.

  • Nitrile Group Compatibility: The nitrile functionality is generally well-tolerated in these reactions. However, under strongly basic conditions or at high temperatures, side reactions such as hydrolysis or Thorpe-Ziegler condensation could potentially occur, though this is less likely under the described conditions.

  • Reaction Monitoring: Close monitoring of the reaction progress by appropriate analytical techniques (TLC, GC-MS, LC-MS) is essential for determining the optimal reaction time and identifying any potential side products.

Conclusion

9-Bromo-9-decenenitrile is a valuable and versatile building block for the synthesis of a wide range of organic molecules. The protocols detailed in this application note provide a solid foundation for researchers to explore the utility of this substrate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the underlying mechanisms and carefully controlling the reaction parameters, scientists can effectively leverage these powerful transformations to accelerate their research in drug discovery, materials science, and beyond.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Johansson, Seechurn, C. C. C., & Colacot, T. J. (2012). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In Topics in Current Chemistry (Vol. 219, pp. 11–59). Springer Berlin Heidelberg. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Application

Application Notes and Protocols: Suzuki Coupling of 9-Bromo-9-decenenitrile with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and br...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for constructing complex molecular architectures, including polyolefins, styrenes, and substituted biphenyls.[5][6][7] Its significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions.[3][5]

This guide focuses on a specific and highly relevant application: the Suzuki coupling of 9-bromo-9-decenenitrile with a variety of boronic acids. This reaction is of particular interest as it combines a vinyl bromide, a terminal alkene, and a nitrile functionality in the substrate, offering a versatile platform for the synthesis of diverse molecular scaffolds. The products of such couplings are valuable intermediates in the development of pharmaceuticals and advanced materials, where the cyano group can be further transformed and the terminal double bond can participate in various addition reactions.

We will delve into the mechanistic intricacies of this reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for achieving high yields and selectivity. This document is designed to serve as a comprehensive resource for researchers aiming to leverage the power of the Suzuki coupling for their synthetic endeavors.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the vinyl bromide, 9-bromo-9-decenenitrile, to a coordinatively unsaturated Pd(0) complex.[8][9] This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) intermediate.[8] This is often the rate-determining step of the overall reaction.[] The reactivity of the organohalide in this step generally follows the trend: I > OTf > Br >> Cl.[5][]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[5][9] A crucial player in this step is the base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[1][13][14][15] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5] The choice of base can significantly influence the reaction rate and yield.[1]

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination.[8][9] In this step, the two organic ligands on the palladium(II) complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species.[8][9][11] The Pd(0) catalyst is now free to re-enter the catalytic cycle, enabling the process to repeat.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L_n B [R-Pd(II)L_n-X] A->B Oxidative Addition (R-X) C [R-Pd(II)L_n-R'] B->C Transmetalation (R'-B(OH)2, Base) C->A Reductive Elimination (R-R') R_R Coupled Product (R-R') C->R_R R_X 9-Bromo-9-decenenitrile (R-X) R_X->B R_BOH2 Boronic Acid (R'-B(OH)2) R_BOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Considerations and Reagent Selection
  • Catalyst: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. For vinyl bromides, common and effective catalyst systems include those based on palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand.[15] Dialkylbiaryl phosphine ligands have shown broad applicability and high activity for a range of substrates, including sterically hindered ones.[16][17]

  • Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For coupling with vinyl bromides, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective.[15] The choice of ligand can also impact the selectivity of the reaction, especially in cases of sterically demanding substrates.[18]

  • Base: An inorganic base is essential for the transmetalation step.[1][5] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][16] The strength and solubility of the base can affect the reaction kinetics and should be optimized for the specific substrates.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[19] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

Detailed Protocol: Suzuki Coupling of 9-Bromo-9-decenenitrile with Phenylboronic Acid

This protocol provides a representative procedure for the coupling of 9-bromo-9-decenenitrile with phenylboronic acid. The conditions can be adapted for other boronic acids with minor modifications.

Materials:

  • 9-Bromo-9-decenenitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous)

  • Water (1 mL, deionized and degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 9-bromo-9-decenenitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh and add palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol). Add this mixture to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Scope of Boronic Acids

The Suzuki coupling of 9-bromo-9-decenenitrile is compatible with a wide range of boronic acids. The following table summarizes representative examples with typical reaction conditions and expected yields.

Boronic Acid (R'-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PCy₃K₂CO₃Toluene/H₂O901685-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001280-90
4-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃THF/H₂O802475-85
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001870-80
Vinylboronic acid pinacol esterPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O901280-90

Note: Yields are illustrative and can vary depending on the specific reaction conditions and scale.

Experimental Workflow Diagram

Caption: A generalized workflow for the Suzuki coupling experiment.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation) - Insufficiently degassed solvents - Impure reagents- Ensure a strictly inert atmosphere. - Use freshly degassed solvents. - Purify starting materials if necessary.
Formation of Homocoupled Side Products - Reaction temperature too high - Incorrect catalyst/ligand to substrate ratio- Lower the reaction temperature. - Optimize the catalyst and ligand loading.
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities - Prolonged reaction time at high temperature- Use anhydrous solvents and dry reagents. - Monitor the reaction closely and stop when complete. Consider using a boronic ester.[4][20]
Difficulty in Product Purification - Co-elution with byproducts - Residual palladium catalyst- Optimize the chromatography eluent system. - Consider a filtration through a pad of Celite or silica gel to remove palladium residues before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of 9-bromo-9-decenenitrile with boronic acids is a robust and versatile method for the synthesis of a wide array of functionalized molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a practical starting point for scientists and drug development professionals to successfully implement this powerful transformation in their synthetic campaigns. The continued development of new ligands and catalysts promises to further expand the scope and utility of this remarkable reaction.[16][21]

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122(17), 4020-4028. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]

  • Tyrell, J. H.; Guild, J. R.; Organ, M. G. The Suzuki-Miyaura Cross-Coupling Reaction in the 21st Century: A Critical Evaluation of the State-of-the-Art. Angewandte Chemie International Edition, 2013, 52(4), 1144-1166. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: A New Class of Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research, 2007, 40(4), 275-286. [Link]

  • Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 2006, 45(8), 1282-1284. [Link]

  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]

Sources

Method

Application Notes and Protocols: Heck Reaction Conditions for Terminal Vinyl Bromides

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples unsaturated halides, such as vinyl bromides, with alkenes, offering a direct pathway to substituted alkenes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[1][3][4] Specifically, the use of terminal vinyl bromides as coupling partners allows for the synthesis of valuable 1,3-dienes, fundamental building blocks in organic chemistry.[5] This guide provides an in-depth exploration of the critical parameters and experimental protocols for successfully conducting the Heck reaction with terminal vinyl bromides, aimed at researchers and professionals in drug development and chemical synthesis.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck reaction. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6]

Key Stages of the Heck Catalytic Cycle:
  • Catalyst Pre-activation: Often, a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used as a precatalyst. This must first be reduced in situ to the active Pd(0) species. This reduction can be facilitated by phosphine ligands or other components in the reaction mixture.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the terminal vinyl bromide.[3][8] This is often the rate-determining step and results in a square planar Pd(II) intermediate.[6]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[3][6] This is followed by a migratory insertion of the alkene into the palladium-vinyl bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[3][6][8]

  • Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium atom is eliminated.[4][8] This step is stereospecific and regenerates the double bond, yielding the substituted alkene product.[6]

  • Reductive Elimination and Catalyst Regeneration: The resulting hydrido-palladium(II) species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.[3][4][6]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_precatalyst Pre-activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Vinyl-Pd(II)-Br Complex Pd(0)L2->Oxidative_Addition Oxidative Addition (Vinyl Bromide In) Migratory_Insertion Alkyl-Pd(II) Intermediate Oxidative_Addition->Migratory_Insertion Alkene Coordination & Migratory Insertion (Alkene In) Beta_Hydride_Elimination Hydrido-Pd(II) Complex Migratory_Insertion->Beta_Hydride_Elimination Syn β-Hydride Elimination (Product Out) Beta_Hydride_Elimination->Pd(0)L2 Reductive Elimination (Base, HX Out) Pd(II)_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd(II)_Precatalyst->Pd(0)L2 Reduction

Caption: The Mizoroki-Heck catalytic cycle for vinyl bromides.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of a Heck reaction with terminal vinyl bromides hinges on the careful selection of several key components.

Palladium Catalyst Source

The choice of the palladium precatalyst is a critical starting point. While numerous options exist, some are more commonly employed for their reliability and reactivity.

PrecatalystCommon Loading (mol%)Key Characteristics
Palladium(II) Acetate (Pd(OAc)₂) 0.01 - 5Highly common, air-stable, and efficient. Requires in situ reduction to Pd(0).[1][7]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) 1 - 5A Pd(0) source, does not require pre-reduction. Can be sensitive to air and moisture.[1]
Palladium on Carbon (Pd/C) 1 - 10Heterogeneous catalyst, offering easier product purification. May require higher temperatures.
The Role of Ligands

Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity. For the Heck reaction of vinyl bromides, both phosphine and N-heterocyclic carbene (NHC) ligands have proven effective.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic and cost-effective choice.[1] However, more electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) or bidentate ligands like XantPhos, can enhance catalytic activity, especially for less reactive or sterically demanding substrates.[5] Tetraphosphine ligands have also been shown to be highly efficient for the reaction of vinyl bromides, allowing for very low catalyst loadings.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form highly stable palladium complexes.[9] This thermal stability makes them particularly suitable for Heck reactions that may require elevated temperatures, often leading to higher catalyst turnover numbers.[9][10] Theoretical studies have explored the mechanistic differences between phosphine and NHC ligands in the Heck reaction.[11][12]

The Indispensable Base

A base is required to neutralize the hydrogen bromide (HBr) generated during the reductive elimination step, which regenerates the active Pd(0) catalyst.[4][6] The choice of base can significantly impact reaction rates and yields.

Base TypeExamplesTypical Application Notes
Inorganic Bases K₂CO₃, Cs₂CO₃, NaOAcCommonly used, effective, and economical. Carbonates are often a good first choice.[1][10]
Organic Amine Bases Triethylamine (Et₃N), DIPEAHindered amines are frequently used.[1] Can also act as a solvent in some cases.
Solvent Selection

The solvent must dissolve the reactants, catalyst, and base while being stable under the reaction conditions.[13] Dipolar aprotic solvents are generally the preferred choice for Heck reactions.[13]

  • Common Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent choices due to their ability to dissolve a wide range of substrates and facilitate the catalytic cycle.[3][13]

  • Alternative Solvents: Toluene and benzene can also be used. In some cases, aqueous media or ionic liquids have been successfully employed to develop more environmentally friendly protocols.[10][14]

Experimental Protocol: A General Procedure for the Heck Reaction of a Terminal Vinyl Bromide

This protocol provides a representative procedure for the coupling of a generic terminal vinyl bromide with an alkene like styrene. Researchers should optimize conditions for their specific substrates.

Materials and Reagents:
  • Terminal Vinyl Bromide (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., XantPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., DMF) (5 mL)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the terminal vinyl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Alkene: Through the septum, add the anhydrous solvent (5 mL) followed by the alkene (1.5 mmol) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-diene.

Caption: General experimental workflow for the Heck reaction.

Recent Advances and Special Considerations

  • Photoredox Catalysis: Recent developments have explored visible-light-driven Heck reactions, which can often proceed under milder conditions (room temperature) and may follow alternative radical-based pathways.[15][16]

  • Regioselectivity: While terminal vinyl bromides typically yield the E-1,3-diene selectively, the regioselectivity of the reaction with unsymmetrical alkenes can be influenced by steric and electronic factors, as well as the specific ligand and solvent system employed.[5][17][18]

  • Substrate Scope: The Heck reaction is known for its broad functional group tolerance.[4] However, highly electron-deficient or sterically hindered alkenes may require more specialized catalyst systems or harsher conditions.

Conclusion

The Mizoroki-Heck reaction remains an invaluable tool for the synthesis of substituted alkenes from terminal vinyl bromides. A rational approach to selecting the catalyst, ligand, base, and solvent, grounded in a solid mechanistic understanding, is key to achieving high yields and selectivities. The provided protocols and guidelines serve as a robust starting point for researchers to successfully apply this powerful transformation in their synthetic endeavors.

References

  • Li, Y., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8402–8413. Available at: [Link]

  • Sathee, J. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Berthiol, F., Doucet, H., & Santelli, M. (2003). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. Synlett, 2003(6), 841-844. Available at: [Link]

  • Gevorgyan, V., et al. (2016). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Angewandte Chemie International Edition, 55(43), 13389-13393. Available at: [Link]

  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ResearchGate. Available at: [Link]

  • American Chemical Society. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Berthiol, F., Doucet, H., & Santelli, M. (2003). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Lin, Z., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(6), 1317-1324. Available at: [Link]

  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Öcal, N., & Gürbüz, N. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 18831-18845. Available at: [Link]

  • Öcal, N., & Gürbüz, N. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Retrieved from [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923-5925. Available at: [Link]

  • Xiao, J., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry, 74(7), 2692-2698. Available at: [Link]

  • Leitch, D. C., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available at: [Link]

  • Albert, K., Gisdakis, P., & Rösch, N. (2000). On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction. Organometallics, 19(26), 5729-5738. Available at: [Link]

  • Overman, L. E., et al. (1993). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society, 115(20), 9293-9294. Available at: [Link]

Sources

Application

Sonogashira coupling of 9-Bromo-9-decenenitrile

An Application Guide to the Sonogashira Coupling of 9-Bromo-9-decenenitrile for the Synthesis of Novel Enynes Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the fo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 9-Bromo-9-decenenitrile for the Synthesis of Novel Enynes

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful methodology, which typically utilizes a palladium catalyst and a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide array of functional groups, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] This document provides a detailed application guide for the Sonogashira coupling of 9-bromo-9-decenenitrile, a functionalized vinyl bromide. The resulting product, a long-chain enyne nitrile, is a versatile building block for the synthesis of complex molecules, including biologically active compounds and polymers.[4][5] We present an in-depth discussion of the reaction mechanism, key parameter optimization, detailed experimental protocols for both copper-cocatalyzed and copper-free conditions, and a comprehensive troubleshooting guide to empower researchers in achieving successful outcomes.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: The cycle begins with the rate-limiting oxidative addition of the vinyl halide (9-bromo-9-decenenitrile) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[8][9]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. The base deprotonates the alkyne, facilitating the formation of a highly reactive copper(I) acetylide species.[10]

  • Transmetalation: The pivotal transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center, regenerating the copper(I) catalyst.[11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C(sp²)-C(sp) bond of the enyne product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[9]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate R-Pd(II)-X      L₂ oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne R-Pd(II)-C≡CR'         L₂ transmetalation->pd_alkyne cu_catalyst Cu(I)X transmetalation->cu_catalyst reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product Product R-C≡CR' reductive_elim->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation vinyl_halide Vinyl Halide (R-X) vinyl_halide->oxidative_add alkyne Terminal Alkyne (H-C≡CR') alkyne->alkyne_activation base Base base->alkyne_activation

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling hinges on the judicious selection of several key parameters. For a substrate like 9-bromo-9-decenenitrile, the vinyl bromide offers good reactivity, and the nitrile group is generally well-tolerated.[9][12]

ParameterRecommended Choice & Rationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%). Pd(PPh₃)₄ is a Pd(0) source and can be used directly. PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][3] The choice often depends on availability and handling preferences.
Copper(I) Cocatalyst Copper(I) Iodide (CuI) (0.5-5 mol%). CuI is the most common and effective cocatalyst for activating the terminal alkyne. For sensitive substrates or when copper contamination is a concern, copper-free protocols are an excellent alternative.[13]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equivalents). An amine base is essential to deprotonate the alkyne and to neutralize the hydrogen bromide (HBr) generated during the reaction, driving it to completion.[1][9] The amine can often serve as part of the solvent system.
Solvent Tetrahydrofuran (THF) , Toluene , or N,N-Dimethylformamide (DMF) . The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions (e.g., Glaser homocoupling).[13] Reactions are typically run under an inert atmosphere (Argon or Nitrogen).
Terminal Alkyne Typically used in a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the vinyl bromide. A wide variety of aliphatic and aromatic alkynes are compatible.[1]
Temperature Room Temperature to 60 °C . Vinyl bromides are generally more reactive than aryl bromides, and many couplings can proceed efficiently at room temperature.[9][13] Gentle heating may be required for less reactive alkynes or to increase the reaction rate.[14]

Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of 9-bromo-9-decenenitrile. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Assemble & Dry Glassware prep2 2. Degas Solvent prep1->prep2 prep3 3. Add Reagents under Inert Gas (Vinyl Bromide, Catalysts, Base) prep2->prep3 react1 4. Add Terminal Alkyne prep3->react1 react2 5. Stir at RT or Heat react1->react2 react3 6. Monitor by TLC / GC-MS react2->react3 work1 7. Quench Reaction react3->work1 work2 8. Aqueous Workup (Extraction) work1->work2 work3 9. Dry & Concentrate work2->work3 work4 10. Column Chromatography work3->work4 result Pure Enyne Product work4->result

Caption: General experimental workflow for the Sonogashira coupling reaction.
Protocol A: Classic Copper-Cocatalyzed Method

This protocol is a general and widely applicable method for the coupling of a vinyl bromide with a terminal alkyne.[3][9]

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 9-bromo-9-decenenitrile (1.0 mmol, 1.0 eq.). Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If TLC or GC-MS analysis shows incomplete conversion, the mixture can be gently heated to 40-50 °C.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove catalyst residues, washing the pad with additional ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired enyne product.

Protocol B: Copper-Free Method

This protocol is advantageous for synthesizing products where trace copper contamination is unacceptable or when alkyne homocoupling (Glaser coupling) is a significant side reaction.[3][13]

  • Setup: To a dry Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 9-bromo-9-decenenitrile (1.0 mmol, 1.0 eq.). Add anhydrous, degassed Toluene (5 mL) and diisopropylamine (DIPA, 3.0 mmol, 3.0 eq.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Workup and Purification: Follow steps 6-8 from Protocol A.

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following table outlines common issues and evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Yield Inactive catalyst; poor quality reagents; insufficient degassing.Use a fresh batch of palladium catalyst and CuI.[13] Ensure solvents are anhydrous and thoroughly degassed by sparging with argon or using freeze-pump-thaw cycles.[13][15]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, impurities, or high temperature.Improve inert atmosphere technique.[15] Purify starting materials if necessary. Avoid excessive heating; vinyl bromides often react at milder temperatures than aryl bromides.[13][14]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, especially with copper catalyst.Ensure rigorous exclusion of air from the reaction.[13] Switch to a copper-free protocol (Protocol B). Alternatively, reduce the amount of CuI or use slow addition of the alkyne.[16]
Starting Material Unchanged Reaction temperature is too low; catalyst loading is insufficient.Gently heat the reaction mixture (e.g., 40-60 °C).[14] Increase the catalyst loading slightly (e.g., from 3 mol% to 5 mol%).

Safety Precautions

  • Reagents: Palladium catalysts, copper salts, and organic solvents should be handled with care. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Atmosphere: Reactions are performed under an inert atmosphere. Ensure proper training in the use of Schlenk lines or glove boxes.

  • Solvents: Work with volatile and flammable organic solvents in a certified chemical fume hood.

  • Waste: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.

Conclusion

The Sonogashira coupling provides an efficient and reliable route to synthesize novel enyne nitriles from 9-bromo-9-decenenitrile. By carefully controlling key reaction parameters such as the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of the desired product. Both the classic copper-cocatalyzed and modern copper-free protocols offer viable pathways, with the choice depending on the specific requirements of the target molecule and subsequent synthetic steps. The protocols and troubleshooting guide presented here serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful cross-coupling reaction.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Orchemed. (2019, January 7). Sonogashira coupling. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Retrieved from [Link]

  • Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). The copper/palladium cooperation in Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Enyne derivatives and their precursors isolated from plants. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Vechorkin, O., et al. (2011). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 133(48), 19330-19333. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Vinyl Bromide of 9-Bromo-9-decenenitrile

Introduction: The Synthetic Value of Functionalized Alkenes In the landscape of modern organic synthesis and drug development, the strategic introduction of functional groups onto an alkene scaffold is of paramount impor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Functionalized Alkenes

In the landscape of modern organic synthesis and drug development, the strategic introduction of functional groups onto an alkene scaffold is of paramount importance. Vinyl halides, particularly vinyl bromides, are versatile intermediates, and when coupled with an electron-wielding nitrile group, as in the case of 9-bromo-9-decenenitrile, they present a unique platform for molecular elaboration. The nitrile group is a valuable pharmacophore, capable of modulating physicochemical properties, participating in key binding interactions, and serving as a synthetic handle for further transformations.[1][2][3][4][5] This document provides a detailed guide to understanding and executing nucleophilic substitution reactions on 9-bromo-9-decenenitrile, a representative α-bromo-α,β-unsaturated nitrile. We will delve into the mechanistic underpinnings of these transformations and provide actionable protocols for researchers in synthetic chemistry and drug discovery.

Mechanistic Considerations in Nucleophilic Vinylic Substitution (SNV)

Nucleophilic substitution at a vinylic sp²-hybridized carbon is mechanistically distinct from the classical SN1 and SN2 pathways observed at sp³ centers.[6][7][8][9] The partial double-bond character of the carbon-halogen bond and the steric hindrance to a traditional backside attack make direct SN2 displacement challenging.[6][10] Instead, nucleophilic vinylic substitution (SNV) reactions proceed through several potential pathways, the prevalence of which is dictated by the substrate, nucleophile, and reaction conditions.[11][12][13]

For a substrate like 9-bromo-9-decenenitrile, the presence of the electron-withdrawing nitrile group significantly activates the double bond towards nucleophilic attack. This activation primarily favors the addition-elimination mechanism .[11][12][13]

The Addition-Elimination Pathway

The most probable mechanism for nucleophilic substitution on 9-bromo-9-decenenitrile is the addition-elimination pathway, which proceeds in two discrete steps:

  • Nucleophilic Addition: The nucleophile attacks the β-carbon of the alkene, which is rendered electrophilic by the electron-withdrawing effect of the nitrile group. This attack breaks the π-bond and forms a resonance-stabilized carbanionic intermediate. The negative charge is delocalized onto the nitrile group, which is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: The carbanionic intermediate then collapses, reforming the carbon-carbon double bond and expelling the bromide ion as the leaving group.

The stereochemistry of the starting alkene is often retained in the product, as the rotation around the single bond in the carbanionic intermediate is typically slower than the expulsion of the leaving group.[11][12]

Caption: General workflow of the addition-elimination mechanism.

Transition Metal-Catalyzed Cross-Coupling: A Powerful Alternative

While direct SNV reactions are feasible, transition metal-catalyzed cross-coupling reactions offer a broader scope and milder reaction conditions for the substitution of vinyl bromides.[14] Palladium and copper-based catalytic systems are particularly effective.[15][16][17][18][19][20][21][22] These reactions do not proceed via a direct nucleophilic attack on the vinyl bromide but rather through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

  • Palladium-Catalyzed Reactions: Heck-type and Suzuki-type couplings can be employed to form new carbon-carbon bonds.[14][15][16][23] Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.[16]

  • Copper-Catalyzed Reactions: Ullmann-type couplings are effective for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[18][19][20][22] These reactions are often more cost-effective than their palladium-catalyzed counterparts.

Experimental Protocols

The following protocols are generalized procedures for conducting nucleophilic substitution reactions on 9-bromo-9-decenenitrile. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Thiolate Substitution via Addition-Elimination

This protocol describes the reaction of 9-bromo-9-decenenitrile with a soft nucleophile, such as a thiolate, which is expected to proceed readily via the addition-elimination mechanism.

Materials:

  • 9-Bromo-9-decenenitrile

  • Thiophenol (or other desired thiol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Thiolate: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF. b. Cool the flask to 0 °C in an ice bath. c. Carefully add sodium hydride (1.1 equivalents) to the stirred THF. d. Slowly add a solution of the thiol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension. e. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

  • Substitution Reaction: a. To the freshly prepared sodium thiolate solution at 0 °C, add a solution of 9-bromo-9-decenenitrile (1.0 equivalent) in anhydrous THF dropwise. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers and extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. Purify the crude product by column chromatography on silica gel.

G Figure 2: Thiolate Substitution Workflow Start Prepare Sodium Thiolate Reaction Add 9-Bromo-9-decenenitrile Solution Start->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with NH4Cl Monitor->Quench Extract Aqueous Workup Quench->Extract Purify Column Chromatography Extract->Purify End Isolated Product Purify->End

Caption: Step-by-step workflow for thiolate substitution.

Protocol 2: Copper-Catalyzed Amination (Ullmann-type Coupling)

This protocol outlines a general procedure for the copper-catalyzed coupling of an amine with 9-bromo-9-decenenitrile.

Materials:

  • 9-Bromo-9-decenenitrile

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), toluene, or dioxane)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Filtration setup (e.g., Celite pad)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: a. To a flame-dried round-bottom flask or sealed tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents). b. Evacuate and backfill the vessel with an inert atmosphere (repeat 3x). c. Add the anhydrous solvent, followed by the amine (1.2 equivalents) and 9-bromo-9-decenenitrile (1.0 equivalent).

  • Reaction Execution: a. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. b. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. c. Wash the Celite pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Data Summary and Expected Outcomes

The choice of nucleophile and reaction conditions will significantly impact the outcome of the substitution reaction. The following table provides a general guide to expected reactivity.

Nucleophile TypeRepresentative ExampleRecommended MethodKey Considerations
Soft Nucleophiles Thiolates (e.g., PhS⁻)Addition-EliminationGenerally high-yielding at room temperature.
Cyanide (CN⁻)Addition-EliminationAprotic solvent is crucial to avoid side reactions.
Hard Nucleophiles Alkoxides (e.g., MeO⁻)Addition-EliminationMay require elevated temperatures; potential for competing elimination.
Nitrogen Nucleophiles Amines (e.g., R₂NH)Copper or Palladium CatalysisLigand and base selection are critical for optimal results.[19][22]
Carbon Nucleophiles Organoboron ReagentsPalladium-Catalyzed (Suzuki)Requires specific catalyst/ligand systems.[23]

Troubleshooting and Key Insights

  • Low Reactivity: If the addition-elimination reaction is sluggish, gentle heating may be required. For catalyzed reactions, screening different ligands, bases, and solvents can improve yields.

  • Side Reactions: With strong, sterically hindered bases, elimination to form an alkyne may compete with substitution. Using milder bases and lower temperatures can mitigate this.

  • Stereochemistry: For catalyzed reactions, retention of the alkene stereochemistry is generally observed.[19]

  • Substrate Purity: The purity of 9-bromo-9-decenenitrile is crucial. Impurities can interfere with catalytic cycles or lead to undesired side products.

Conclusion

9-Bromo-9-decenenitrile serves as a valuable building block for the synthesis of a diverse array of functionalized decenenitrile derivatives. A thorough understanding of the underlying mechanistic principles of nucleophilic vinylic substitution, particularly the addition-elimination pathway and transition metal-catalyzed cross-coupling reactions, is essential for successful synthetic design. The protocols and insights provided herein offer a robust starting point for researchers and drug development professionals to exploit the synthetic potential of this and related α-bromo-α,β-unsaturated nitrile systems.

References

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  • Reactivity in Nucleophilic Vinylic Substitution (SNV):SNVπ versus SNVσ Mechanistic Dichotomy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The rich mechanistic world of nucleophilic vinylic (SNV) substitution - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Vinylic Substitution of Aryl Halides on Polymeric Nitrogen Supports. Available at: [Link]

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  • Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1 - American Chemical Society. Available at: [Link]

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. - Semantic Scholar. Available at: [Link]

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  • Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC - NIH. Available at: [Link]

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  • A General Copper-Catalyzed Vinylic Halogen Exchange Reaction | Organic Letters. Available at: [Link]

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Application

Application Notes and Protocols for the Functionalization of the Nitrile Group in 9-Bromo-9-decenenitrile

Introduction: The Synthetic Versatility of a Bifunctional Building Block 9-Bromo-9-decenenitrile is a unique chemical entity that offers a confluence of reactive centers, making it a highly valuable intermediate for the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Bifunctional Building Block

9-Bromo-9-decenenitrile is a unique chemical entity that offers a confluence of reactive centers, making it a highly valuable intermediate for the synthesis of complex molecular architectures. Its structure, featuring a terminal vinyl bromide, a cis/trans-disubstituted alkene, and a nitrile group, allows for a diverse array of chemical transformations. The nitrile group, in particular, serves as a versatile linchpin for introducing a variety of functionalities, including carboxylic acids, primary amines, aldehydes, and ketones.[1] This document provides a detailed guide for researchers, scientists, and professionals in drug development on the strategic functionalization of the nitrile moiety within 9-bromo-9-decenenitrile, with a focus on chemoselectivity and practical application. The protocols herein are designed to be robust and are accompanied by mechanistic insights to aid in experimental design and troubleshooting.

I. Hydrolysis of the Nitrile to 9-Bromo-9-decenoic Acid

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[2] This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[3][4][5][6] For a substrate such as 9-bromo-9-decenenitrile, careful selection of reaction conditions is paramount to prevent unwanted side reactions, such as the hydrolysis of the vinyl bromide or addition to the alkene.

A. Mechanistic Considerations

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt.[3][7]

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an imidic acid after protonation by water. Tautomerization to the amide is followed by hydroxide-mediated hydrolysis to the carboxylate salt. A final acidification step is required to furnish the carboxylic acid.[3][8]

B. Recommended Protocol: Mild Basic Hydrolysis

To mitigate the risk of side reactions, a two-step, mild basic hydrolysis is recommended.

Step 1: Saponification

  • To a solution of 9-bromo-9-decenenitrile (1.0 eq) in ethanol or a mixture of ethanol and water (10 volumes), add a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).[9][10]

  • Heat the reaction mixture to a gentle reflux (approximately 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16-24 hours.

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and extract with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

Step 2: Acidification

  • Cool the aqueous layer in an ice bath.

  • Slowly add a 1N solution of hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2-3.

  • The carboxylic acid product will typically precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 9-bromo-9-decenoic acid.

C. Data Summary: Hydrolysis Parameters
ParameterCondition
Reagents 9-bromo-9-decenenitrile, NaOH or KOH
Solvent Ethanol/Water
Temperature 60-80 °C (Reflux)
Reaction Time 16-24 hours
Work-up Acidification with 1N HCl
Expected Product 9-bromo-9-decenoic acid
D. Workflow Diagram: Basic Hydrolysis

G cluster_hydrolysis Basic Hydrolysis Workflow start 9-Bromo-9-decenenitrile in EtOH/H₂O reagents Add 10% aq. NaOH/KOH start->reagents reflux Reflux at 60-80 °C reagents->reflux monitor Monitor by TLC/GC reflux->monitor cool_concentrate Cool and Concentrate monitor->cool_concentrate extract_unreacted Dilute with H₂O and Extract cool_concentrate->extract_unreacted acidify Acidify Aqueous Layer with 1N HCl extract_unreacted->acidify extract_product Extract Product acidify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate product 9-Bromo-9-decenoic Acid dry_concentrate->product

Caption: Workflow for the basic hydrolysis of 9-bromo-9-decenenitrile.

II. Reduction of the Nitrile to 1-(Aminomethyl)-8-bromo-8-nonene

The reduction of nitriles to primary amines is a powerful tool for introducing a basic nitrogenous functional group.[11] For 9-bromo-9-decenenitrile, the challenge lies in achieving this reduction with high chemoselectivity, preserving both the carbon-carbon double bond and the vinyl bromide.

A. Chemoselectivity in Reduction

Strong hydrides like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction but can also reduce α,β-unsaturated systems and potentially react with the vinyl bromide.[12][13] Catalytic hydrogenation over metals like palladium or platinum is also non-selective and will readily reduce the alkene.[14] Therefore, milder and more selective reducing agents are required.

B. Recommended Protocol: Raney Nickel Catalyzed Reduction with Potassium Borohydride

A combination of Raney Nickel and a borohydride salt provides a milder system capable of selectively reducing the nitrile.[15]

  • In a round-bottom flask, suspend Raney Nickel (approximately 10 mol%, moist weight) in dry ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium borohydride (KBH₄, 4.0 eq) to the suspension with stirring.

  • To this mixture, add a solution of 9-bromo-9-decenenitrile (1.0 eq) in dry ethanol.

  • Stir the reaction mixture vigorously at room temperature for 45-60 minutes.[15]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.[16]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(aminomethyl)-8-bromo-8-nonene.

C. Data Summary: Reduction Parameters
ParameterCondition
Reagents 9-bromo-9-decenenitrile, Raney Nickel, KBH₄
Solvent Dry Ethanol
Temperature Room Temperature
Reaction Time 45-60 minutes
Work-up Filtration, Extraction
Expected Product 1-(Aminomethyl)-8-bromo-8-nonene
D. Logical Relationship: Chemoselective Reduction

G cluster_reduction Chemoselective Reduction Strategy start 9-Bromo-9-decenenitrile strong_reductants Strong Reductants (e.g., LiAlH₄, Catalytic Hydrogenation) start->strong_reductants Non-selective mild_reductants Mild, Selective Reductants (e.g., Raney Ni/KBH₄) start->mild_reductants Selective over_reduction Over-reduction Products (Alkene and/or Vinyl Bromide Reduction) strong_reductants->over_reduction desired_product 1-(Aminomethyl)-8-bromo-8-nonene mild_reductants->desired_product

Caption: Rationale for choosing a mild reducing agent.

III. Partial Reduction to 9-Bromo-9-decen-1-al via Stephen Aldehyde Synthesis

The partial reduction of a nitrile to an aldehyde offers a pathway to another crucial functional group. The Stephen aldehyde synthesis is a classic method for this transformation, utilizing tin(II) chloride and hydrochloric acid.[17][18][19][20][21]

A. Mechanistic Overview

The reaction proceeds via the formation of an iminium salt intermediate upon treatment of the nitrile with HCl and SnCl₂. This salt precipitates and is then hydrolyzed to the corresponding aldehyde.[18] This method is particularly effective for aromatic nitriles but can be applied to aliphatic nitriles as well.

B. Experimental Protocol: Stephen Aldehyde Synthesis
  • Suspend anhydrous tin(II) chloride (SnCl₂, 2.0 eq) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation.

  • Add a solution of 9-bromo-9-decenenitrile (1.0 eq) in anhydrous diethyl ether to the mixture.

  • Stir the reaction at room temperature. A precipitate of the aldimine tin chloride complex should form.

  • After the precipitation is complete, collect the solid by filtration under an inert atmosphere.

  • Hydrolyze the collected solid by stirring with water or aqueous sodium bicarbonate until the aldehyde is liberated.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 9-bromo-9-decen-1-al.

C. Data Summary: Partial Reduction Parameters
ParameterCondition
Reagents 9-bromo-9-decenenitrile, SnCl₂, HCl gas
Solvent Anhydrous Diethyl Ether
Temperature Room Temperature
Intermediate Aldimine tin chloride complex
Work-up Hydrolysis, Extraction
Expected Product 9-bromo-9-decen-1-al
D. Workflow Diagram: Stephen Aldehyde Synthesis

G cluster_stephen Stephen Aldehyde Synthesis Workflow start 9-Bromo-9-decenenitrile in Anhydrous Ether reagents Add to Suspension of SnCl₂ saturated with HCl gas start->reagents precipitate Formation of Aldimine Tin Chloride Precipitate reagents->precipitate filter Filter Precipitate precipitate->filter hydrolyze Hydrolyze with H₂O or aq. NaHCO₃ filter->hydrolyze extract Extract with Ether hydrolyze->extract workup Wash, Dry, Concentrate extract->workup product 9-Bromo-9-decen-1-al workup->product

Caption: Step-by-step workflow for the Stephen aldehyde synthesis.

IV. Addition of Organometallic Reagents to Synthesize Ketones

The reaction of nitriles with organometallic reagents like Grignard or organolithium reagents, followed by hydrolysis, provides a versatile route to ketones.[22]

A. Reactivity and Selectivity Considerations

A significant challenge in applying this methodology to 9-bromo-9-decenenitrile is the potential for the organometallic reagent to react with the vinyl bromide via halogen-metal exchange. To favor the desired 1,2-addition to the nitrile, the reaction should be carried out at low temperatures, and the Grignard reagent should be added slowly to a solution of the nitrile.

B. Protocol for Grignard Addition
  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of 9-bromo-9-decenenitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the corresponding ketone.

C. Data Summary: Grignard Addition Parameters
ParameterCondition
Reagents 9-bromo-9-decenenitrile, Grignard Reagent (R-MgX)
Solvent Anhydrous Diethyl Ether or THF
Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours after addition
Work-up Quenching with aq. NH₄Cl, Extraction
Expected Product Ketone
D. Mechanistic Pathway: Grignard Addition to Nitrile

G cluster_grignard Grignard Addition Mechanism nitrile Nitrile addition Nucleophilic Addition nitrile->addition + R-MgX grignard Grignard Reagent (R-MgX) grignard->addition imine_salt Imine-Magnesium Salt Intermediate addition->imine_salt hydrolysis Aqueous Work-up (Hydrolysis) imine_salt->hydrolysis ketone Ketone Product hydrolysis->ketone

Caption: Simplified mechanism of Grignard addition to a nitrile.

Conclusion

9-Bromo-9-decenenitrile is a substrate rich in synthetic potential. The strategic functionalization of its nitrile group opens doors to a wide array of molecular scaffolds. The protocols detailed in these application notes provide a foundation for the selective transformation of the nitrile into carboxylic acids, primary amines, aldehydes, and ketones. Careful consideration of reaction conditions and reagent choice is critical to ensure high yields and chemoselectivity, preserving the integrity of the vinyl bromide and alkene moieties. These methodologies are anticipated to be valuable assets in the fields of medicinal chemistry, materials science, and complex molecule synthesis.

References

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Method

Derivatization of 9-Bromo-9-decenenitrile for biological studies

Application Note & Protocols Strategic Derivatization of 9-Bromo-9-decenenitrile: A Versatile Platform for Advanced Biological Probes and Therapeutics Abstract 9-Bromo-9-decenenitrile is a uniquely structured bifunctiona...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 9-Bromo-9-decenenitrile: A Versatile Platform for Advanced Biological Probes and Therapeutics

Abstract 9-Bromo-9-decenenitrile is a uniquely structured bifunctional molecule that serves as an exceptional starting scaffold for the synthesis of sophisticated tools for biological investigation. Possessing a terminal vinyl bromide, a reactive handle amenable to a host of palladium-catalyzed cross-coupling reactions, and a terminal nitrile group, a versatile precursor for various functional groups and a known pharmacophore, this molecule provides a linear, ten-carbon aliphatic chain that can act as a flexible spacer. This guide details the strategic derivatization of 9-bromo-9-decenenitrile, offering in-depth protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings. We explain the causality behind experimental choices and provide workflows for transforming the resulting intermediates into fluorescent probes, affinity-tagged molecules, and bioorthogonal handles for advanced applications in cell biology, drug discovery, and chemical proteomics.

Introduction: The Strategic Value of a Bifunctional Linker

In the quest to understand complex biological systems, chemical probes are indispensable tools for visualizing, tracking, and perturbing biomolecules in their native environment. The rational design of such probes requires a modular approach, often involving a recognition element, a reporter tag (e.g., fluorophore), and a linker. 9-Bromo-9-decenenitrile emerges as a highly valuable building block in this context.

Its two key features are:

  • The Terminal Vinyl Bromide: Vinyl halides are stable and versatile precursors for creating new carbon-carbon and carbon-heteroatom bonds. While they are generally unreactive towards traditional S(N)2 nucleophilic substitution due to the partial double-bond character of the C-Br bond[1], they are excellent substrates for palladium-catalyzed cross-coupling reactions. This allows for the stereoselective and high-yield introduction of diverse molecular fragments.[2][3]

  • The Terminal Nitrile: The nitrile group is more than just a synthetic handle. It is a compact and polar functional group frequently found in pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups.[4][5] Its presence can modulate a molecule's physicochemical properties, such as solubility and metabolic stability.[5] Synthetically, it offers access to primary amines (via reduction) or carboxylic acids (via hydrolysis), providing secondary points for conjugation.[6]

This document serves as a comprehensive guide for researchers to unlock the potential of 9-bromo-9-decenenitrile as a foundational element in their biological studies.

Core Derivatization Strategies at the Vinyl Bromide Terminus

The vinyl bromide is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their mild conditions and broad functional group tolerance, which are critical when working with complex molecules destined for biological systems.[7][8]

G cluster_start Starting Material cluster_products Functionalized Intermediates Start 9-Bromo-9-decenenitrile Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Heck Heck Reaction (+ Alkene) Start->Heck Prod_Suzuki Aryl/Vinyl-Substituted Decenenitrile Suzuki->Prod_Suzuki Prod_Sonogashira Alkynyl-Substituted Decenenitrile Sonogashira->Prod_Sonogashira Prod_Heck Dienyl-Substituted Decenenitrile Heck->Prod_Heck

Caption: Primary derivatization pathways for 9-bromo-9-decenenitrile.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling the vinyl bromide with aryl or vinyl boronic acids or esters.[9] This is arguably the most versatile method for attaching complex moieties, such as fluorophores, aromatic drug fragments, or other linkers, directly to the carbon backbone.

Scientific Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[9] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate the reaction, especially with less reactive bromides.[8]

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

ParameterValueRationale / Notes
Reactants 9-Bromo-9-decenenitrile (1.0 eq)The electrophilic partner.
4-Methoxyphenylboronic Acid (1.2 eq)The nucleophilic partner. Excess ensures complete consumption of the starting bromide.
Catalyst System Pd(PPh₃)₄ (3 mol%)A common, reliable Pd(0) catalyst for Suzuki couplings.[8]
Base K₂CO₃ (2.0 eq)Essential for the transmetalation step. Carbonates are effective and mild.
Solvent Toluene/EtOH/H₂O (4:1:1 v/v)A biphasic system that facilitates dissolution of both organic and inorganic reagents.
Temperature 85 °CProvides sufficient thermal energy for efficient catalytic turnover.
Time 12-16 hoursTypical duration; reaction should be monitored by TLC or GC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 9-bromo-9-decenenitrile (e.g., 244 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture (e.g., 10 mL Toluene, 2.5 mL EtOH, 2.5 mL H₂O) via syringe.

  • Heat the mixture to 85 °C with vigorous stirring overnight.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product, 9-(4-methoxyphenyl)-9-decenenitrile.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond between the vinyl bromide and a terminal alkyne.[10][11] This reaction is exceptionally powerful for biological applications because the resulting alkyne is a key functional group for "click chemistry," a bioorthogonal ligation method.[12][13]

Scientific Rationale: This reaction uses a dual catalytic system: a palladium complex catalyzes the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[7][14] An amine base is used both to deprotonate the terminal alkyne and to neutralize the HBr byproduct.[10] Copper-free versions exist to avoid potential cytotoxicity in biological applications.[14]

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling with Trimethylsilylacetylene

ParameterValueRationale / Notes
Reactants 9-Bromo-9-decenenitrile (1.0 eq)The electrophilic partner.
Trimethylsilylacetylene (1.5 eq)The TMS group protects the terminal alkyne and can be easily removed later.
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%)A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Copper(I) Iodide (CuI) (4 mol%)The co-catalyst essential for the traditional Sonogashira mechanism.[11]
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and a solvent. Must be anhydrous and degassed.
Temperature Room Temperature to 50 °CThe reaction is often efficient at room temperature but may require gentle heating.
Time 4-8 hoursGenerally faster than Suzuki couplings. Monitor by TLC.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 9-bromo-9-decenenitrile (244 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol) under an argon atmosphere.

  • Add anhydrous, degassed triethylamine (10 mL) via syringe.

  • Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise to the stirred mixture.

  • Stir at room temperature for 8 hours or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (25 mL) and filter through a pad of Celite to remove catalyst residues and amine salts.

  • Concentrate the filtrate and purify by flash column chromatography (hexane/ethyl acetate) to obtain the TMS-protected alkynyl product.

  • Deprotection (Optional): The TMS group can be removed by treating the product with K₂CO₃ in methanol or with tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne, ready for click chemistry.

Heck Reaction: Forming C(sp²)–C(sp²) Bonds with Alkenes

The Heck reaction couples the vinyl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted 1,3-diene.[15] This can be useful for synthesizing complex lipid-like structures or conjugated systems for materials science applications.

Scientific Rationale: The mechanism involves oxidative addition of the vinyl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the diene product and a hydridopalladium species, which is converted back to Pd(0) by the base.[16]

Protocol 3: Heck Reaction with Ethyl Acrylate

ParameterValueRationale / Notes
Reactants 9-Bromo-9-decenenitrile (1.0 eq)The electrophilic partner.
Ethyl Acrylate (1.5 eq)The alkene partner.
Catalyst System Pd(OAc)₂ (3 mol%)A common and effective Pd(II) precatalyst.
P(o-tolyl)₃ (6 mol%)A phosphine ligand that stabilizes the catalyst and promotes the reaction.
Base Triethylamine (TEA) (2.0 eq)A non-nucleophilic organic base required to regenerate the Pd(0) catalyst.
Solvent Acetonitrile or DMFA polar aprotic solvent is typically used.
Temperature 80-100 °CThe Heck reaction often requires elevated temperatures.
Time 24 hoursCan be a slower reaction; monitor by GC-MS.

Step-by-Step Methodology:

  • In a sealed tube under argon, combine 9-bromo-9-decenenitrile (244 mg, 1.0 mmol), Pd(OAc)₂ (7 mg, 0.03 mmol), and P(o-tolyl)₃ (18 mg, 0.06 mmol).

  • Add anhydrous acetonitrile (8 mL), triethylamine (0.28 mL, 2.0 mmol), and ethyl acrylate (0.16 mL, 1.5 mmol).

  • Seal the tube and heat the mixture to 90 °C for 24 hours.

  • Cool the reaction to room temperature and filter through Celite to remove palladium black.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the conjugated diene product.

Secondary Derivatization: Harnessing the Nitrile Terminus

After successfully modifying the vinyl bromide end, the nitrile group provides a secondary site for conjugation, enabling the creation of truly multifunctional probes.

G cluster_start Functionalized Intermediate cluster_products Final Conjugation Handles Start R-Decenenitrile (From Part 2) Hydrolysis Acid/Base Hydrolysis Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/cat.) Start->Reduction Prod_Acid Carboxylic Acid (for Amide Coupling) Hydrolysis->Prod_Acid Prod_Amine Primary Amine (for Labeling) Reduction->Prod_Amine

Caption: Secondary modifications of the nitrile functional group.

  • Hydrolysis to a Carboxylic Acid: Treating the derivatized nitrile with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) under reflux conditions will hydrolyze the nitrile to a carboxylic acid. This new functional group is a prime handle for coupling with amines (e.g., lysine residues on proteins, amino-modified DNA, or small molecule ligands) using standard peptide coupling reagents like EDC/NHS.

  • Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in THF or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This amine can then be reacted with amine-reactive probes, such as NHS esters or isothiocyanates, to attach reporter tags.

Application Example: Synthesis of a Bioorthogonal Fluorescent Probe

This workflow combines the strategies above to create a probe that can be attached to a target via "click chemistry" and subsequently visualized.

G A 9-Bromo-9-decenenitrile B Sonogashira Coupling (+ TMS-acetylene) A->B C TMS-Protected Intermediate B->C D TMS Deprotection (K₂CO₃/MeOH) C->D E Terminal Alkyne Intermediate D->E F Suzuki Coupling (+ Fluorophore-Boronic Acid) E->F G Final Bioorthogonal Fluorescent Probe F->G

Caption: Workflow for synthesizing a bioorthogonal fluorescent probe.

Protocol 4: Two-Step Synthesis of a Click-Ready Coumarin Probe

Step A: Sonogashira Coupling and Deprotection

  • Perform the Sonogashira coupling of 9-bromo-9-decenenitrile with trimethylsilylacetylene as described in Protocol 2 .

  • After purification, dissolve the TMS-protected product in a 2:1 mixture of methanol and THF.

  • Add anhydrous K₂CO₃ (1.5 equivalents) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralize with dilute HCl, extract with ether, wash with brine, dry, and concentrate to yield 9-ethynyl-9-decenenitrile. This intermediate now has a terminal alkyne ready for click chemistry, but we will modify the other end first. Correction: The workflow should modify the vinyl bromide first, then functionalize the nitrile, or use a building block that already contains the desired functionality. For this example, we will assume a different strategy where the fluorophore is attached first.

Corrected Application Strategy: It is more synthetically efficient to first install the more complex/sensitive group (like a fluorophore) and then reveal or create the second handle. Let's synthesize a probe with a fluorescent tag on one end and a clickable alkyne on the other.

Revised Protocol 4: Synthesis of a Fluorescent Alkyne Probe

  • Sonogashira Coupling (Protocol 2): React 9-bromo-9-decenenitrile with a suitable terminal alkyne that contains a masked or protected functional group for later attachment of a fluorophore.

  • Suzuki Coupling (Protocol 1): Alternatively, and more directly, react a boronic acid derivative of a fluorophore (e.g., coumarin-boronic acid) with 9-bromo-9-decenenitrile. This yields a fluorescent molecule with a terminal nitrile.

  • Nitrile Reduction: Reduce the nitrile of the fluorescent intermediate to a primary amine using LiAlH₄.

  • Alkyne Installation: React the resulting amine with an NHS ester of a short alkyne-containing carboxylic acid (e.g., NHS-pentynoate). This final product is a fluorescent probe with a terminal alkyne ready for CuAAC click chemistry with azide-modified biomolecules.

This modular approach, enabled by the distinct reactivity of the vinyl bromide and nitrile termini, underscores the power of 9-bromo-9-decenenitrile as a foundational scaffold in chemical biology.

References

  • Rappoport, Z. (1992). Nucleophilic Vinylic Substitution. Accounts of Chemical Research, 25(10), 474-479. [Link]

  • CHEMISTRY FOR NEET. Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism? Quora. [Link]

  • Wang, C., et al. (2018). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 9(33), 6833-6838. [Link]

  • Various Authors. (2023). Nucleophilic Substitution Reactions at Vinylic Carbons. ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2004). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 2(18), 2564-2566. [Link]

  • askIITians. (2018). Why vinyl halides are less reactive towards nucleophilic substitution. askIITians. [Link]

  • Chen, J-R., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8402-8413. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Various Authors. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ResearchGate. [Link]

  • Chen, J-R., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Journal of Organic Chemistry. [Link]

  • Britton, R. A., et al. (2000). A procedure for the synthesis of terminal vinyl bromides by the reduction of 1,1-dibromoalkenes. Tetrahedron Letters, 41(45), 8757-8760. [Link]

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Feuerstein, M., et al. (2001). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. Journal of Molecular Catalysis A: Chemical, 172(1-2), 107-116. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. [Link]

  • Reyes, C. D., et al. (2018). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. [Link]

  • Eising, S., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 841-845. [Link]

  • Wikipedia contributors. (2023). Bioorthogonal chemistry. Wikipedia. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). Royal Society of Chemistry. [Link]

  • Skrocki, A., et al. (2022). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 27(19), 6296. [Link]

  • Kotha, S., et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bonger, K. M., et al. (2018). Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. Chemistry – A European Journal, 24(57), 15206-15210. [Link]

  • Liu, Y., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(11), 7246-7258. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry. Chemical Society Reviews, 43(19), 6528-6545. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912-7937.
  • Liu, Y., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(11), 7246-7258. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912-7937. [Link]

  • Wang, J., et al. (2019). Application of Nitrile in Drug Design. Current Topics in Medicinal Chemistry, 19(21), 1908-1927. [Link]

  • Thomson, R. J., & Trost, B. M. (2007). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. Organic Letters, 9(24), 5035-5038. [Link]

  • Li, S. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports, 41(1), 11-25. [Link]

  • University of Pittsburgh. (2024). Synthesis and Fluorometric Characterizations of Pittsburgh Green Fluorescent Probes... D-Scholarship@Pitt. [Link]

  • Mathew, C. D., et al. (2016). Synthetic Applications of Nitrile-Converting Enzymes. Applied Biochemistry and Biotechnology, 180(1), 1-23. [Link]

  • Ha, T., et al. (2002). Fluorescent probes and bioconjugation chemistries for single-molecule fluorescence analysis of biomolecules. Review of Scientific Instruments, 73(12), 4031-4043. [Link]

  • Various Authors. (2012). Research Advances in the Synthetic Methods of Vinyl Bromides. ResearchGate. [Link]

  • Trost, B. M., & Thomson, R. J. (2008). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. Organic Letters, 9(24), 5035-5038. [Link]

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Application

Application Notes and Protocols: 9-Bromo-9-decenenitrile as a Novel Interfacial Modifier for High-Performance Organic Field-Effect Transistors

For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science Abstract The interface between the dielectric and the organic semiconductor is a critical determinant of performance in organic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science

Abstract

The interface between the dielectric and the organic semiconductor is a critical determinant of performance in organic field-effect transistors (OFETs). This document outlines the potential application of 9-Bromo-9-decenenitrile, a bifunctional molecule, as a novel agent for the surface modification of dielectric layers. The terminal alkene provides a reactive handle for covalent attachment to hydroxylated surfaces such as silicon dioxide (SiO₂), while the bromo- and nitrile- functionalities can influence the surface energy and electronic properties of the interface. This guide provides a hypothetical framework for the synthesis of 9-Bromo-9-decenenitrile and detailed protocols for its application in the fabrication of OFETs, aiming to enhance charge carrier mobility and operational stability.

Introduction: The Critical Role of Interfaces in Organic Electronics

The field of organic electronics has seen remarkable progress, with applications in flexible displays, sensors, and wearable devices.[1] The performance of these devices, particularly OFETs, is not solely dependent on the bulk properties of the organic semiconductor but is profoundly influenced by the interfaces between different material layers. A key challenge is controlling the interface between the gate dielectric and the active semiconductor layer to facilitate efficient charge transport. Surface modification of the dielectric is a widely adopted strategy to reduce charge trapping, improve the molecular ordering of the semiconductor, and enhance device performance.

While various self-assembled monolayers (SAMs) have been explored for this purpose, there is a continuous search for new molecules that offer precise control over surface properties. 9-Bromo-9-decenenitrile is proposed here as a promising candidate for interfacial engineering. Its unique combination of a terminal alkene for surface anchoring, a long alkyl chain for creating a defined non-polar layer, and terminal bromo- and nitrile- groups for tuning surface energy and electronic interactions, makes it a versatile tool for modifying dielectric surfaces.

Synthesis of 9-Bromo-9-decenenitrile

As 9-Bromo-9-decenenitrile is not a widely available commercial product, a plausible synthetic route is proposed, starting from commercially available 9-decen-1-ol.

Protocol 1: Synthesis of 9-Bromo-9-decenenitrile

Step 1: Oxidation of 9-decen-1-ol to 9-decenenitrile

  • In a well-ventilated fume hood, dissolve 9-decen-1-ol (1 equivalent) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 9-decenal.

  • Without further purification, dissolve the crude aldehyde in a mixture of formic acid and hydroxylamine hydrochloride.

  • Reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 9-decenenitrile. Purify by column chromatography.

Step 2: Bromination of 9-decenenitrile

  • Dissolve the purified 9-decenenitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like AIBN.

  • Reflux the mixture under an inert atmosphere, irradiating with a UV lamp to facilitate allylic bromination.

  • Monitor the reaction by GC-MS.

  • Once the starting material is consumed, cool the reaction, filter off the succinimide, and wash the filtrate with water.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting 9-Bromo-9-decenenitrile by vacuum distillation or column chromatography.

Application in OFETs: Surface Modification of SiO₂ Dielectrics

The primary proposed application of 9-Bromo-9-decenenitrile is as a surface modifier for silicon dioxide (SiO₂), a common gate dielectric in OFETs. The terminal alkene can be covalently attached to the hydroxylated SiO₂ surface via a hydrosilylation reaction, forming a robust self-assembled monolayer.

Core Concept:

The long alkyl chain of the molecule is expected to create a hydrophobic, low-energy surface. This can promote the growth of a well-ordered crystalline structure in the overlying organic semiconductor, which is crucial for high charge carrier mobility. The bromo- and nitrile- groups at the terminus of the chain can introduce a dipole moment at the interface, potentially influencing the threshold voltage of the transistor.

Protocol 2: Surface Modification of SiO₂ Substrates

Materials:

  • Si/SiO₂ wafers (with a thermally grown oxide layer, typically 300 nm)

  • 9-Bromo-9-decenenitrile

  • Anhydrous toluene

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Isopropanol

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut the Si/SiO₂ wafers to the desired size.

    • Clean the substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Immerse the substrates in a freshly prepared piranha solution for 30 minutes to clean and create surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a dilute solution (e.g., 1-10 mM) of 9-Bromo-9-decenenitrile in anhydrous toluene in a glovebox or under an inert atmosphere.

    • Place the cleaned and hydroxylated SiO₂ substrates in the solution.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for 12-24 hours to facilitate the hydrosilylation reaction between the terminal alkene and the surface hydroxyl groups.

    • After the reaction, remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Sonicate the substrates briefly in toluene to ensure a clean surface.

    • Dry the functionalized substrates with a stream of nitrogen.

  • Characterization of the Modified Surface (Optional but Recommended):

    • Contact Angle Goniometry: Measure the water contact angle to confirm the formation of a hydrophobic monolayer. A significant increase in the contact angle compared to the bare SiO₂ surface is expected.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface to confirm the presence of bromine and nitrogen.

    • Atomic Force Microscopy (AFM): Image the surface to assess the uniformity and morphology of the monolayer.

Diagram of the Surface Modification Workflow

OFET_Surface_Modification cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_fab Device Fabrication s1 Si/SiO₂ Wafer s2 Cleaning (Sonication) s1->s2 s3 Piranha Etch (Hydroxylation) s2->s3 s4 Rinsing & Drying s3->s4 m2 Immerse Substrate & Heat s4->m2 Functionalization m1 Prepare 9-Bromo-9-decenenitrile Solution m1->m2 m3 Rinsing & Drying d1 Deposit Organic Semiconductor m3->d1 Modified Substrate d2 Deposit Source/Drain Electrodes d1->d2 caption Workflow for OFET fabrication with a modified dielectric.

Caption: Workflow for OFET fabrication with a modified dielectric.

Expected Outcomes and Device Fabrication

Following the surface modification, the substrates are ready for the subsequent steps of OFET fabrication.

  • Organic Semiconductor Deposition: A solution of an organic semiconductor (e.g., pentacene, C60, or a conjugated polymer) is deposited onto the modified SiO₂ surface, typically by spin-coating, drop-casting, or vapor deposition. The hydrophobic nature of the SAM is expected to promote a more ordered growth of the semiconductor film.

  • Source and Drain Electrode Deposition: Finally, the source and drain electrodes (e.g., gold, silver) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.

Data Presentation: Hypothetical Performance Comparison

The table below presents a hypothetical comparison of OFET performance with and without the 9-Bromo-9-decenenitrile surface modification.

ParameterUntreated SiO₂9-Bromo-9-decenenitrile Treated SiO₂Expected Improvement
Charge Carrier Mobility (cm²/Vs) 0.1 - 0.50.8 - 2.02-5x increase
On/Off Ratio ~10⁵>10⁶Order of magnitude increase
Threshold Voltage (V) -15 to -25-5 to -15Shift towards 0 V
Contact Angle (Water) < 20°> 90°Indicates successful hydrophobic monolayer formation
Diagram of Molecular Orientation at the Interface

Caption: Schematic of the modified dielectric interface.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of the surface modification can be independently verified through physical characterization techniques like contact angle measurements and XPS before proceeding to the full device fabrication. A successful modification should result in a reproducible hydrophobic surface. The electrical performance of the final OFET devices serves as the ultimate validation of the effectiveness of the interfacial modification. Consistent improvements in mobility and on/off ratio across multiple devices and batches would confirm the utility of this approach.

Conclusion

9-Bromo-9-decenenitrile presents a compelling, albeit hypothetical, candidate for the interfacial engineering of OFETs. Its bifunctional nature allows for robust anchoring to oxide surfaces while presenting a tailored surface chemistry to the organic semiconductor. The protocols outlined in this document provide a comprehensive guide for the synthesis and application of this molecule. Researchers are encouraged to adapt and optimize these procedures to explore the full potential of this and similar molecules in advancing the field of organic electronics.

References

  • Conjugated Polymers in Nanoelectronics and Photonics: An overview of the evolving role of conjugated polymers in electronic and photonic devices, highlighting the importance of molecular engineering.[2]

  • Surface Modification of Polymers: A study on the surface bromination of polyethylene, demonstrating the utility of bromine in modifying polymer surfaces.[3]

  • Chemical Modification of Semiconductor Surfaces: A review focusing on the chemical and electronic properties of semiconductor surfaces and interfaces, relevant to molecular electronics.[4]

  • Development of Organic Semiconductors: A resource detailing the synthesis and importance of various organic semiconductor materials, including thiophenes and their derivatives.[5]

  • Role of Conjugated Polymers in Flexible Electronics: A review on the properties and applications of conjugated polymers for flexible electronic devices.[1][6]

  • Applications of Conjugated Conductive Polymers: A mini-review on the applications of conjugated conductive polymers in various electronic devices and the relationship between their chemical structures and performance.[7]

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Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 9-Bromo-9-decenenitrile

Welcome to the technical support center for the synthesis of 9-Bromo-9-decenenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Bromo-9-decenenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will delve into the common challenges and side reactions encountered during its synthesis, providing you with robust troubleshooting strategies and in-depth answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction outcomes and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 9-Bromo-9-decenenitrile, typically achieved through the anti-Markovnikov hydrobromination of 9-decynenitrile, is a powerful transformation. However, like any chemical reaction, it is not without its potential pitfalls. This section addresses specific issues you may encounter during your experiments, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Issue 1: Low Yield of 9-Bromo-9-decenenitrile with a Significant Amount of an Isomeric Impurity

Observation: Your reaction yields are consistently low, and analytical data (e.g., GC-MS, ¹H NMR) indicates the presence of a major byproduct with the same mass as your target molecule but different spectral characteristics.

Probable Cause: You are likely observing the formation of the Markovnikov addition product, 10-bromo-9-decenenitrile. This occurs when the ionic addition mechanism competes with or dominates the desired radical pathway.[1] The ionic mechanism proceeds through a vinyl cation intermediate, where the bromide ion attacks the more substituted carbon.

Troubleshooting Protocol:

  • Ensure Rigorous Radical Conditions: The cornerstone of a successful anti-Markovnikov addition is the effective generation and propagation of bromine radicals.

    • Initiator Choice and Quality: Use a reliable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Ensure your initiator is not expired and has been stored correctly. Peroxides, for instance, can degrade over time.

    • Exclusion of Light (for Peroxide Initiators): If you are using a peroxide initiator, conduct the reaction in the dark to prevent premature decomposition and unwanted side reactions. Conversely, if UV light is your chosen initiation method, ensure consistent and appropriate irradiation.

    • Oxygen Control: While trace amounts of oxygen can sometimes initiate radical reactions, it is generally better to work under an inert atmosphere (e.g., nitrogen or argon) to have controlled initiation with your chosen reagent.

  • Solvent Polarity: The ionic mechanism is favored in polar solvents. Consider using a non-polar solvent like hexane or carbon tetrachloride to disfavor the formation of charged intermediates.

  • Temperature Control: Maintain the reaction at a temperature appropriate for your chosen initiator's half-life. Excessive heat can promote undesired side reactions.

Issue 2: Presence of a High-Boiling, Doubly Brominated Impurity

Observation: Your crude product analysis reveals a significant peak corresponding to a di-brominated species (C₁₀H₁₅Br₂N).

Probable Cause: This is a classic case of over-bromination, where the initially formed 9-Bromo-9-decenenitrile undergoes a second hydrobromination reaction to yield 9,10-dibromodecanenitrile. This is particularly prevalent when an excess of HBr is used.

Troubleshooting Protocol:

  • Stoichiometric Control of HBr: Carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.05-1.1 equivalents) of HBr. If you are bubbling HBr gas, ensure a calibrated flow rate and monitor the reaction progress closely (e.g., by TLC or GC) to quench it upon consumption of the starting alkyne.

  • Slow Addition of HBr: Instead of adding all the HBr at once, consider a slow, controlled addition. This maintains a low concentration of HBr in the reaction mixture, minimizing the chance of the product reacting further.

Parameter Recommended Condition Rationale
HBr Equivalents 1.05 - 1.1Minimizes di-bromination
Addition Method Slow, controlled additionMaintains low HBr concentration
Reaction Monitoring TLC, GCPrevents over-reaction
Issue 3: Product is a Mixture of Geometric Isomers (E/Z)

Observation: Your purified product shows two closely related spots on TLC or two distinct sets of peaks for the vinylic protons in the ¹H NMR spectrum, indicating a mixture of E and Z isomers.

Probable Cause: The radical addition of HBr to an alkyne is not stereospecific.[1] The intermediate vinyl radical can be attacked by a hydrogen atom from HBr from either face, leading to a mixture of geometric isomers. The trans (E) isomer is often the major product due to steric hindrance, but the cis (Z) isomer is typically also formed.

Troubleshooting Protocol:

  • Acceptance and Purification: It is important to recognize that obtaining a single isomer directly from this reaction is challenging. The most practical approach is to accept the isomeric mixture and proceed with purification.

    • Chromatography: Isomers of 9-Bromo-9-decenenitrile can often be separated by column chromatography on silica gel. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to optimize separation.

    • Crystallization: If the product is a solid, fractional crystallization may be a viable separation technique.

  • Alternative Catalytic Methods: For applications requiring high stereoselectivity, consider exploring modern catalytic methods for anti-Markovnikov hydrobromination of alkynes that can provide high E/Z ratios.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 9-Bromo-9-decenenitrile?

The most common and direct route is the anti-Markovnikov addition of hydrogen bromide (HBr) to 9-decynenitrile. This reaction is typically carried out in the presence of a radical initiator, such as peroxides (like benzoyl peroxide) or AIBN, or under UV irradiation.[1] These conditions favor a free-radical mechanism that directs the bromine atom to the terminal carbon of the alkyne.

Q2: Can the nitrile group interfere with the hydrobromination reaction?

Under the typical conditions for radical hydrobromination, the nitrile group is generally stable and does not interfere with the reaction. Nitriles are relatively robust functional groups and are not susceptible to attack by the radical intermediates generated during the reaction. However, it is always good practice to avoid overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) to prevent any potential side reactions.

Q3: My product seems to be degrading or isomerizing upon storage. How can I prevent this?

Vinyl bromides, particularly terminal ones, can be susceptible to degradation or isomerization over time.

  • Isomerization: The terminal double bond can potentially isomerize to a more stable internal position, especially in the presence of trace acid, base, or metal catalysts.

  • Degradation: Exposure to light and air can lead to gradual decomposition.

Storage Recommendations:

  • Purity: Ensure the purified product is free of any acidic or basic residues from the workup.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature: Keep the product at a low temperature (refrigerated or frozen).

  • Light Protection: Use an amber-colored vial or store it in the dark.

Q4: What is the mechanistic basis for the formation of the desired anti-Markovnikov product?

The anti-Markovnikov regioselectivity is a direct consequence of the stability of the radical intermediates in the free-radical chain reaction.

  • Initiation: A radical initiator generates a bromine radical (Br•) from HBr.

  • Propagation (Step 1): The bromine radical adds to the alkyne. It can add to either the internal or terminal carbon. Addition to the terminal carbon results in a more stable secondary vinyl radical, whereas addition to the internal carbon would produce a less stable primary vinyl radical. Therefore, the formation of the secondary radical is favored.

  • Propagation (Step 2): The resulting vinyl radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain.

The diagram below illustrates the desired reaction pathway and the key side reactions.

Synthesis_of_9_Bromo_9_decenenitrile cluster_conditions Reaction Conditions Start 9-Decynenitrile Target 9-Bromo-9-decenenitrile (Anti-Markovnikov Product) Start->Target Desired Pathway Markovnikov 10-Bromo-9-decenenitrile (Markovnikov Product) Start->Markovnikov Side Reaction 1: Ionic Mechanism HBr_Radical HBr (Radical Conditions) HBr_Ionic HBr (Ionic Conditions) HBr_Excess Excess HBr Dibromo 9,10-Dibromodecanenitrile Target->Dibromo

Caption: Reaction pathways in the synthesis of 9-Bromo-9-decenenitrile.

References

  • University of Calgary. (n.d.). Chapter 9: Alkynes + HBr (radical). Retrieved from [Link]

  • AK Lectures. (n.d.). Radical Addition to Alkynes. Retrieved from [Link]

  • Evans, M. (2016, December 2). CHEM 220 Reactions of Alkynes: Radical Addition of HBr. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Anti-Markovnikov Additions to Triple Bonds. Retrieved from [Link]

  • Evans, M. (2018, March 19). 28.01 Radical Hydrohalogenation of Alkynes. YouTube. Retrieved from [Link]

  • He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • Chad's Prep. (2020, December 8). 9.5 Hydrohalogenation of Alkynes | Organic Chemistry. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. [Link]

  • Nature Portfolio. (2023, March 10). Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

  • Chem.ucla.edu. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME 9-ALKENYLANTHRACENES AND ITS CYCLOADDITION: ADDUCTS OF 2-BROMOACRYLALDEHYDE. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 15). Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 14). 10.5 Hydrobromination of Alkenes with Peroxide. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN113413628B - 9-bromoanthracene production process and rectification purification device used by same.
  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Vinyl Bromide Coupling

Welcome to the Technical Support Center for palladium-catalyzed vinyl bromide coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed vinyl bromide coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a deeper understanding of your reaction chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format, offering targeted advice to get your reaction back on track.

Section 1: Low or No Product Yield

Low yield is one of the most common frustrations in cross-coupling reactions. The following questions tackle the most frequent culprits.

Q1: My reaction shows low or no conversion. What are the first things I should check?

A1: When a reaction fails, a systematic check of the basics is the most efficient way to identify the problem.[1]

  • Reagent Integrity: Verify the purity and stability of your vinyl bromide, coupling partner, and solvent. Vinyl bromides can be susceptible to degradation, and impurities can poison the catalyst.[2] Ensure solvents are anhydrous and properly degassed, as both oxygen and water can deactivate the palladium catalyst.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air.[1] Confirm that your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[1][3] Consider if your reaction conditions are suitable for this reduction. Also, ensure your catalyst and any added ligands have not degraded during storage.

Q2: I'm unsure about my palladium catalyst loading. How much should I be using for a typical vinyl bromide coupling?

A2: While the optimal catalyst loading is substrate-dependent, there are general ranges that provide a good starting point for optimization. It is often possible to lower catalyst loading to as little as 0.0025 mol% without compromising efficiency in some systems.[4] For new reactions, starting in the 1-5 mol% range is common.[5]

Coupling ReactionTypical Pd Loading (mol%)Notes
Suzuki-Miyaura 1 - 5Highly active catalysts can sometimes be used at lower loadings (e.g., <1 mol%).[5][6]
Stille 0.5 - 2Generally robust, often requiring slightly lower loadings than Suzuki.
Heck 1 - 5Can be sensitive to catalyst concentration; higher loadings may be needed for less reactive substrates.[7]
Sonogashira 1 - 5Often used in conjunction with a copper co-catalyst.[8]

Q3: My Pd(II) precatalyst isn't activating. What's going wrong?

A3: The reduction of Pd(II) to the catalytically active Pd(0) is a critical initiation step.[3][9] If this fails, the catalytic cycle will not begin.[1][10]

  • Choice of Precatalyst: Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are chosen for their bench stability.[3][11] However, their reduction efficiency depends on the reaction components. In contrast, Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ do not require a reduction step but are more sensitive to air.[5][11]

  • Reducing Agents: In many coupling reactions, phosphine ligands, amines, or the organometallic coupling partner can act as the reducing agent.[3][10] If your system lacks an effective reducing agent, the catalyst will remain in its inactive Pd(II) state.

  • Inefficient Ligand: The ligand not only stabilizes the palladium center but also influences its electronic properties, affecting the ease of reduction. Bulky, electron-rich phosphine ligands often facilitate the formation of the active catalyst.[12]

Below is a workflow to troubleshoot catalyst activation issues.

G start Low or No Product (Suspected Catalyst Inactivity) check_precatalyst Using a Pd(II) Precatalyst? start->check_precatalyst pd0_source Consider switching to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). Ensure strict anaerobic conditions. check_precatalyst->pd0_source No check_reducing_agent Are suitable reducing agents present? (e.g., phosphines, amines, organometallics) check_precatalyst->check_reducing_agent Yes success Reaction Proceeds pd0_source->success failure Persistent Failure (Re-evaluate other parameters) pd0_source->failure add_reducing_agent Add a stoichiometric or sub-stoichiometric amount of a reducing agent (e.g., a phosphine). check_reducing_agent->add_reducing_agent No check_ligand Is the ligand appropriate? (Steric bulk, electron-donating properties) check_reducing_agent->check_ligand Yes add_reducing_agent->success add_reducing_agent->failure screen_ligands Screen a panel of ligands (e.g., Buchwald-type biarylphosphines). check_ligand->screen_ligands No check_ligand->success Yes screen_ligands->success screen_ligands->failure

Troubleshooting Catalyst Activation
Section 2: Side Reactions and Poor Selectivity

Even when the desired product is formed, side reactions can significantly reduce the yield and complicate purification.

Q4: I'm observing significant homocoupling of my organometallic reagent. How can I minimize this?

A4: Homocoupling is a common side reaction, particularly in Stille and Suzuki couplings.[13] It can occur through two primary mechanisms: reaction of the organometallic reagent with the Pd(II) precatalyst before the catalytic cycle begins, or a radical process involving the Pd(0) catalyst.[13]

  • Lower Catalyst Loading: Higher catalyst concentrations can sometimes favor homocoupling. Carefully titrating down the catalyst loading can disfavor this bimolecular side reaction.

  • Ligand Choice: Sterically hindered ligands can often suppress homocoupling by controlling the coordination environment around the palladium center.

  • Slow Addition: Adding the organometallic reagent slowly to the reaction mixture can help to maintain a low instantaneous concentration, favoring the desired cross-coupling pathway over homocoupling.

Q5: My reaction is producing a mixture of E/Z isomers. How can I improve stereoselectivity?

A5: The stereochemical outcome of vinyl bromide coupling is often determined at the reductive elimination step. While many palladium-catalyzed couplings proceed with retention of configuration, isomerization can occur.[12]

  • Reaction Temperature: Higher temperatures can sometimes lead to isomerization. Running the reaction at the lowest effective temperature may improve stereoselectivity.

  • Ligand Effects: The ligand can influence the geometry of the palladium complex and the rate of reductive elimination versus competing isomerization pathways. Screening different ligands is a key strategy.

  • Mechanism of Isomerization: In some cases, isomerization can occur before the coupling reaction. Ensure the stereochemical purity of your starting vinyl bromide.

Here is a diagram illustrating the general catalytic cycle for a cross-coupling reaction, highlighting where side reactions can occur.

G cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)(R')L_n OxAdd->Transmetal Transmetalation (R'-M) Homocoupling Homocoupling (R'-R') OxAdd->Homocoupling with R'-M Transmetal->Pd0 Reductive Elimination RedElim R-R' Transmetal->RedElim BetaHydride β-Hydride Elimination Transmetal->BetaHydride if R has β-H

Generalized Catalytic Cycle and Side Reactions

Experimental Protocols

A well-defined protocol is essential for reproducibility. The following is a representative procedure for a Suzuki-Miyaura coupling of a vinyl bromide.

Protocol: Suzuki-Miyaura Coupling of (E)-1-bromo-2-phenylethene with Phenylboronic Acid

Materials:

  • (E)-1-bromo-2-phenylethene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 6 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add (E)-1-bromo-2-phenylethene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio). The mixture should be biphasic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

References

  • Wikipedia. Stille reaction. [Link]

  • National Institutes of Health. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Royal Society of Chemistry. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • National Center for Biotechnology Information. 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf. [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • MDPI. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. [Link]

  • National Institutes of Health. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC. [Link]

  • Reddit. Reasons to use Pd(II) precatalysts over the Pd(0) species? : r/Chempros. [Link]

  • Scribd. 11-The Stille Reaction PDF. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]

  • National Institutes of Health. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC. [Link]

  • National Institutes of Health. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC. [Link]

  • ACS Publications. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. [Link]

  • National Institutes of Health. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC. [Link]

  • ResearchGate. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. [Link]

  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers. [Link]

  • Quora. Can the Heck reaction coupling reaction proceed with a vinyl halide?. [Link]

  • ResearchGate. Comparison of catalytic activity of various Pd 0 and Pd II sources a. [Link]

  • National Institutes of Health. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. [Link]

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst | Request PDF. [Link]

  • Royal Society of Chemistry. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]

  • ResearchGate. Vinyl bromide. [Link]

  • Semantic Scholar. vinyl bromide. [Link]

Sources

Troubleshooting

Preventing hydrodebromination in reactions with 9-Bromo-9-decenenitrile

A Guide to Preventing Hydrodebromination in Cross-Coupling Reactions Welcome to the technical support center for 9-Bromo-9-decenenitrile. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrodebromination in Cross-Coupling Reactions

Welcome to the technical support center for 9-Bromo-9-decenenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of hydrodebromination. Our goal is to provide you with the insights and practical guidance needed to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions to mitigate hydrodebromination.

Issue 1: My reaction is producing a significant amount of 9-decenenitrile as a byproduct. What is happening and how can I stop it?

Answer:

The formation of 9-decenenitrile is a classic sign of hydrodebromination, an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. This reduces the yield of your desired cross-coupled product and complicates purification.[1]

This typically occurs in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H species can then react with your 9-Bromo-9-decenenitrile in a competing pathway to the desired cross-coupling, leading to the hydrodebrominated byproduct.

Solutions:

A systematic approach to optimizing your reaction conditions is the most effective way to minimize hydrodebromination.[2] Here are the key parameters to investigate:

  • Choice of Base: Strong bases, especially in the presence of protic solvents, can promote hydrodebromination.[1]

    • Recommendation: Switch to weaker inorganic bases. For instance, if you are using sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), consider changing to potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Purity: The presence of water or other protic impurities in your solvent can serve as a hydride source, leading to the formation of the Pd-H species.[1][2][3]

    • Recommendation: Use anhydrous and aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF).[1] Ensure your solvents are properly dried and degassed before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is also crucial.[1]

  • Reaction Temperature and Time: Elevated temperatures can increase the rate of the hydrodebromination side reaction.[1]

    • Recommendation: Lower the reaction temperature and monitor the progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.[1]

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can significantly influence the competition between the desired cross-coupling and hydrodebromination.[1]

    • Recommendation: For electron-deficient substrates like 9-Bromo-9-decenenitrile (due to the electron-withdrawing nature of the nitrile group), consider using phosphine-free catalysts or specific ligands such as P(o-tolyl)₃. Bulky, electron-rich phosphine ligands like XPhos and SPhos can also be effective in promoting the desired reductive elimination step over hydrodebromination.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of 9-Bromo-9-decenenitrile.

Q1: What is the underlying mechanism of hydrodebromination and how does it compete with the desired cross-coupling reaction?

A1: In a typical palladium-catalyzed cross-coupling reaction (like the Suzuki-Miyaura coupling), the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.[4] Hydrodebromination arises from a competing catalytic cycle where a palladium-hydride (Pd-H) species is formed. This Pd-H species can be generated through various pathways, including the reaction of the palladium complex with trace water, alcohols, or even certain bases.[2] Once formed, the Pd-H species can undergo reductive elimination with the vinyl bromide to produce the hydrodebrominated byproduct.

Below is a diagram illustrating the competing pathways:

G cluster_desired Desired Cross-Coupling Pathway cluster_side Hydrodebromination Side Reaction Pd(0) Pd(0) Oxidative_Addition R-Pd(II)-Br Pd(0)->Oxidative_Addition R-Br Pd(0)_side Pd(0) Transmetalation R-Pd(II)-R' Oxidative_Addition->Transmetalation R'-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Desired_Product Desired Product (R-R') Reductive_Elimination->Desired_Product R-R' Pd-H_Formation H-Pd(II)-X Pd(0)_side->Pd-H_Formation Hydride Source (e.g., H₂O) Reaction_with_R-Br R-Pd(II)-H Pd-H_Formation->Reaction_with_R-Br R-Br Reductive_Elimination_Side Reductive Elimination Reaction_with_R-Br->Reductive_Elimination_Side Reductive_Elimination_Side->Pd(0)_side Catalyst Regeneration Side_Product Side Product (R-H) Reductive_Elimination_Side->Side_Product R-H

Competing reaction pathways.
Q2: How does the nitrile group in 9-Bromo-9-decenenitrile affect its reactivity?

A2: The nitrile (-CN) group is electron-withdrawing, which can influence the reactivity of the vinyl bromide in several ways. It can make the carbon-bromine bond more susceptible to oxidative addition to the palladium catalyst. However, the nitrile group can also coordinate to the metal center, potentially altering the catalyst's reactivity and stability. While this coordination is not always a major factor, it is something to consider when selecting ligands, as a strongly coordinating ligand may be necessary to prevent the substrate from inhibiting the catalyst.

Q3: Are there any general handling precautions for 9-Bromo-9-decenenitrile?

A3: Like many vinyl halides, 9-Bromo-9-decenenitrile is a reactive compound.[5] It is advisable to store it under an inert atmosphere, protected from light, and at a low temperature to prevent degradation or polymerization. When setting up reactions, it is best to use degassed solvents and perform additions under an inert atmosphere to avoid introducing oxygen and moisture.[1][6] Adding the vinyl bromide solution dropwise to the reaction mixture, rather than all at once, can also help to control the reaction and minimize side reactions.[5]

Experimental Protocols

Here is a general, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction with 9-Bromo-9-decenenitrile, optimized to minimize hydrodebromination.

Materials:

  • 9-Bromo-9-decenenitrile

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Inert Atmosphere: Assemble your reaction flask and equip it with a condenser and a magnetic stir bar. Evacuate the flask and backfill it with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl boronic acid, the base, and the palladium catalyst to the reaction flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via a syringe or cannula. Stir the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[1]

  • Substrate Addition: In a separate flask, prepare a solution of 9-Bromo-9-decenenitrile in the same anhydrous, degassed solvent. Add this solution to the reaction mixture dropwise over a period of 10-15 minutes.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start prep_inert Establish Inert Atmosphere start->prep_inert end End add_reagents Add Boronic Acid, Base, and Catalyst prep_inert->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent add_substrate Add 9-Bromo-9-decenenitrile Solution Dropwise add_solvent->add_substrate heat_react Heat to Optimal Temperature add_substrate->heat_react monitor Monitor Reaction Progress (TLC/LC-MS) heat_react->monitor workup Cool, Dilute, and Wash monitor->workup purify Dry, Concentrate, and Purify workup->purify purify->end

Experimental workflow for minimizing hydrodebromination.

Data Summary

The following table summarizes the key reaction parameters and their recommended modifications to suppress hydrodebromination.

ParameterCondition Promoting HydrodebrominationRecommended Modification to Minimize Hydrodebromination
Base Strong bases (e.g., NaOEt, t-BuOK)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]
Solvent Protic or wet solventsAnhydrous, aprotic solvents (e.g., toluene, dioxane, THF)[1]
Temperature High temperaturesLowest effective temperature (e.g., 80-100 °C)[1]
Atmosphere Presence of air and moistureInert atmosphere (Argon or Nitrogen)[1]
Catalyst System Non-optimal catalyst/ligandPhosphine-free catalysts or bulky, electron-rich phosphine ligands[1]

References

  • Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
  • Vinyl bromide solution (1 M) vs vinyl bromide 98%? - ResearchGate. Available from: [Link]

  • Technical Support Center: Troubleshooting Failed Radical Cyclizations with Butyl Vinyl Telluride - Benchchem.
  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC - NIH. Available from: [Link]

  • Preventing debromination side reactions of 7-Bromo-1-tetralone - Benchchem.
  • Hydrolysis of vinyl bromide vs alkyl chloride - Chemistry Stack Exchange. Available from: [Link]

  • Cross-coupling reaction - Wikipedia. Available from: [Link]

  • vinyl bromide - Organic Syntheses Procedure. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. Available from: [Link]

  • What is the reaction of vinyl alcohol with bromine? - Quora. Available from: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]

  • The addition of hydrogen bromide to vinyl bromide - ResearchGate. Available from: [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC - PubMed Central. Available from: [Link]

  • Shining Visible Light on Vinyl Halides: Expanding the Horizons of Photocatalysis - PubMed. Available from: [Link]

  • Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex - Dalton Transactions (RSC Publishing). Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. Available from: [Link]

  • Formation of vinyl halides via a ruthenium-catalyzed three-component coupling - PubMed. Available from: [Link]

  • Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2) - NIH. Available from: [Link]

Sources

Optimization

Removal of catalyst residues from 9-Bromo-9-decenenitrile products

An Application Scientist's Guide to Catalyst-Free 9-Bromo-9-decenenitrile Introduction: The Challenge of Purity The synthesis of specialized molecules like 9-Bromo-9-decenenitrile, often achieved through powerful catalyt...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst-Free 9-Bromo-9-decenenitrile

Introduction: The Challenge of Purity

The synthesis of specialized molecules like 9-Bromo-9-decenenitrile, often achieved through powerful catalytic methods such as olefin metathesis, represents a significant achievement in synthetic chemistry. However, the very catalysts that enable these transformations, typically ruthenium-based complexes (e.g., Grubbs' catalysts), can become critical contaminants in the final product. For researchers in drug development and materials science, the presence of residual heavy metals is not merely an impurity; it is a variable that can compromise biological activity, induce toxicity, and falsify experimental results.[1][2] The complete removal of these catalyst residues is therefore a crucial, non-negotiable step in the purification workflow.

This technical support guide provides a comprehensive resource for scientists facing the challenge of removing catalyst residues from 9-Bromo-9-decenenitrile and similar unsaturated nitrile products. Structured as a series of frequently asked questions and in-depth troubleshooting scenarios, this document offers field-proven protocols and explains the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual ruthenium catalyst so critical? A1: Residual ruthenium can have several detrimental effects. In pharmaceutical applications, heavy metal limits are strictly regulated by agencies like the FDA to prevent toxicity.[3][4] From a chemical standpoint, residual active catalyst can lead to product degradation over time, including isomerization of the double bond or oligomerization, compromising the sample's integrity.[1][5]

Q2: What are the primary strategies for removing catalyst residues? A2: The main approaches fall into three categories:

  • Adsorption: Using high-surface-area materials like activated carbon or silica gel to bind the catalyst, which is then filtered off.[6]

  • Scavenging: Employing agents that selectively bind to the metal. These can be small molecules that form a complex with the metal, which is then removed by extraction or chromatography, or solid-supported scavengers (resins) that are filtered off.[4][7]

  • Chemical Decomposition/Extraction: Chemically modifying the catalyst to alter its solubility. For example, oxidation can convert soluble ruthenium species into insoluble ruthenium dioxide (RuO₂), which is easily filtered.[8] Alternatively, water-soluble ligands can be used to pull the metal into an aqueous phase.[5][9]

Q3: How do I know how much catalyst is left in my product? A3: The most accurate and sensitive method for quantifying trace metal residues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique can detect metal concentrations down to parts-per-billion (ppb) levels. For a qualitative, at-a-glance assessment, the disappearance of the characteristic color (often brown, green, or black) of the ruthenium species is a good, though not definitive, indicator of removal.

Q4: Can the nitrile group in my product interfere with catalyst removal? A4: Yes, the nitrile group (-C≡N) is a Lewis base and can coordinate to the ruthenium center. This interaction can sometimes make the catalyst more difficult to remove as it stays associated with the product. The choice of scavenger or removal technique should be robust enough to overcome this potential product-catalyst interaction.

Troubleshooting Guide: From Contaminated Crude to Pure Product

Problem 1: My purified 9-Bromo-9-decenenitrile is still a pale yellow or brown oil, even after silica gel chromatography.

  • Probable Cause: Ruthenium byproducts formed during the reaction or workup can be relatively non-polar and may co-elute with your product on silica gel. The color indicates that a significant amount of ruthenium is still present.[1]

  • Causality & Solution: Standard silica gel is often insufficient for separating all organometallic species from the desired organic product. The solution is to pre-treat the crude product to convert the ruthenium into a form that is more easily separated.

    • Solution A: Oxidative Wash: Before chromatography, dissolve the crude product in a solvent like dichloromethane (DCM) or toluene. Wash the solution with a mild oxidizing agent like hydrogen peroxide (15% aq. solution).[8] This converts soluble Ru species into insoluble RuO₂, which can be removed by filtration through a pad of Celite. The remaining product can then be subjected to standard chromatography.

    • Solution B: Scavenger Pre-Treatment: Treat the crude product solution with an agent that binds strongly to ruthenium, forming a highly polar complex. A common and effective method is to stir the crude material with a small amount of dimethyl sulfoxide (DMSO) or triphenylphosphine oxide (Ph₃P=O) for several hours, then filter the mixture through a short plug of silica gel.[10][11] The resulting polar ruthenium complex will be strongly adsorbed onto the silica, allowing your product to pass through.

Problem 2: I am losing a significant amount of my product during purification.

  • Probable Cause: The product may be unstable on the stationary phase (e.g., silica gel), especially if residual active catalyst is still present.[6] The slightly acidic nature of standard silica gel can sometimes degrade sensitive functional groups.

  • Causality & Solution: Minimizing the contact time between your product and the stationary phase is key. Additionally, ensuring the complete deactivation of any residual catalyst before purification is critical.

    • Solution A: Quench the Reaction Thoroughly: Before workup, add a catalyst inhibitor like ethyl vinyl ether to the reaction mixture and stir for at least 30 minutes. This deactivates the highly reactive ruthenium alkylidene species.

    • Solution B: Use a Pad, Not a Column: Instead of a full chromatography column, pass your pre-treated product through a short, wide plug of silica gel or neutral alumina. This drastically reduces the contact time and surface area exposure, minimizing degradation and loss.[6]

    • Solution C: Crystallization: If your product is a solid or can be derivatized into one, crystallization is an excellent and highly scalable purification method that can dramatically reduce ruthenium levels.[5][12]

Problem 3: Activated carbon treatment was ineffective and my product yield was low.

  • Probable Cause: The effectiveness of activated carbon depends on the specific form of the ruthenium species and the solvent used. Additionally, carbon can non-selectively adsorb the desired product, leading to yield loss.

  • Causality & Solution: Activated carbon works by adsorbing molecules with large, flat aromatic surfaces—like the ligands on many Grubbs-type catalysts. If the catalyst has decomposed into smaller, more polar species, carbon may be less effective.

    • Solution A: Optimize Carbon Treatment: Ensure the carbon is of high quality and use the minimum effective amount. The choice of solvent is also important; a solvent in which the product is highly soluble but the impurities are less so can improve selectivity.

    • Solution B: Combine with Another Method: Use activated carbon as a bulk removal step after an aqueous extraction. For example, an extraction with an aqueous solution of a coordinating ligand like 2-mercaptonicotinic acid (MNA) or L-cysteine can remove a large portion of the metal.[3][5] A subsequent pass through a small amount of carbon can then remove the remaining trace impurities. This combined approach often leads to higher purity and better recovery.[5]

Visualizing the Workflow

A logical workflow is essential for efficiently tackling catalyst removal. The following diagrams illustrate a general purification sequence and a decision-making process for troubleshooting.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Quench Catalyst (e.g., Ethyl Vinyl Ether) A->B C Bulk Ru Removal (Oxidative Wash, Scavenger, or Extraction) B->C D Filtration / Phase Separation C->D E Fine Purification (Silica Plug / Crystallization) D->E F Solvent Removal E->F G Pure Product F->G H Analysis (NMR, ICP-MS) G->H

Caption: General workflow for purifying 9-Bromo-9-decenenitrile.

G start Product Still Colored After Initial Purification? node_yes YES start->node_yes node_no NO start->node_no pretreat Pre-treat Crude Product node_yes->pretreat final_purify Final Purification (Short Column / Crystallization) node_no->final_purify method1 Oxidative Wash (H₂O₂) + Filtration pretreat->method1 method2 Add Scavenger (DMSO, Ph₃P=O) + Silica Plug pretreat->method2 method3 Aqueous Extraction (MNA, Cysteine) + Phase Separation pretreat->method3 method1->final_purify method2->final_purify method3->final_purify check_purity Check Purity (Visual, ICP-MS) final_purify->check_purity success Product is Pure check_purity->success PURE failure Re-evaluate Scavenger or Adsorbent Choice check_purity->failure NOT PURE

Caption: Troubleshooting logic for colored products after purification.

Detailed Experimental Protocols

Protocol 1: Scavenging with Triphenylphosphine Oxide (Ph₃P=O)

This protocol is effective for converting residual ruthenium into a highly polar complex that is easily removed on silica gel.[10]

  • Reaction Quenching: After the synthesis of 9-Bromo-9-decenenitrile is complete (as monitored by TLC or GC-MS), add ethyl vinyl ether (10-20 equivalents relative to the catalyst) to the reaction vessel and stir for 30 minutes at room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethyl vinyl ether.

  • Scavenger Treatment: Re-dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add triphenylphosphine oxide (Ph₃P=O), using approximately 50 equivalents relative to the initial amount of catalyst used.

  • Incubation: Stir the mixture at room temperature for at least 8-12 hours. The solution may change color during this time.

  • Purification: Directly load the mixture onto a short plug of silica gel and elute with an appropriate solvent system (e.g., hexanes/ethyl acetate). The product will elute, while the dark-colored ruthenium-phosphine oxide complex will remain adsorbed at the top of the silica.

  • Analysis: Combine the product-containing fractions and remove the solvent. Analyze the final product for residual ruthenium by ICP-MS and confirm its structure and purity by ¹H NMR.

Protocol 2: Oxidative Removal with Hydrogen Peroxide

This method is highly effective and scalable, converting ruthenium into insoluble RuO₂.[8] Caution: This is an oxidative method; its compatibility with highly sensitive substrates should be tested on a small scale first.

  • Dissolution: After the initial reaction workup (quenching and solvent removal), dissolve the crude product in a suitable organic solvent like toluene or DCM.

  • Oxidation: Transfer the solution to a separatory funnel and add an equal volume of 15% aqueous hydrogen peroxide. Stir the biphasic mixture vigorously for 1-2 hours. A fine black precipitate (RuO₂) should form.

  • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the insoluble RuO₂. Wash the filter pad with fresh organic solvent.

  • Workup: Transfer the filtrate back to a separatory funnel, separate the layers, and wash the organic phase with an aqueous solution of sodium sulfite (to quench any remaining peroxide) followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can be further purified by chromatography if necessary.

Comparison of Ruthenium Removal Techniques

MethodTypical Efficiency (ppm Ru)ScalabilityProsCons
Silica Gel Chromatography 50 - 500 ppmPoor to ModerateReadily available; good for general purification.Often ineffective for Ru removal alone; potential for product loss.[6]
Activated Carbon 10 - 100 ppmExcellentInexpensive; effective for many Ru species.Can adsorb product, lowering yield; variable efficacy.[1][5]
Scavenger Resins (e.g., Si-Thiol) < 10 ppmGoodHigh selectivity; simple filtration-based removal.Can be expensive; may require longer reaction times.[7]
Aqueous Extraction (with ligands) 5 - 50 ppmExcellentInexpensive reagents (e.g., Cysteine, MNA); operationally simple.Requires biphasic system; may require multiple extractions.[3][5]
Oxidative Wash (H₂O₂) < 5 ppmExcellentVery effective; inexpensive; forms easily filtered byproduct.Oxidizing conditions may not be suitable for all substrates.[8]
Crystallization < 1 ppmExcellentCan achieve very high purity; cost-effective at scale.Only applicable to solid products or derivatives.[5][12]

References

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]

  • McGrath, N. A., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1182–1190. [Link]

  • Paquette, L. A., & Trout, R. E. L. (2000). A simple oxidative procedure for the removal of ruthenium residues from Grubbs metathesis products. The Journal of Organic Chemistry, 65(15), 4545-4549. [Link]

  • Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Journal of the American Chemical Society, 128(11), 3508–3509. [Link]

  • Biotage. (n.d.). New Applications of Ruthenium Scavenging. Biotage Application Note. [Link]

  • Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]

  • Grela, K., et al. (2016). Use of metal scavengers for removal of ruthenium residues.
  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. Request PDF on ResearchGate. [Link]

  • Grubbs, R. H., et al. (2003). Method for removing metal from the products of olefin metathesis reactions.
  • Falivene, L., & Cavallo, L. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. [Link]

  • Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. PMC - NIH. [Link]

  • Li, Y., et al. (2014). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. PMC - NIH. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Chemistry For Everyone. (2025). What Is The Best Way To Remove Polymerization Catalysts?. YouTube. [Link]

  • Hussain, S. (2005). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. [Link]

  • Organic Syntheses Procedure. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]

  • Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. JACS. [Link]

  • Fogg, D. E., & dos Santos, E. N. (2012). Removing ruthenium residues from olefin metathesis reaction products. PubMed. [Link]

  • Organic Syntheses Procedure. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. (2020). Synthesis of 9-bromocotarnine and its recyclization into 4-acyl-9-bromo-7,8-methylenedioxy-1,2-dihydro-3-benzazepines with anti-infective activity. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 9-Bromo-9-decenenitrile Synthesis

Welcome to the technical support center for the synthesis and characterization of 9-Bromo-9-decenenitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of 9-Bromo-9-decenenitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on anticipating and resolving issues related to impurity formation, identification, and removal.

Introduction: The Synthetic Challenge

9-Bromo-9-decenenitrile is a specialized chemical intermediate whose synthesis requires precise control to achieve high purity. A common and effective synthetic route involves the Wittig reaction, which is renowned for its ability to form carbon-carbon double bonds. In a likely pathway, 9-oxodecanenitrile is reacted with a phosphorus ylide generated from (bromomethyl)triphenylphosphonium bromide.

While robust, this reaction is not without its challenges. The generation of the reactive ylide, the olefination step itself, and subsequent work-up can introduce a variety of impurities. This guide will help you navigate these complexities, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues arising during the synthesis and purification of 9-Bromo-9-decenenitrile.

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities in the crude product typically originate from three main sources: the starting materials, reaction by-products, and subsequent side reactions or degradation.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 9-oxodecanenitrile or the phosphonium salt.

  • Reaction By-products: The most significant by-product of a Wittig reaction is triphenylphosphine oxide (TPPO).[1] Its removal is a critical purification step. You may also find residual base (e.g., from n-BuLi or KOtBu) or solvents.

  • Side-Reaction Products:

    • Geometric Isomers: The Wittig reaction can produce both E- and Z-isomers of the double bond. The ratio often depends on the stability of the ylide used.[2]

    • Debrominated Product: Reductive debromination can occur, leading to the formation of 9-decenenitrile.

    • Hydrolysis: The nitrile group is generally robust, but harsh acidic or basic conditions during work-up could lead to partial hydrolysis, forming the corresponding amide or carboxylic acid.[3]

Q2: My crude product has a persistent yellow or brown color. What is the cause and how can I remove it?

A2: A persistent color often indicates the presence of residual bromine or colored organic impurities.[4] Brominated compounds can be susceptible to degradation, especially when exposed to light or heat, which can release free bromine.[4]

Troubleshooting Steps:

  • Aqueous Wash: Begin by washing the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to quench any elemental bromine.

  • Bicarbonate Wash: Follow with a wash using saturated sodium bicarbonate solution to neutralize any acidic by-products like hydrogen bromide (HBr).[4][5]

  • Activated Carbon: If the color persists after standard washing, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated carbon. The carbon can adsorb colored impurities and is then removed by filtration through a pad of celite.[4]

Q3: My reaction yield is low, and TLC/GC analysis shows a significant amount of unreacted 9-oxodecanenitrile. What went wrong?

A3: Low conversion is a common issue in Wittig reactions and typically points to problems with the formation or stability of the phosphorus ylide.[6]

Possible Causes & Solutions:

  • Base Quality: The strong bases used (n-BuLi, NaH, KOtBu) are often highly reactive and sensitive to moisture and air. Use a freshly opened bottle or titrate the base (in the case of n-BuLi) to determine its exact molarity. Poor quality base will not efficiently deprotonate the phosphonium salt to form the ylide.[6]

  • Ylide Instability: Some ylides are not stable over long periods, even at low temperatures. A common strategy is to generate the ylide in situ and add the aldehyde or ketone shortly thereafter.[1][7] For particularly sensitive substrates, adding the phosphonium salt to a mixture of the aldehyde and base can be effective, ensuring the ylide reacts as soon as it is formed.[6]

  • Steric Hindrance: While less of an issue with aldehydes, sterically hindered ketones can react sluggishly. Ensure adequate reaction time and temperature.

Q4: My NMR spectrum is complex. How can I identify the key impurities?

A4: NMR is a powerful tool for structural elucidation. Here’s what to look for:

Impurity TypeKey ¹H NMR SignalsKey ¹³C NMR Signals
Triphenylphosphine Oxide (TPPO) Complex multiplet in the aromatic region (~7.4-7.8 ppm).Multiple signals in the aromatic region (~128-133 ppm).
9-oxodecanenitrile (Aldehyde) A characteristic singlet for the aldehyde proton (~9.8 ppm).A signal for the carbonyl carbon (~202 ppm).
9-decenenitrile (Debrominated) Signals corresponding to a terminal vinyl group (~4.9-5.1 and ~5.7-5.9 ppm).Signals for sp² carbons (~115 and ~138 ppm).
E/Z Isomers The coupling constants (J-values) for the vinylic protons will differ. The trans (E) isomer typically has a larger J-value (~13-18 Hz) than the cis (Z) isomer (~6-12 Hz).

Q5: I am having trouble separating the product from triphenylphosphine oxide (TPPO). What is the best purification method?

A5: TPPO is notoriously difficult to remove completely due to its polarity and solubility in many organic solvents.

  • Column Chromatography: This is the most effective method. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically successful. The less polar 9-Bromo-9-decenenitrile will elute before the more polar TPPO.

  • Precipitation/Extraction: In some cases, TPPO can be precipitated. After removing the reaction solvent, adding a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or a hexane/ether mixture) can cause the TPPO to crash out as a white solid, which can then be filtered off.

Systematic Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Low or No Product Formation Inactive base; Degradation of ylide; Incorrect stoichiometry.Use fresh/titrated base. Generate ylide in situ and use immediately. Re-verify calculations for all reagents.
Multiple Product Spots on TLC Formation of E/Z isomers; Presence of side-products (e.g., debrominated compound).Characterize spots by LC-MS or preparative TLC. Optimize reaction conditions (e.g., choice of base/solvent) to favor one isomer if necessary.
Product Degradation on Silica Gel Column Silica gel is slightly acidic and can cause decomposition of sensitive brominated compounds.[4]Use deactivated or neutral silica gel for chromatography. Alternatively, add a small amount (~1%) of triethylamine to the eluent to neutralize the column.[4]
Broad Peaks in NMR Spectrum Presence of paramagnetic impurities (e.g., trace metals) or residual acid.Filter the NMR sample through a small plug of basic alumina or pass the crude product through a short plug of silica before analysis. Ensure all acidic by-products were removed during work-up.

Experimental Protocols & Workflows

Protocol 1: General Purification of Crude 9-Bromo-9-decenenitrile
  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers. Wash sequentially with:

    • 5% aqueous sodium bisulfite (if color is present).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic impurities.[5]

    • Brine (saturated aqueous NaCl) to aid in breaking emulsions and removing water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Stock Solution: Accurately weigh ~1-2 mg of the crude or purified product into a 2 mL GC vial.

  • Dilution: Add ~1.5 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Mixing: Cap the vial and vortex thoroughly to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the GC-MS system. Use a standard non-polar or medium-polarity column suitable for separating compounds of this molecular weight.

Visualized Workflows and Pathways

Synthesis and Impurity Formation Pathway

G cluster_reactants Reactants & Reagents cluster_products Products & By-products cluster_impurities Common Impurities R1 9-Oxodecanenitrile Product 9-Bromo-9-decenenitrile (E/Z Isomers) R1->Product Wittig Reaction Imp1 Unreacted 9-Oxodecanenitrile R1->Imp1 Incomplete Reaction R2 (Bromomethyl)triphenyl- phosphonium bromide Base Strong Base (e.g., n-BuLi) R2->Product Base->Product TPPO Triphenylphosphine Oxide (By-product) Product->TPPO Co-produced Imp2 Debrominated Product: 9-Decenenitrile Product->Imp2 Side Reaction (Reduction) Imp3 Hydrolyzed Product: Amide/Acid Product->Imp3 Work-up Degradation

Caption: Proposed synthetic pathway and major sources of impurities.

Analytical & Purification Workflow

G cluster_analysis Characterization start Crude Reaction Mixture workup Aqueous Work-up (Wash & Extract) start->workup concentrate Solvent Removal workup->concentrate crude_prod Crude Product concentrate->crude_prod TLC TLC Analysis crude_prod->TLC purify Flash Column Chromatography crude_prod->purify GCMS GC-MS NMR NMR (¹H, ¹³C) final_prod Pure Product purify->final_prod final_prod->GCMS final_prod->NMR

Caption: General workflow for purification and analytical characterization.

References

  • Chemguide. (n.d.). Making halogenoalkanes (haloalkanes). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Made Easy. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy!. Retrieved from [Link]

  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]

  • The Organic Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in the Synthesis of Bromoalkenes

Welcome to the technical support center for bromoalkene synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of controlling re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromoalkene synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of controlling regioselectivity in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Section 1: Fundamental Concepts in Bromoalkene Synthesis

Before troubleshooting specific issues, it's crucial to have a firm grasp of the underlying principles governing the regioselectivity of hydrobromination reactions.

FAQ 1: What is the fundamental difference between Markovnikov and anti-Markovnikov addition of HBr to an alkene?

The regiochemical outcome of adding hydrogen bromide (HBr) across a carbon-carbon double bond is dictated by the reaction mechanism. You can control which regioisomer is the major product by carefully selecting the reaction conditions.

  • Markovnikov Addition : This is an electrophilic addition reaction. The reaction proceeds through a carbocation intermediate.[1] The hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the bromine atom adds to the more substituted carbon. This rule is a consequence of the mechanism: the proton adds first to form the most stable carbocation intermediate (tertiary > secondary > primary).[2] The bromide ion then attacks this carbocation.[3]

  • Anti-Markovnikov Addition (The Kharasch Effect) : This reaction proceeds via a free-radical chain mechanism.[4] For this to occur, a radical initiator, such as an organic peroxide (ROOR), and light (hν) or heat (Δ) are required.[5] In this mechanism, a bromine radical adds first to the double bond to generate the most stable carbon radical intermediate (tertiary > secondary > primary).[6] The resulting carbon radical then abstracts a hydrogen atom from HBr to form the product.[7] This reverses the order of addition, leading to the bromine atom bonding to the less substituted carbon.[4][7]

This mechanistic dichotomy is the primary tool at your disposal for controlling the regioselectivity of HBr addition. It is important to note that this radical-mediated anti-Markovnikov addition is unique to HBr; it is not energetically favorable for HCl or HI.[6][8]

Diagram 1: Mechanistic Pathways of HBr Addition

G cluster_markovnikov Markovnikov Addition (Electrophilic) cluster_anti_markovnikov Anti-Markovnikov Addition (Radical) M_Alkene Unsymmetrical Alkene M_HBr HBr (no peroxides, dark) M_Alkene->M_HBr H+ adds first M_Carbocation Most Stable Carbocation Intermediate M_HBr->M_Carbocation M_Product Markovnikov Product (Br on more substituted C) M_Carbocation->M_Product Br- attacks AM_Alkene Unsymmetrical Alkene AM_HBr HBr + ROOR, hν/Δ AM_Alkene->AM_HBr Br• adds first AM_Radical Most Stable Radical Intermediate AM_HBr->AM_Radical AM_Product Anti-Markovnikov Product (Br on less substituted C) AM_Radical->AM_Product H• abstraction from HBr

Caption: Controlling regioselectivity via mechanistic pathways.

Section 2: Troubleshooting Guide for Regioselective Bromoalkene Synthesis

This section addresses common problems encountered during experiments.

Q1: I am trying to perform a Markovnikov addition of HBr, but I'm getting a significant amount of the anti-Markovnikov product. What's going wrong?

This is a classic case of competing reaction mechanisms. The formation of the anti-Markovnikov product indicates that a free-radical pathway is being initiated, even if unintentionally.

Causality: The free-radical addition of HBr is a very fast chain reaction.[8] Even trace amounts of radical initiators can be sufficient to produce the undesired anti-Markovnikov isomer. The most common culprits are:

  • Peroxide Contamination: Old bottles of solvents (especially ethers like THF or diethyl ether) or the alkene starting material itself can form peroxides upon exposure to air and light.[4]

  • Dissolved Oxygen: Oxygen from the air can also initiate radical reactions, albeit less efficiently than peroxides.[9]

  • Light Exposure: UV light can promote the homolytic cleavage of HBr or other sensitive bonds, initiating a radical process.

Troubleshooting Steps:

  • Purify Reagents: Use freshly distilled alkene and solvents to remove any peroxides. If distillation is not feasible, consider passing the solvent through a column of activated alumina.

  • Use a Radical Inhibitor: Add a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. This will terminate any radical chains that might form.

  • Exclude Light and Oxygen: Run the reaction in the dark by wrapping the flask in aluminum foil. Ensure you are working under an inert atmosphere (e.g., nitrogen or argon) by using standard Schlenk line techniques to degas your solvents and reaction vessel.

Q2: My anti-Markovnikov reaction with HBr and AIBN is giving me a poor yield and a mixture of products. How can I optimize this?

While the anti-Markovnikov reaction is generally reliable, poor yields or product mixtures suggest issues with the initiation, propagation, or termination steps of the radical reaction.

Causality:

  • Inefficient Initiation: The radical initiator (e.g., AIBN or benzoyl peroxide) may not be decomposing at a sufficient rate at the reaction temperature.

  • Competing Electrophilic Addition: If the concentration of radicals is too low, the slower electrophilic addition pathway can become competitive, leading to the Markovnikov product.[8]

  • Polymerization: For some alkenes, radical-initiated polymerization can be a significant side reaction.

Troubleshooting Steps & Optimization Data:

ParameterRecommendationRationale
Initiator Choice Match initiator to reaction temp. AIBN (65-85 °C), Benzoyl Peroxide (80-100 °C).Ensures a steady, controlled generation of radicals.
Initiator Conc. Use catalytic amounts (1-5 mol%).A high concentration of initial radicals can lead to termination reactions, reducing chain length and efficiency.[6]
HBr Addition Add HBr slowly over the course of the reaction.Maintains a high concentration of HBr relative to the carbon radical, favoring H-abstraction over side reactions.
Solvent Use non-polar solvents (e.g., hexane, CCl₄).Polar solvents can favor the competing ionic mechanism.
Temperature Maintain a constant, optimal temperature for the chosen initiator.Fluctuations can lead to inconsistent radical generation.
Q3: I performed an electrophilic addition of HBr to 3-methyl-1-butene and did not get the expected 2-bromo-3-methylbutane. Instead, I isolated 2-bromo-2-methylbutane. Why?

You have observed a classic carbocation rearrangement. This is a common and often unavoidable feature of electrophilic additions that proceed through carbocation intermediates.

Causality: The initial protonation of 3-methyl-1-butene follows Markovnikov's rule to form a secondary carbocation. However, this secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. The bromide ion will then attack this more stable rearranged carbocation, leading to the observed product.[2]

Diagram 2: Workflow for Troubleshooting Carbocation Rearrangement

G start Unexpected Bromoalkane Product (Suspected Rearrangement) check_mechanism Is the reaction an electrophilic addition? start->check_mechanism analyze_structure Analyze starting alkene structure. Can a more stable carbocation form via a 1,2-shift (hydride or alkyl)? check_mechanism->analyze_structure Yes no_rearrangement Rearrangement is unlikely. Re-evaluate product structure or consider other side reactions. check_mechanism->no_rearrangement No confirm Rearrangement is confirmed. The observed product arises from the most stable carbocation intermediate. analyze_structure->confirm Yes analyze_structure->no_rearrangement No alternative_route To avoid rearrangement, use a reaction that does not involve a carbocation intermediate. Suggestion: Anti-Markovnikov radical addition of HBr followed by base-induced elimination and a second Markovnikov HBr addition if necessary. confirm->alternative_route

Caption: Decision workflow for diagnosing carbocation rearrangements.

Section 3: Advanced Topics & Protocols

FAQ 2: How can I selectively synthesize a vinyl bromide from a terminal alkyne?

Synthesizing vinyl bromides requires different strategies than those used for alkenes. Hydrobromination of an alkyne can yield a vinyl bromide, but controlling both regio- and stereoselectivity is key.

  • Anti-Markovnikov Hydrobromination: To obtain a terminal E-alkenyl bromide, a radical addition is required. However, the conditions are different from alkene chemistry. Modern methods often use catalytic systems to achieve high regio- and diastereoselectivity.[10]

  • From Ketones: Enolizable ketones can be converted to vinyl bromides using reagents like triphenylphosphine-halogen-based reagents under mild conditions.[10]

FAQ 3: I need to synthesize an allylic bromide, but my reaction with NBS is giving me a mixture of regioisomers. How can I improve selectivity?

Allylic bromination with N-bromosuccinimide (NBS) is a free-radical process that proceeds via a resonance-stabilized allylic radical.[11] If the two resonance forms of this radical intermediate are not equivalent, a mixture of products will result.[11]

Causality: The product distribution is often thermodynamically controlled, favoring the formation of the more stable (i.e., more substituted) double bond in the final product.[12]

Troubleshooting:

  • Analyze the Intermediate: Draw the resonance structures of the allylic radical intermediate. If they are non-equivalent, you should expect a product mixture.

  • Control Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, but thermodynamic control often prevails.

  • Choose a Symmetrical Substrate: For high yields of a single product, the most reliable strategy is to choose a starting alkene that will generate a symmetrical allylic radical intermediate.[11]

Section 4: Key Experimental Protocols

Protocol 1: Markovnikov Hydrobromination of 1-Hexene

This protocol is designed to be a self-validating system by rigorously excluding conditions that would promote the anti-Markovnikov pathway.

  • Reagent Preparation:

    • Purify 1-hexene by passing it through a short column of activated basic alumina to remove any peroxides.

    • Use a fresh, unopened bottle of HBr in acetic acid or bubble anhydrous HBr gas through the reaction mixture.

  • Reaction Setup:

    • Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Wrap the flask completely in aluminum foil to exclude light.

    • Add 1-hexene (1 equivalent) to the flask via syringe.

    • Dissolve the alkene in a polar aprotic solvent like dichloromethane (CH₂Cl₂).

  • Execution:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add HBr (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or GC-MS.

  • Workup and Analysis:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to confirm the regioselectivity (formation of 2-bromohexane).

Protocol 2: Anti-Markovnikov Hydrobromination of 1-Hexene

This protocol ensures the radical pathway is dominant.

  • Reagent Preparation:

    • Use 1-hexene and a non-polar solvent like hexane. Peroxide removal is not necessary but ensures no unwanted initiators are present.

  • Reaction Setup:

    • To a round-bottom flask equipped with a stir bar and reflux condenser, add 1-hexene (1 equivalent), hexane, and a radical initiator such as benzoyl peroxide or AIBN (0.02 equivalents).

    • Add liquid HBr or a solution of HBr in a non-polar solvent (1.1 equivalents).

  • Execution:

    • Heat the reaction mixture to reflux (for AIBN, ~80 °C) or irradiate with a UV lamp at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Wash the mixture with aqueous sodium bisulfite solution to destroy excess peroxides, followed by saturated sodium bicarbonate solution.

    • Separate the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the product by ¹H NMR to confirm the formation of 1-bromohexane.

References

  • Vertex AI Search. (n.d.). 7.7 Electrophilic Addition Reactions of Alkenes – Organic Chemistry: A Tenth Edition.
  • Save My Exams. (2025). Electrophilic Addition Mechanism | Edexcel A Level Chemistry Revision Notes 2015.
  • Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

  • Doc Brown's Chemistry. (n.d.). electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis.
  • Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI. [Link]

  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

  • Vedantu. (n.d.).
  • Chemistry LibreTexts. (2024). Hydrogen Bromide and Alkenes: The Peroxide Effect. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]

  • University of Calgary. (n.d.). Ch 6: Alkene + HBr (radical). [Link]

  • Chemguide. (n.d.). hydrogen bromide and alkenes - the peroxide effect. [Link]

  • PubMed. (2015). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. [Link]

  • The Organic Chemistry Tutor. (2025). NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity.
  • Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

  • Chemistry LibreTexts. (2025). 10.3: Radical Hydrobromination of Alkenes - HBr with peroxides. [Link]

  • ACS Publications. (2014). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. [Link]

  • Leah4sci. (2019). Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions.
  • The Organic Chemist. (2014).
  • Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Polar Long-Chain Compounds

Answering the request. Welcome to the technical support center for the purification and analysis of polar long-chain compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the request.

Welcome to the technical support center for the purification and analysis of polar long-chain compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by molecules such as phospholipids, glycolipids, fatty acids, and other amphiphilic structures. Their combination of a nonpolar "tail" and a polar "head" group complicates stationary and mobile phase selection, often leading to issues like poor retention, peak tailing, and low recovery.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental issues. The advice herein is grounded in established chromatographic principles and field-proven experience to help you optimize your separations.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, detailing the probable causes and systematic solutions.

Q1: My polar long-chain compound shows poor or no retention and elutes in the solvent front. What's happening and how do I fix it?

This is a classic problem when using traditional reversed-phase (RP) chromatography for highly polar analytes.[1][2] In RP-HPLC, the nonpolar stationary phase (like C18) has little affinity for very polar compounds, which prefer to stay in the highly aqueous mobile phase and are washed off the column quickly.

Probable Causes & Solutions:

  • Inappropriate Chromatography Mode: Reversed-phase is often unsuitable for retaining highly polar species.

    • Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a mobile phase rich in organic solvent (typically >70% acetonitrile).[3][4][5] A water layer forms on the stationary phase, and polar analytes partition into it, leading to retention. Water acts as the strong, eluting solvent.[5][6] This technique is a powerful alternative for retaining compounds that elute in the void volume in reversed-phase.[7]

  • Mobile Phase is Too Strong (Too "Polar" in Normal Phase or Too "Nonpolar" in Reversed-Phase):

    • Solution (Normal Phase): If using a polar stationary phase like silica, your mobile phase may be too polar. Reduce the concentration of the polar component (e.g., methanol or ethanol) in your nonpolar solvent (e.g., hexane).

    • Solution (Reversed-Phase): If you must use RP, the mobile phase may be too nonpolar, forcing your polar compound off the column. Some modern RP columns are designed to handle highly aqueous mobile phases without phase collapse.[8] However, switching to HILIC is generally the more robust solution.[2]

  • Incorrect Column Chemistry for the Analyte:

    • Solution: Use a specialized stationary phase. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer additional retention mechanisms for charged polar compounds.[1][2] For instance, columns with embedded polar groups or those based on silica hydride provide alternative selectivities.[9]

PoorRetention Start Problem: Poor or No Retention (Compound in Solvent Front) CheckMode Is the mode Reversed-Phase (e.g., C18)? Start->CheckMode SwitchToHILIC Action: Switch to HILIC mode. Use a polar stationary phase (Silica, Diol, Zwitterionic). CheckMode->SwitchToHILIC Yes CheckNP Is the mode Normal-Phase (e.g., Silica)? CheckMode->CheckNP No End Resolution Achieved SwitchToHILIC->End ReducePolarSolvent Action: Decrease polarity of mobile phase. Reduce % Methanol or EtOAc in Hexane. CheckNP->ReducePolarSolvent Yes ConsiderMM Action: Consider Mixed-Mode or other specialty columns (e.g., polar-embedded). CheckNP->ConsiderMM No/Other ReducePolarSolvent->End ConsiderMM->End ModeSelection Start Start: Characterize your Analyte IsPolar Is the analyte highly polar? (e.g., phospholipids, glycosides) Start->IsPolar ChainSep Goal: Separate by chain length and unsaturation? IsPolar->ChainSep No/ Moderately Polar UseHILIC Primary Choice: HILIC (High retention, MS-compatible) IsPolar->UseHILIC Yes IsomerSep Goal: Separate isomers based on double bonds? UseSilver Specialty Choice: Argentation (Silver Ion) Chromatography IsomerSep->UseSilver Yes ClassSep Goal: Separate lipid classes by head group polarity? ClassSep->IsomerSep No UseNP Consider: Normal-Phase (NP) (Good class separation) ClassSep->UseNP Yes ChainSep->IsomerSep No UseRP Primary Choice: Reversed-Phase (RP) (Robust, good for homologs) ChainSep->UseRP Yes UseHILIC->ClassSep

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 9-Bromo-9-decenenitrile and Its Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is critical for optimizing synthetic routes and predicting reaction outcomes. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is critical for optimizing synthetic routes and predicting reaction outcomes. This guide provides an in-depth comparison of the reactivity of 9-bromo-9-decenenitrile, a vinylic bromide, with its structural and positional isomers. We will delve into the electronic and steric factors governing their reactivity and present a comprehensive experimental framework for empirical validation.

Introduction: The Significance of Isomeric Reactivity

Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit remarkably different chemical behaviors. In the context of halogenated organic compounds, the position of a halogen atom and the nature of the carbon to which it is attached (saturated vs. unsaturated) are paramount in dictating reaction pathways and rates. 9-Bromo-9-decenenitrile, with its terminal vinylic bromide and a nitrile functional group, presents an interesting case study for exploring these reactivity differences. This guide will focus on a comparative analysis of this compound with its key isomers, providing a theoretical framework and practical experimental protocols to assess their relative reactivities.

The Isomers in Focus

To establish a meaningful comparison, we will consider the following isomers of 9-bromo-9-decenenitrile (C₁₀H₁₆BrN):

  • 9-Bromo-9-decenenitrile (Vinylic Bromide): The primary subject of our study. The bromine atom is attached to an sp²-hybridized carbon of a terminal double bond. We will consider both the (E) and (Z) geometric isomers.

  • 10-Bromo-8-decenenitrile (Allylic Bromide): An isomer where the bromine is on a saturated carbon adjacent to the double bond.

  • 9-Bromodecanenitrile (Alkyl Bromide): A saturated counterpart where the double bond has been reduced, and the bromine is on a secondary sp³-hybridized carbon.

Theoretical Framework for Reactivity Comparison

The reactivity of these isomers is primarily governed by the nature of the carbon-bromine bond and the stability of the intermediates formed during a reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis. However, the susceptibility of our isomers to such reactions varies dramatically.

  • Vinylic Bromides (9-Bromo-9-decenenitrile): These are generally unreactive towards traditional Sₙ2 and Sₙ1 reactions.

    • Sₙ2 Inactivity: The backside attack required for an Sₙ2 mechanism is sterically hindered by the electron density of the π-bond and the planar geometry of the alkene.[1]

    • Sₙ1 Inactivity: The formation of a vinylic carbocation upon departure of the bromide ion is highly energetically unfavorable, thus impeding the Sₙ1 pathway.[2][3]

  • Allylic Bromides (10-Bromo-8-decenenitrile): In stark contrast, allylic halides are highly reactive in both Sₙ1 and Sₙ2 reactions.

    • Enhanced Sₙ1 Reactivity: The carbocation intermediate formed upon leaving of the bromide is resonance-stabilized by the adjacent double bond, significantly lowering the activation energy.

    • Enhanced Sₙ2 Reactivity: The transition state of the Sₙ2 reaction is also stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the double bond.

  • Alkyl Bromides (9-Bromodecanenitrile): This secondary alkyl bromide will readily undergo both Sₙ1 and Sₙ2 reactions, with the specific pathway being dependent on the reaction conditions (nucleophile strength, solvent polarity). Its reactivity is generally intermediate between that of vinylic and allylic bromides.

dot graph "SN1_Reactivity_Comparison" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Relative Sₙ1 reactivity based on carbocation stability."

Radical Reactions

In the presence of radical initiators, the reactivity landscape shifts. Radical addition of HBr, for instance, proceeds via a different mechanism.

  • Vinylic and Allylic Bromides: Both can participate in radical reactions. The stability of the resulting radical intermediate is key. An allylic radical is resonance-stabilized and forms readily. A vinylic radical is less stable.

  • Alkyl Bromides: These are generally unreactive towards radical addition but can undergo radical substitution under specific conditions (e.g., with NBS).

Experimental Design for Comparative Reactivity Analysis

To empirically validate these theoretical predictions, a series of controlled experiments can be conducted.

Objective

To quantitatively compare the rates of nucleophilic substitution of 9-bromo-9-decenenitrile, 10-bromo-8-decenenitrile, and 9-bromodecanenitrile with a common nucleophile.

Proposed Reaction: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

This reaction is a good choice for comparing reactivities as it is a classic Sₙ2 reaction, and the progress can be monitored by the formation of a precipitate (NaBr) or by chromatographic techniques.

Materials and Reagents
  • (E/Z)-9-Bromo-9-decenenitrile

  • 10-Bromo-8-decenenitrile

  • 9-Bromodecanenitrile

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal Standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol
  • Preparation of Reaction Solutions:

    • For each isomer, prepare a 0.1 M solution in anhydrous acetone.

    • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

    • To each isomer solution, add a known concentration of an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Setup:

    • In separate, dry, round-bottom flasks equipped with magnetic stirrers and reflux condensers, place 10 mL of each of the isomer solutions.

    • Place the flasks in a constant temperature water bath set to 50 °C.

    • Allow the solutions to equilibrate to the reaction temperature.

  • Initiation and Monitoring:

    • To each flask, add 10 mL of the pre-warmed sodium iodide solution simultaneously to initiate the reactions.

    • Start a timer immediately.

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing cold diethyl ether and a small amount of water. Shake vigorously and allow the layers to separate. The aqueous layer will remove the unreacted NaI and the formed NaBr.

  • Analytical Procedures:

    • Thin Layer Chromatography (TLC): Spot the quenched aliquots on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). Visualize the spots under UV light to qualitatively observe the disappearance of the starting material and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject the organic layer of the quenched aliquots into the GC-MS. Quantify the peak area of the starting material relative to the internal standard at each time point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed analysis, the reaction can be monitored in situ in an NMR tube using a deuterated solvent.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for comparative reactivity study."

Expected Results and Data Presentation

The experimental data should be tabulated to facilitate a clear comparison of the reactivity of the isomers.

Table 1: Expected Relative Reactivity in Nucleophilic Substitution

IsomerStructureC-Br HybridizationPredicted ReactivityRationale
10-Bromo-8-decenenitrileAllylic Bromidesp³HighestResonance-stabilized carbocation/transition state
9-BromodecanenitrileSecondary Alkyl Bromidesp³ModerateStandard secondary alkyl halide reactivity
(E/Z)-9-Bromo-9-decenenitrileVinylic Bromidesp²LowestSteric hindrance and unstable vinylic cation[1][2]

Table 2: Hypothetical Data from GC-MS Analysis (% Conversion vs. Time)

Time (min)% Conversion (Allylic Bromide)% Conversion (Alkyl Bromide)% Conversion (Vinylic Bromide)
0000
55010< 1
158525< 1
309845< 1
60>99702
120>99905

Conclusion

The comparative analysis of 9-bromo-9-decenenitrile and its isomers underscores the profound impact of molecular structure on chemical reactivity. The vinylic nature of the C-Br bond in 9-bromo-9-decenenitrile renders it significantly less reactive towards nucleophilic substitution compared to its allylic and saturated alkyl counterparts. The proposed experimental protocol provides a robust framework for quantifying these differences. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is indispensable for the rational design of synthetic pathways and the development of novel molecular entities.

References

  • Powell, K. J., Han, L-C., Sharma, P., & Moses, J. E. (2014). A palladium-catalyzed cyanation of alkenyl halides using acetone cyanohydrin. Organic Letters, 16, 2158-2161. [Link]

  • Luján-Montelongo, J. A., et al. (2023). Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. Organic & Biomolecular Chemistry, 21(14), 2894-2898. [Link]

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  • Sotor, P., & Skarżewski, J. (2020). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 25(21), 5035. [Link]

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Comparative

Comparison of vinyl bromide vs. vinyl iodide in cross-coupling efficiency

An In-Depth Guide to the Cross-Coupling Efficiency of Vinyl Bromide vs. Vinyl Iodide For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Coupling Efficiency of Vinyl Bromide vs. Vinyl Iodide

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which form the bedrock of modern carbon-carbon bond formation. Within this context, vinyl halides are indispensable building blocks. This guide provides a detailed, evidence-based comparison of two common vinyl halide substrates: vinyl bromide and vinyl iodide, focusing on their relative efficiency in key cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between vinyl iodide and vinyl bromide lies in the strength of their respective carbon-halogen (C-X) bonds. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the Pd(0) catalyst into the C-X bond. A weaker bond facilitates this step, leading to a faster overall reaction rate.

The trend for carbon-halogen bond dissociation energies (BDEs) is well-established: C-I < C-Br < C-Cl < C-F.[1][2][3] The C-I bond is the weakest among the common halides, making vinyl iodides inherently more reactive than their bromide and chloride counterparts.[1] This allows reactions involving vinyl iodides to proceed under significantly milder conditions, often at lower temperatures and with shorter reaction times.

PropertyVinyl Bromide (C-Br)Vinyl Iodide (C-I)
Bond Dissociation Energy ~72.1 kcal/mol~57.6 kcal/mol
Relative Reactivity LowerHigher
Typical Reaction Conditions Higher temperatures, longer timesMilder temperatures, shorter times

Table 1: Comparison of key physical properties influencing reactivity.

Figure 1: Relative bond dissociation energies of vinyl bromide vs. vinyl iodide.

Performance in Key Cross-Coupling Reactions

The superior reactivity of vinyl iodides is a consistent theme across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. The established order of reactivity for the halide partner is R-I > R-OTf > R-Br >> R-Cl.[4][5] This hierarchy confirms that vinyl iodides will couple more efficiently and under more gentle conditions than vinyl bromides.

Coupling Partner 1Coupling Partner 2Catalyst SystemConditionsYieldReference
(E)-1-Iodooct-1-enePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 80°C, 2h95%Representative
(E)-1-Bromooct-1-enePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 100°C, 12h92%Representative

Table 2: Comparative data for a representative Suzuki-Miyaura reaction, illustrating the milder conditions required for the vinyl iodide.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the vinyl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/H₂O.

  • Reaction: Heat the mixture to the required temperature (typically 60-100°C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the residue by column chromatography.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X L2 R-Pd(II)-X L2 Pd(0)L2->R-Pd(II)-X L2 Oxidative Addition (R-X) R-Pd(II)-R' L2 R-Pd(II)-R' L2 R-Pd(II)-X L2->R-Pd(II)-R' L2 Transmetalation (R'-B(OR)2) R-Pd(II)-R' L2->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)-R' L2->Product R-R'

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organohalide. In this reaction, vinyl iodides are explicitly preferred over bromides because they react faster and under milder conditions.[6] This difference in reactivity is so pronounced that it can be exploited for selective reactions, where a vinyl iodide will couple in the presence of a vinyl bromide on the same molecule.[6]

Coupling Partner 1Coupling Partner 2Catalyst SystemConditionsYieldReference
1-Iodocyclohexene(Tributylstannyl)benzenePd(PPh₃)₄, LiClTHF, 50°C, 4h91%Representative
1-Bromocyclohexene(Tributylstannyl)benzenePd(PPh₃)₄, LiClTHF, 70°C, 24h85%Representative

Table 3: Comparative data for a representative Stille reaction.

  • Setup: In a glovebox or under an inert atmosphere, add the vinyl halide (1.0 equiv), organostannane (1.1 equiv), and palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., PPh₃, 8 mol%) to a dry reaction vessel.

  • Additives: Additives like LiCl or Cu(I) salts can be included to enhance the rate.

  • Solvent: Add a dry, degassed aprotic solvent (e.g., THF, DMF, or Toluene).

  • Reaction: Heat the mixture (typically 50-100°C) and monitor for completion.

  • Workup: Upon completion, cool the reaction and quench with an aqueous KF solution to precipitate the tin byproducts as a filterable solid.

  • Purification: Filter the mixture through celite, extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify via column chromatography.

Stille_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X L2 R-Pd(II)-X L2 Pd(0)L2->R-Pd(II)-X L2 Oxidative Addition (R-X) R-Pd(II)-R' L2 R-Pd(II)-R' L2 R-Pd(II)-X L2->R-Pd(II)-R' L2 Transmetalation (R'-SnBu3) R-Pd(II)-R' L2->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)-R' L2->Product R-R'

Figure 3: Generalized catalytic cycle for the Stille coupling.

Heck-Mizoroki Reaction

The Heck reaction couples a vinyl or aryl halide with an alkene.[7] The oxidative addition step is again critical, and its ease follows the established trend: I > OTf > Br >> Cl.[8] Consequently, vinyl iodides are more reactive substrates than vinyl bromides in Heck couplings, allowing for higher efficiency, particularly with less reactive alkene partners.

Coupling Partner 1Coupling Partner 2Catalyst SystemConditionsYieldReference
IodobenzeneStyrenePd(OAc)₂, PPh₃, Et₃NDMF, 80°C, 6h90%Representative
BromobenzeneStyrenePd(OAc)₂, PPh₃, Et₃NDMF, 120°C, 18h88%Representative

Table 4: Comparative data for a representative Heck reaction, using aryl halides to illustrate the general reactivity trend.

  • Setup: Combine the vinyl halide (1.0 equiv), alkene (1.5 equiv), and a hindered organic base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a reaction flask.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.

  • Solvent: Add a polar aprotic solvent such as DMF, DMAc, or acetonitrile.

  • Reaction: Heat the mixture under an inert atmosphere until the reaction is complete, as determined by a suitable monitoring technique.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over a drying agent, concentrate, and purify by chromatography.

Heck_Cycle cluster_2 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X L2 R-Pd(II)-X L2 Pd(0)L2->R-Pd(II)-X L2 Oxidative Addition (R-X) Alkene Complex Alkene Complex R-Pd(II)-X L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion H-Pd(II)-X L2 H-Pd(II)-X L2 Insertion Product->H-Pd(II)-X L2 β-Hydride Elimination Product Product Insertion Product->Product H-Pd(II)-X L2->Pd(0)L2 Base-Assisted Regeneration

Figure 4: Catalytic cycle for the Heck-Mizoroki reaction.

Practical Considerations and Strategic Choices

While vinyl iodides offer superior reactivity, the choice of substrate is not always straightforward.

  • Cost and Availability: Vinyl bromides and the bromine sources used to synthesize them are generally less expensive and more widely available than their iodine counterparts.[9] For large-scale synthesis and process development, this economic factor can be a significant driver in preferring vinyl bromides, provided the reaction conditions are acceptable.

  • Substrate Stability: The high reactivity of vinyl iodides can also be a drawback. They are more prone to decomposition, especially in the presence of light or heat, and may have a shorter shelf-life than the more robust vinyl bromides.

  • Strategic Halogen Exchange: In cases where the high reactivity of a vinyl iodide is desired but only the vinyl bromide is readily available, a Finkelstein-type halogen exchange reaction can be employed.[9] Catalytic systems, often using copper(I) salts, can efficiently convert vinyl bromides to vinyl iodides, providing a strategic route to the more reactive substrate.[9]

Conclusion

From a purely chemical reactivity standpoint, vinyl iodides are unequivocally more efficient than vinyl bromides in palladium-catalyzed cross-coupling reactions . This enhanced efficiency stems directly from the lower C-I bond dissociation energy, which accelerates the rate-limiting oxidative addition step. This translates to tangible experimental benefits, including:

  • Faster reaction rates.

  • Milder reaction conditions (lower temperatures).

  • Potentially higher yields, especially with challenging substrates.

  • Greater functional group tolerance due to the gentler conditions.

However, the final selection of a vinyl halide substrate must balance this intrinsic reactivity with practical considerations such as cost, commercial availability, and the stability of the starting materials. For exploratory research and the synthesis of complex molecules with sensitive functionalities, the vinyl iodide is often the superior choice. For large-scale production where cost is paramount and the substrate can tolerate more forcing conditions, the vinyl bromide remains a viable and economically sound option.

References

  • Stille reaction - Wikipedia. [Link]

  • Vinyl iodide functional group - Wikipedia. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki reaction - chemeurope.com. [Link]

  • Stereoselective Negishi -like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC - NIH. [Link]

  • Negishi coupling - Wikipedia. [Link]

  • The Suzuki Reaction - Myers, Chem 115. [Link]

  • Stille Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples - YouTube. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

  • Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents | Journal of the American Chemical Society. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck -Mizoroki Reactions Using Ethylene - PMC - NIH. [Link]

  • Suzuki –Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl - and Heteroaryl Electrophiles - PMC - NIH. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - Chemical Science (RSC Publishing). [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - Frontiers. [Link]

  • Cross -Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC - NIH. [Link]

  • Negishi Coupling - Organic Chemistry Portal. [Link]

  • Reductive CrossCoupling of a Vinyl Thianthrenium Salt and Secondary Alkyl Iodides . [Link]

  • Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC - NIH. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides . [Link]

  • physical properties | organohalogen compounds | alkyl halides | haloalkanes - AdiChemistry. [Link]

  • First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross -Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols - PMC - NIH. [Link]

  • Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen- containing hydrocarbons: correlation ratios with electron. [Link]

  • Bond Dissociation Energies of Organic Molecules | Accounts of Chemical Research. [Link]

  • Nickel-Catalyzed Cross -Electrophile VinylVinyl Coupling : An Approach to Structurally Versatile Dienylboronates | CCS Chemistry - Chinese Chemical Society. [Link]

  • Salient Points on the Nature of CX Bond in Haloarenes - BYJU'S. [Link]

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Validation

A Comparative Guide to Palladium Catalyst Efficacy in Cross-Coupling Reactions of 9-Bromo-9-decenenitrile

This guide provides an in-depth comparative analysis of various palladium catalyst systems for cross-coupling reactions involving 9-bromo-9-decenenitrile. Designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various palladium catalyst systems for cross-coupling reactions involving 9-bromo-9-decenenitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of catalyst selection, reaction mechanics, and experimental design, grounded in established scientific literature.

Introduction: The Synthetic Utility of 9-Bromo-9-decenenitrile

9-Bromo-9-decenenitrile is a valuable bifunctional building block in modern organic synthesis. Its structure features a terminal vinyl bromide, a versatile handle for palladium-catalyzed cross-coupling reactions, and a terminal nitrile group. This unique combination allows for the strategic introduction of a ten-carbon chain, which can be further elaborated at either end, making it a key intermediate in the synthesis of complex natural products, bioactive molecules, and advanced materials.

The success of any synthetic campaign utilizing this substrate hinges on the judicious selection of the palladium catalyst system. The choice of palladium precursor, ligand, base, and solvent can dramatically influence reaction yield, selectivity, and functional group tolerance. This guide dissects the efficacy of different catalytic systems for key transformations, providing the data and rationale needed to make informed experimental choices.

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are pillars of modern C-C and C-N bond formation. While specific mechanisms vary, most share a common catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions. A generalized cycle for a Suzuki-Miyaura coupling is depicted below.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAd R-Pd(II)(Br)L_n (Oxidative Addition) Pd0->OxAd R-Br (Substrate) Trans R-Pd(II)-R'L_n (Transmetalation) OxAd->Trans R'-B(OR)₂ (Boronic Acid Derivative) RedEl R-R' + Pd(0)L_n (Reductive Elimination) Trans->RedEl Isomerization RedEl->Pd0 Product Release Product Coupled Product (R-R') RBr 9-Bromo-9-decenenitrile (R-Br) Boronic Organoboron Reagent (R'-B(OR)₂)

Figure 1: Generalized Catalytic Cycle. A simplified representation of the Suzuki-Miyaura cross-coupling cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 9-bromo-9-decenenitrile, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst.

The ligand's role is paramount: it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the cycle.

Comparative Efficacy of Palladium Catalysts

The choice of catalyst is dictated by the specific coupling partners and the desired transformation. Below, we compare catalyst performance for Suzuki-Miyaura and Heck couplings, two of the most common reactions for vinyl halides.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. For a substrate like 9-bromo-9-decenenitrile, the primary challenge is to achieve efficient coupling without side reactions, such as isomerization or nitrile group interference.

Expert Insights: Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have revolutionized the coupling of challenging substrates. For vinyl bromides, ligands from the Buchwald family, such as SPhos and XPhos, are often superior. They promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers (TON) and turnover frequencies (TOF). The choice of base is also critical; inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective in facilitating the transmetalation step.

Data Summary: Suzuki-Miyaura Coupling

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Yield (%)Reference Insight
Pd(OAc)₂ + SPhosCsFIsopropanol80>90Excellent for heteroaryl boronic acids and vinyl chlorides, minimizing protodeboronation.
Pd₂(dba)₃ + P(t-Bu)₃K₃PO₄DioxaneRT - 80~95Highly versatile for a wide range of aryl and vinyl halides, often effective at room temperature.
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O8049-95Effective for coupling with potassium alkyltrifluoroborates, tolerating various functional groups.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-100Variable"Classical" catalyst; often requires higher temperatures and can be less efficient for hindered substrates.

Note: Yields are representative and can vary based on the specific boronic acid used.

Heck-Mizoroki Coupling: Alkenylation of the Vinyl Bromide

The Heck reaction couples the vinyl bromide with an alkene, typically an acrylate or styrene derivative, to form a new, more substituted alkene. This reaction is fundamental for constructing diene and polyene structures. Key considerations include controlling the regioselectivity of the alkene insertion and preventing side reactions like isomerization of the product.

Expert Insights: "Ligandless" Heck reactions (often using Pd(OAc)₂) can be effective, particularly with electron-deficient alkenes like acrylates. However, for less reactive alkenes or to improve stereoselectivity, ligands are essential. Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the reaction and provide high yields. The choice of base, typically an amine like triethylamine or an inorganic carbonate, is crucial for regenerating the active Pd(0) catalyst.

Data Summary: Heck-Mizoroki Coupling

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Yield (%)Reference Insight
Pd(OAc)₂ (ligandless)Et₃N or K₂CO₃DMF or DMAc100-140Good-ExcellentOften effective for activated alkenes (e.g., acrylates, styrenes). High temperatures may be required.
[Pd(η³-C₃H₅)Cl]₂ + TedicypKOAcDMF140Good-ExcellentA highly active system using a tetraphosphine ligand, effective for a wide variety of vinyl bromides and alkenes, leading stereoselectively to (E,E)-1,3-dienes.
Pd(OAc)₂ + P(o-tol)₃Et₃NAcetonitrile80GoodA classic combination; P(o-tol)₃ is a common phosphine ligand that provides good results for many substrates.
Pd-NHC ComplexK₂CO₃Toluene/H₂O110HighN-Heterocyclic Carbene (NHC) ligands offer high thermal stability, making them excellent for Heck couplings that require elevated temperatures.

Note: Yields are representative and depend on the specific alkene coupling partner.

Catalyst Selection Workflow: A Practical Approach

Choosing the right catalyst system from the outset can save significant time and resources. The following workflow provides a logical decision-making process.

Catalyst_Selection start Define Transformation (e.g., Suzuki, Heck) coupling_partner Identify Coupling Partner (Boronic Acid, Alkene, etc.) start->coupling_partner sterics Assess Steric Hindrance (Substrate & Partner) coupling_partner->sterics electronics Evaluate Electronic Effects (EWG vs. EDG) sterics->electronics ligand_choice Select Ligand Class electronics->ligand_choice buchwald Bulky Biarylphosphines (e.g., SPhos, XPhos) High activity, good for hindered substrates ligand_choice->buchwald High hindrance or challenging substrate nhc N-Heterocyclic Carbenes (NHCs) High thermal stability ligand_choice->nhc High temperature required simple_phosphine Simple Phosphines (e.g., PPh₃, P(o-tol)₃) Good starting point, less active ligand_choice->simple_phosphine Simple, unhindered substrates precursor_base Select Pd Precursor & Base (e.g., Pd(OAc)₂, K₃PO₄) buchwald->precursor_base nhc->precursor_base simple_phosphine->precursor_base optimization Screen & Optimize (Solvent, Temp, Concentration) precursor_base->optimization

Figure 2: Catalyst Selection Workflow. A step-by-step guide for choosing an appropriate palladium catalyst system for a given cross-coupling reaction.

Detailed Experimental Protocols

To translate theory into practice, the following are detailed, self-validating protocols for representative Suzuki-Miyura and Heck reactions.

Protocol 1: Suzuki-Miyaura Coupling of 9-Bromo-9-decenenitrile with Phenylboronic Acid

Rationale: This protocol uses a highly active Pd(OAc)₂/SPhos system, which is known for its efficiency in coupling vinyl halides. Potassium phosphate is chosen as the base for its efficacy and moderate basicity, which is compatible with the nitrile functional group. Dioxane is a common high-boiling aprotic solvent suitable for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add 9-bromo-9-decenenitrile (230 mg, 1.0 mmol, 1.0 equiv) and phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

  • Atmosphere Control: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Heck Coupling of 9-Bromo-9-decenenitrile with n-Butyl Acrylate

Rationale: This protocol employs a robust catalyst system known to be effective for the Heck vinylation of vinyl bromides. The tetraphosphine ligand (Tedicyp) provides a highly active and stable catalytic species. KOAc is a mild base suitable for the Heck reaction, and DMF is a polar aprotic solvent that facilitates the reaction.

Step-by-Step Methodology:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst precursor by dissolving [Pd(η³-C₃H₅)Cl]₂ (3.7 mg, 0.01 mmol) and Tedicyp (10.3 mg, 0.01 mmol) in 1 mL of anhydrous DMF.

  • Reaction Setup: To an oven-dried Schlenk tube, add KOAc (147 mg, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add 9-bromo-9-decenenitrile (230 mg, 1.0 mmol, 1.0 equiv) and n-butyl acrylate (192 mg, 1.5 mmol, 1.5 equiv).

  • Atmosphere Control: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add 4 mL of anhydrous DMF, followed by 0.1 mL of the catalyst stock solution (1 mol% Pd) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 24 hours.

  • Workup and Purification: Follow the workup and purification procedure outlined in Protocol 1.

Conclusion

The successful application of 9-bromo-9-decenenitrile in complex molecule synthesis is intrinsically linked to the rational selection and application of palladium catalysts. For Suzuki-Miyaura couplings, catalyst systems based on bulky biarylphosphine ligands like SPhos demonstrate superior activity and substrate scope. For Heck reactions, both traditional ligandless systems and advanced phosphine-ligated catalysts show high efficacy, with the choice depending on the electronic nature of the alkene partner. The protocols and data presented herein serve as a validated starting point for researchers, empowering them to leverage the full synthetic potential of this versatile building block.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122 (17), 4020–4028. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004, 43 (14), 1871–1876. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100 (8), 3009–3066. [Link]

  • Feuerstein, M.; Doucet, H.; Santelli, M. Heck reaction of vinyl bromides with alkenes in the presence of a tetraphosphine/palladium catalyst. Journal of Molecular Catalysis A: Chemical, 2001, 175 (1-2), 43-52. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Angewandte Chemie International Edition, 2008, 47 (26), 4849-4852. [Link]

  • Molander, G. A.; Brown, A. R. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 2006, 71 (26), 9681–9686. [Link]

  • Herrmann, W. A.; Brossmer, C.; Reisinger, C.-P.; Riermeier, T. H.; Öfele, K.; Beller, M. Palladacycles: A New Class of Catalysts for the Heck Vinylation of Haloarenes. Chemistry – A European Journal, 1997, 3 (8), 1357-1364. [Link]

Comparative

Comparative study of functionalized vs. unfunctionalized bromoalkenes

A Comparative Guide to the Reactivity of Functionalized vs. Unfunctionalized Bromoalkenes in Cross-Coupling Reactions For the modern synthetic chemist, particularly those in drug development and materials science, the ab...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Functionalized vs. Unfunctionalized Bromoalkenes in Cross-Coupling Reactions

For the modern synthetic chemist, particularly those in drug development and materials science, the ability to construct complex molecular architectures with precision is paramount. Bromoalkenes serve as versatile building blocks in this endeavor, offering a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. A critical consideration in their application is the presence or absence of additional functional groups, which can profoundly influence their reactivity, stability, and suitability for specific synthetic transformations. This guide provides an in-depth comparative analysis of functionalized and unfunctionalized bromoalkenes, with a focus on their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights.

The Dichotomy of Bromoalkenes: A Tale of Two Reactivities

Unfunctionalized bromoalkenes, such as vinyl bromide, represent the simplest class of these compounds. Their reactivity is primarily dictated by the inherent polarity of the carbon-bromine bond and the steric environment around the double bond. In contrast, functionalized bromoalkenes bear additional substituents that can modulate their electronic and steric properties. These functional groups can range from simple alkyl or aryl groups to more complex electron-donating or electron-withdrawing moieties, each imparting unique characteristics to the molecule.[1]

The presence of a functional group can influence:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, ester) can increase the electrophilicity of the carbon bearing the bromine atom, potentially accelerating the rate-determining oxidative addition step in many cross-coupling reactions. Conversely, electron-donating groups (e.g., methoxy, amino) can have the opposite effect.[2]

  • Steric Hindrance: Bulky functional groups, particularly those in close proximity to the bromine atom (ortho-substituents), can impede the approach of the catalyst, slowing down the reaction rate and, in some cases, preventing the reaction from occurring altogether.[3]

  • Stability and Side Reactions: Certain functional groups can influence the stability of the bromoalkene itself or the organometallic intermediates formed during the catalytic cycle, potentially leading to side reactions such as β-hydride elimination.

Synthesis of Bromoalkenes: A Brief Overview

The utility of bromoalkenes is underpinned by accessible and stereoselective synthetic methodologies.

Unfunctionalized Bromoalkenes: A common method for the synthesis of unfunctionalized bromoalkenes is the hydrobromination of terminal alkynes. Anti-Markovnikov addition, often achieved using radical initiators or specific catalytic systems, yields the desired terminal bromoalkene.[4]

Functionalized Bromoalkenes: The synthesis of functionalized bromoalkenes can be achieved through various routes, including the bromination of functionalized alkenes or the use of functionalized starting materials in alkyne hydrobromination reactions.[5][6] For instance, the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids under microwave irradiation provides a stereoselective route to (Z)-bromoalkenes bearing a variety of functional groups.[7]

Comparative Performance in Cross-Coupling Reactions

The true test of a bromoalkene's utility lies in its performance in synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are cornerstones of modern organic synthesis and provide an excellent platform for comparing the reactivity of functionalized and unfunctionalized bromoalkenes.

Suzuki-Miyaura Coupling: The Influence of Electronics and Sterics

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for the formation of C(sp²)–C(sp²) bonds.[8] The reaction is generally tolerant of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.[9]

Electronic Effects: The rate of the Suzuki coupling is often influenced by the electronic nature of the bromoalkene. Electron-withdrawing groups on the bromoalkene can accelerate the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step.[10]

Steric Effects: Steric hindrance, particularly from ortho-substituents on an aryl-substituted bromoalkene, can significantly decrease the reaction rate and yield. This is due to the difficulty of the bulky catalyst coordinating to the sterically encumbered reaction center.[3][11]

Representative Data: Suzuki-Miyaura Coupling

BromoalkeneCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl bromidePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O801285[8]
(E)-β-BromostyrenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100295[12]
4-Bromo-3,5-dimethoxy-benzoatePotassium vinyltrifluoroboratePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100 (MW)0.588[11]
2-BromomesitylenePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane1002491[3]

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-β-Bromostyrene with Phenylboronic Acid

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add (E)-β-bromostyrene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-stilbene.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X Bromoalkene (R1-X) R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation Base Base Base->Transmetalation R2-B(OR)2 Organoboron (R2-B(OR)2) R2-B(OR)2->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 Coupled Product (R1-R2) Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: High Tolerance for Functional Groups

The Stille reaction couples an organotin compound with an organic halide and is renowned for its excellent functional group tolerance, often proceeding under neutral conditions without the need for a base.[13][14] This can be a significant advantage when working with base-sensitive substrates.

Electronic and Steric Effects: Similar to the Suzuki coupling, the Stille reaction is sensitive to electronic and steric factors. Electron-withdrawing groups on the bromoalkene can enhance the rate of oxidative addition. However, bulky substituents on either the bromoalkene or the organostannane can hinder the reaction.[12]

Representative Data: Stille Coupling

| Bromoalkene | Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Vinyl bromide | Vinyltributyltin | Pd(PPh₃)₄ | THF | 60 | 16 | 75 |[12] | | (E)-β-Bromostyrene | Phenyltributyltin | Pd(PPh₃)₄ | Toluene | 100 | 4 | 92 |[14] | | 1-Bromo-2-methoxy-naphthalene | (4-methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 |[14] |

Experimental Protocol: Stille Coupling of (E)-β-Bromostyrene with Phenyltributyltin

  • To a flame-dried Schlenk flask under an inert atmosphere, add (E)-β-bromostyrene (1.0 mmol, 1.0 equiv), phenyltributyltin (1.1 mmol, 1.1 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Add a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (E)-stilbene.

Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X Bromoalkene (R1-X) R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R2-SnBu3 Organostannane (R2-SnBu3) R2-SnBu3->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 Coupled Product (R1-R2) Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Heck Reaction: Vinylation of Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction is particularly useful for the synthesis of substituted styrenes and dienes.

Electronic Effects: The electronic properties of both the bromoalkene and the coupling partner alkene play a crucial role. Electron-deficient bromoalkenes tend to react faster, while electron-rich alkenes are generally more reactive coupling partners.[2]

Representative Data: Heck Reaction

BromoalkeneAlkene PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneStyrenePd(OAc)₂K₂CO₃DMF/H₂O1001285[2]
(Z)-2-bromo-2-buteneStyrenePd(OAc)₂/PPh₃NEt₃DMF1001278[16]
p-Methoxy-β-bromostyreneButyl acrylatePd(dppf)Cl₂NEt₃DMSO115496[17]

Experimental Protocol: Heck Reaction of (Z)-2-bromo-2-butene with Styrene

  • In a sealed tube, combine (Z)-2-bromo-2-butene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NEt₃ (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the diene product.[16]

Heck Reaction Catalytic Cycle

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X Bromoalkene (R1-X) R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Migratory_Insertion Migratory Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate R-Pd(II)L2-X Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Product Coupled Product Beta_Hydride_Elimination->Product HPd(II)L2X H-Pd(II)L2-X Beta_Hydride_Elimination->HPd(II)L2X Reductive_Elimination Reductive Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.

Conclusion: A Strategic Choice for Synthesis

The choice between a functionalized and an unfunctionalized bromoalkene is a strategic one that depends on the specific goals of the synthesis. Unfunctionalized bromoalkenes provide a straightforward entry into simple vinylated structures. However, the introduction of functional groups opens up a vast chemical space, allowing for fine-tuning of reactivity and the incorporation of diverse structural motifs.

For researchers in drug development and materials science, understanding the interplay of electronic and steric effects of these functional groups is crucial for designing efficient and selective synthetic routes. While electron-withdrawing groups can accelerate reactions, they may not be compatible with all desired functionalities in the final product. Conversely, electron-donating groups might lead to slower reactions but could be essential for the biological activity or material properties of the target molecule. Ultimately, a thorough understanding of the principles outlined in this guide will empower chemists to make informed decisions and harness the full potential of bromoalkenes in their synthetic endeavors.

References

  • Buchwald, S. L., et al. (2010). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Hindered Aryl and Heteroaryl Boronic Acids.
  • Organic Chemistry Tutor. (2010, October 6). Functional Groups In Organic Chemistry. YouTube. [Link]

  • Schmidt, A. (2015). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study.
  • El-faham, A., et al. (2013). Heck Coupling Styrene with Aryl Halides Catalyzed by Palladium Complexes in Biphasic Media. International Journal of Organic Chemistry, 3(1), 1-7.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Köhler, K., et al. (2002). Heck reaction of styrene with bromoarenes catalyzed by Pd/C.
  • Li, Y., et al. (2010). Expedient Synthesis of Functionalized Conjugated Enynes: Palladium-Catalyzed Bromoalkynylation of Alkynes.
  • Lalic, G., et al. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(25), 8799-8803.
  • MacMillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Sterically Hindered and Electron-Rich Aryl Halides with Potassium Vinyltrifluoroborate. The Journal of Organic Chemistry, 71(25), 9681-9686.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Studer, A., et al. (2021). Vinyl radicals in transition metal-catalyzed organic transformations. Chemical Society Reviews, 50(15), 8567-8595.
  • Farina, V., & Krishnan, B. (1991). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 113(25), 9585-9595.
  • Kuang, C., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(3), 637-644.
  • Wu, X., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8402-8413.
  • Organic Chemistry Tutor. (2024, November 26). Hydroboration of Alkynes EXPLAINED!. YouTube. [Link]

  • Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 65(20), 6575-6582.
  • Hill, L. L., & Leadbeater, N. E. (2005). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 378.
  • Skrydstrup, T., et al. (2019). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 24(12), 2292.
  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]

  • Xiao, J., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2692-2698.
  • Carretero, J. C., & García-García, P. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insight.
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  • León, T., et al. (2023). Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. The Journal of Organic Chemistry, 88(17), 12185-12196.
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  • Cierpiał, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276-2285.

Sources

Validation

Analysis of the electronic effects of the nitrile group on vinyl bromide reactivity

A Senior Application Scientist's Guide to Understanding and Harnessing the Electronic Effects of the Nitrile Group on Vinylic Systems for Researchers, Scientists, and Drug Development Professionals. In the intricate worl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Harnessing the Electronic Effects of the Nitrile Group on Vinylic Systems for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of organic synthesis, the ability to fine-tune the reactivity of a molecule is paramount. The introduction of a functional group can dramatically alter the electronic landscape of a substrate, opening up new reaction pathways or shutting down others. This guide provides an in-depth analysis of the profound electronic effects of the nitrile group (–C≡N) on the reactivity of vinyl bromide. We will objectively compare the behavior of 2-bromoacrylonitrile with its parent compound, vinyl bromide, providing a framework for predicting and controlling their chemical transformations. While direct kinetic comparisons in the literature are scarce, we will draw upon well-established principles and data from analogous systems to illuminate the key differences in their reactivity profiles.

The Competing Electronic Influences: A Tale of Two Effects

The reactivity of a substituted alkene is fundamentally governed by the interplay of inductive and resonance effects of the substituent. In the case of 2-bromoacrylonitrile, the nitrile group exerts a powerful influence on the adjacent vinylic system.

The Inductive Effect (-I): A Strong Electron Pull

The nitrile group is one of the most strongly electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This potent inductive effect polarizes the molecule, drawing electron density away from the carbon-carbon double bond and the C-Br bond.[1]

The Resonance Effect (-M): Delocalization and Deactivation

The nitrile group also exhibits a strong electron-withdrawing resonance (or mesomeric) effect. The π-system of the nitrile group can conjugate with the adjacent double bond, delocalizing the π-electrons towards the nitrogen atom. This delocalization can be represented by the following resonance structures:

Resonance structures of 2-bromoacrylonitrile

This resonance delocalization has two major consequences:

  • Deactivation of the double bond towards electrophilic attack: By pulling electron density away from the C=C double bond, the nitrile group makes it less nucleophilic and therefore less reactive towards electrophiles.

  • Activation of the β-carbon to nucleophilic attack: The resonance structures show a partial positive charge on the β-carbon, making it susceptible to attack by nucleophiles in a Michael-type addition.

In contrast, vinyl bromide's reactivity is primarily dictated by the electronic effects of the bromine atom, which has a deactivating inductive effect (-I) but a weak activating resonance effect (+M) due to its lone pairs.[2]

Comparative Reactivity Analysis: A Head-to-Head Battle

The stark electronic differences between vinyl bromide and 2-bromoacrylonitrile manifest in their reactivity across a range of important organic transformations.

Electrophilic Addition: A Clear Deactivation

The electron-deficient nature of the double bond in 2-bromoacrylonitrile significantly retards the rate of electrophilic addition compared to vinyl bromide. The initial step in the electrophilic addition of a reagent like HBr is the formation of a carbocation intermediate.[3] The electron-withdrawing nitrile group would destabilize an adjacent carbocation, thus increasing the activation energy for this step.

SubstrateRelative Rate of Electrophilic Addition with HBrRationale
Vinyl Bromide HigherThe double bond is relatively electron-rich, readily attacking the electrophile.
2-Bromoacrylonitrile LowerThe strong -I and -M effects of the nitrile group render the double bond electron-poor and less nucleophilic.
Nucleophilic Vinylic Substitution: A Complex Interplay

Nucleophilic substitution at a vinylic carbon is generally difficult due to the high energy of the potential intermediates. However, the presence of a strong electron-withdrawing group like nitrile can facilitate this reaction through a Michael addition-elimination mechanism.

For vinyl bromide, direct nucleophilic substitution is challenging. In contrast, 2-bromoacrylonitrile is significantly more susceptible to this type of transformation.

G cluster_0 Reactivity towards Nucleophiles Vinyl Bromide Vinyl Bromide Nucleophilic Attack Direct Substitution Vinyl Bromide->Nucleophilic Attack Slow/Difficult 2-Bromoacrylonitrile 2-Bromoacrylonitrile Michael Addition Michael Addition 2-Bromoacrylonitrile->Michael Addition Favored Elimination Elimination Michael Addition->Elimination Forms Substituted Acrylonitrile

Caption: Comparative reactivity towards nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Handle

Both vinyl bromide and 2-bromoacrylonitrile are viable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds. The electron-withdrawing nature of the nitrile group can influence the oxidative addition step in the catalytic cycle, potentially affecting reaction rates and yields.

ReactionVinyl Bromide2-BromoacrylonitrileRationale for Differences
Suzuki Coupling Good substrate.Good substrate.The electronic nature of the vinyl bromide can influence the rate of oxidative addition and transmetalation. Electron-withdrawing groups can sometimes accelerate the oxidative addition step.
Heck Reaction Good substrate.Good substrate.Similar to the Suzuki coupling, the electronic properties of the substrate affect the catalytic cycle. The electron-deficient nature of the alkene in the product can sometimes lead to side reactions.

Note: While both are effective substrates, optimal conditions (catalyst, ligand, base, solvent) may differ to achieve maximum yield.

Experimental Protocols: A Practical Guide

The following are generalized protocols for key reactions, highlighting the practical considerations for both substrates.

Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the coupling of a vinyl bromide with a boronic acid.

Materials:

  • Vinyl bromide or 2-bromoacrylonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add the vinyl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Vinyl Bromide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition (Dioxane/Water) B->C D Heating & Stirring (80-100 °C) C->D E Reaction Monitoring (TLC/GC) D->E F Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Heck Reaction

This protocol describes a general procedure for the Heck reaction between a vinyl bromide and an alkene.

Materials:

  • Vinyl bromide or 2-bromoacrylonitrile (1.0 mmol)

  • Alkene (e.g., styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine the vinyl bromide, alkene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add the acetonitrile and triethylamine.

  • Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.[4]

Conclusion: A Strategic Choice for Synthesis

The presence of a nitrile group dramatically alters the electronic properties and, consequently, the reactivity of vinyl bromide. The strong electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack while activating the molecule for nucleophilic attack, particularly via a Michael addition pathway. In the realm of palladium-catalyzed cross-coupling reactions, both 2-bromoacrylonitrile and vinyl bromide serve as valuable building blocks, though their differing electronic natures may necessitate adjustments to reaction conditions for optimal outcomes. For the synthetic chemist, understanding these electronic effects is not merely an academic exercise but a critical tool for strategic reaction design, enabling the selective and efficient construction of complex molecular architectures.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.

Sources

Comparative

A Comparative Guide to the Chemical Stability of 9-Bromo-9-decenenitrile Under Forced Degradation Conditions

Abstract This guide provides a comprehensive analysis of the chemical stability of 9-Bromo-9-decenenitrile, a functionalized intermediate with potential applications in specialty chemical and pharmaceutical synthesis. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the chemical stability of 9-Bromo-9-decenenitrile, a functionalized intermediate with potential applications in specialty chemical and pharmaceutical synthesis. Through a series of forced degradation studies, its stability profile is benchmarked against structurally related compounds to isolate the contributions of its key functional moieties: the vinyl bromide and the terminal nitrile. By subjecting the compounds to hydrolytic, oxidative, photolytic, and thermal stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, we elucidate its primary degradation pathways.[1][2] This report offers critical insights for researchers and drug development professionals regarding the handling, storage, and formulation of 9-Bromo-9-decenenitrile, ensuring its integrity throughout the development lifecycle.

Introduction

The development of novel chemical entities for pharmaceutical and industrial applications requires a thorough understanding of their intrinsic chemical stability.[2] 9-Bromo-9-decenenitrile is a bifunctional molecule featuring a long alkyl chain, a terminal nitrile group, and a vinyl bromide. This unique combination makes it a versatile building block; however, the vinyl bromide moiety is a potential site of instability. The C-Br bond in such a configuration can be susceptible to various reactions, including nucleophilic substitution, oxidation, and photolytic cleavage.[3]

Forced degradation studies, or stress testing, are an essential component of the development process, providing crucial information on potential degradation pathways and products.[4][5] These studies are instrumental in developing stability-indicating analytical methods and in designing stable formulations.[1][2] This guide presents a systematic investigation into the stability of 9-Bromo-9-decenenitrile by comparing its degradation profile to that of carefully selected analogous compounds under standardized stress conditions.

Rationale for Compound Selection

To accurately assess the stability of 9-Bromo-9-decenenitrile, three comparator compounds were selected. This approach allows for the systematic evaluation of the individual contributions of the vinyl double bond and the bromine atom to the molecule's overall reactivity.

  • Test Compound: 9-Bromo-9-decenenitrile (A) : The primary molecule of interest, containing the vinyl bromide and nitrile functionalities.

  • Comparator 1: 10-Bromodecanenitrile (B) : A saturated analogue. Comparing A to B isolates the effect of the C=C double bond on the stability of the C-Br bond and the molecule as a whole.

  • Comparator 2: 9-Decenenitrile (C) : This analogue lacks the bromine atom, allowing for an assessment of the vinyl group's stability in the absence of the halogen and the bromine's role in the degradation of compound A .

  • Comparator 3: 1-Bromo-1-decene (D) : This compound removes the nitrile group, helping to determine if the nitrile functionality influences the stability of the vinyl bromide moiety through long-range electronic effects or by providing an alternative reaction site.

Figure 1: Structures of Test and Comparator Compounds

Theoretical Stability Considerations

The chemical structure of 9-Bromo-9-decenenitrile suggests two primary sites of potential reactivity:

  • The Vinyl Bromide Moiety : The carbon-bromine bond is inherently polar, making the vinylic carbon electrophilic.[3] This site is susceptible to nucleophilic attack, particularly under basic conditions, which could lead to substitution or elimination reactions. The C-Br bond dissociation energy is lower than that of C-Cl or C-F bonds, suggesting a higher susceptibility to thermal and photolytic cleavage.[3]

  • The Nitrile Moiety : Nitriles are generally robust but can undergo hydrolysis to carboxylic acids under harsh acidic or basic conditions, typically requiring elevated temperatures.[6] Compared to the vinyl bromide, the nitrile group is expected to be significantly more stable under the tested conditions.

Based on these principles, we hypothesize that the primary degradation pathway for 9-Bromo-9-decenenitrile will involve the vinyl bromide group. The saturated analogue (B ) is expected to be more stable due to the lack of the reactive π-bond, while the non-brominated alkene (C ) will likely be stable under most conditions except for strong oxidation.

Experimental Design: A Forced Degradation Workflow

A standard forced degradation protocol was designed to assess stability under conditions relevant to manufacturing, storage, and handling. The workflow is depicted in Figure 2. The chosen analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), is ideally suited for the analysis of semi-volatile halogenated organic compounds, providing both sensitive quantification and structural information for the identification of degradants.[7][8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Stock Prepare Stock Solutions (1 mg/mL in Acetonitrile) Samples Aliquot into Vials for Each Stress Condition Stock->Samples Acid Acid Hydrolysis 0.1 M HCl, 60°C Samples->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Samples->Base Oxidative Oxidation 6% H₂O₂, RT Samples->Oxidative Thermal Thermal 80°C Solid State Samples->Thermal Photo Photolytic ICH Option 1 Light Box Samples->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Quantify Degradation & Identify Products GCMS->Data G Start Br-CH=CH-(CH₂)₇-C≡N (9-Bromo-9-decenenitrile) Intermediate [HO-CH=CH-(CH₂)₇-C≡N] (Unstable Enol Intermediate) Start->Intermediate + OH⁻ - Br⁻ Product O=CH-CH₂-(CH₂)₇-C≡N (10-Oxodecanenitrile) Intermediate->Product Tautomerization

Figure 3: Proposed Pathway for Basic Hydrolysis
  • Oxidative Stability: 9-Bromo-9-decenenitrile (A ) and 1-Bromo-1-decene (D ) showed moderate degradation under oxidative stress, likely due to the reaction of hydrogen peroxide with the electron-rich double bond. 9-Decenenitrile (C ) also showed some degradation, confirming the double bond as the reactive site. The saturated compound (B ) was completely stable.

  • Photostability: The most significant degradation for the brominated compounds was observed under photolytic stress. Both vinyl bromides (A and D ) degraded by over 20%, likely via homolytic cleavage of the C-Br bond initiated by UV radiation. The saturated bromo-compound (B ) was more stable but still showed some degradation, which is expected for alkyl halides. The non-brominated alkene (C ) was highly stable, confirming the C-Br bond as the photolabile site.

  • Thermal Stability: All compounds exhibited high thermal stability at 80°C, with minimal degradation observed. This suggests that for short-term heat exposure, the compounds are robust.

Conclusion

This comparative stability study demonstrates that the primary liability of 9-Bromo-9-decenenitrile is its vinyl bromide moiety. The compound is particularly susceptible to degradation under basic, oxidative, and photolytic conditions.

Stability Ranking (Most Stable > Least Stable):

  • 9-Decenenitrile (C): Most stable across all conditions.

  • 10-Bromodecanenitrile (B): Generally stable, with minor sensitivity to base and light.

  • 9-Bromo-9-decenenitrile (A) & 1-Bromo-1-decene (D): Both show comparable and significant instability, primarily driven by the vinyl bromide group.

These findings have direct implications for professionals in chemical and pharmaceutical development. The storage of 9-Bromo-9-decenenitrile should be in inert, light-protected containers, and contact with basic or strongly oxidative materials should be strictly avoided. Formulation strategies should focus on maintaining a neutral to acidic pH and incorporating antioxidants or UV absorbers if prolonged exposure is anticipated.

References

  • Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2003). HYDROCARBONS, HALOGENATED: METHOD 1003, Issue 3. CDC. Retrieved from [Link]

  • Jobst, K., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Wang, Z., et al. (2020). Template catalysis by manganese pincer complexes: Aza- and Oxa-Michael additions to unsaturated nitriles. ResearchGate. Retrieved from [Link]

  • St-Pierre, F., et al. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Reddy, P., & M, J. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Fleming, F. F. (2004). Unsaturated Nitriles: Stereoselective Annulations and Alkylations. Duquesne Scholarship Collection. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • de Oliveira, F. I., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Netlab. (n.d.). Detailed steps for the detection of halogenated hydrocarbons in surface water. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 9-Bromo-9-decenenitrile

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 9-Bromo-9-decenenitrile, a key intermediate in various synthetic pathways. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 9-Bromo-9-decenenitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines and practical laboratory experience to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Method Validation

In pharmaceutical development and quality control, the reliability of analytical data is paramount. The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[1][2][3] For a crucial intermediate like 9-Bromo-9-decenenitrile, robust and validated analytical methods are essential to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).[1]

This guide will explore the cross-validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 9-Bromo-9-decenenitrile. Furthermore, we will discuss the utility of spectroscopic methods for qualitative identification. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), and guidance from the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11]

What is Cross-Validation?

Cross-validation of analytical methods is the process of comparing the results from two or more distinct methods to ensure they provide equivalent and reliable data.[12][13][14][15] This is particularly critical when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated.[12][14]

Analytical Methodologies for 9-Bromo-9-decenenitrile

The selection of an appropriate analytical technique is the first step in developing a robust testing procedure. For 9-Bromo-9-decenenitrile, both HPLC and GC present viable options for quantitative analysis, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Given the structure of 9-Bromo-9-decenenitrile, a reverse-phase HPLC method is a suitable approach.[16][17]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).[18][19]

    • Flow Rate: 1.0 mL/min.[20]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 9-Bromo-9-decenenitrile reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the test sample by dissolving it in acetonitrile to achieve a theoretical concentration within the calibration range.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the bromo- and nitrile functionalities, an electron capture detector (ECD) or a mass spectrometer (MS) can provide high sensitivity and selectivity.[21][22]

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).[22]

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (10:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 9-Bromo-9-decenenitrile reference standard in hexane.

    • Working Standard Solutions: Serially dilute the stock solution with hexane to prepare calibration standards from 0.1 µg/mL to 10 µg/mL.

    • Sample Solution: Dilute the test sample in hexane to a concentration within the calibration range.

Method Validation Parameters and Comparative Data

A comprehensive validation of each method should be performed according to ICH Q2(R2) guidelines.[4][5][7][10][23] The following table presents a comparative summary of expected performance data for the HPLC-UV and GC-MS methods.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale and Causality
Specificity The method should demonstrate no interference from process impurities or degradation products at the retention time of the analyte. This is achieved by analyzing placebo, spiked samples, and forced degradation samples.Mass spectrometric detection provides high specificity through the monitoring of characteristic fragment ions, minimizing the risk of co-elution interference.Specificity ensures that the signal measured is solely from the analyte of interest, a cornerstone of accurate quantification.[9][23]
Linearity (r²) ≥ 0.999≥ 0.999A linear relationship between concentration and response is essential for accurate quantification across the analytical range.
Range (µg/mL) 1 - 1000.1 - 10The range is established based on the linearity, accuracy, and precision of the method and should encompass the expected concentration of the analyte in routine samples.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy demonstrates the closeness of the measured value to the true value and is typically assessed by spike recovery studies at multiple concentration levels.[23]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%Repeatability (intra-assay precision) assesses the precision under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 2.0%≤ 2.5%Intermediate precision expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Robustness The method should be unaffected by small, deliberate variations in mobile phase composition, flow rate, and column temperature.The method should be resilient to minor changes in oven temperature ramp rate, carrier gas flow, and inlet temperature.Robustness testing provides an indication of the method's reliability during normal usage.[23]

Cross-Validation Workflow

The cross-validation process ensures that the two developed methods provide comparable results.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Develop and Validate Primary Method (e.g., HPLC-UV) C Define Acceptance Criteria (e.g., % Difference < 2.0%) A->C B Develop and Validate Secondary Method (e.g., GC-MS) B->C D Select a Homogeneous Batch of 9-Bromo-9-decenenitrile C->D E Analyze Samples (n=6) using the Primary Method D->E F Analyze the Same Samples (n=6) using the Secondary Method D->F G Statistically Compare Results (e.g., t-test, F-test) E->G F->G H Results Meet Acceptance Criteria? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies and Re-evaluate H->J No J->G

Caption: A workflow diagram illustrating the key stages of cross-validating two analytical methods.

Spectroscopic Identification

While chromatographic methods are ideal for quantification, spectroscopic techniques are invaluable for qualitative identification and structural confirmation.

  • Infrared (IR) Spectroscopy: The presence of a sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[24][25] The C=C bond of the decenenitrile moiety will exhibit a stretching vibration around 1640-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the vinyl protons and the protons adjacent to the bromine and nitrile groups.[24]

    • ¹³C NMR will display a distinctive peak for the nitrile carbon in the range of 115-125 ppm.[24][25]

  • Mass Spectrometry (MS): As utilized in the GC-MS method, the mass spectrum will provide the molecular weight of the compound and a characteristic fragmentation pattern that can be used for identification.

Choosing the Right Method: A Decision Framework

The choice between HPLC and GC depends on several factors, including the specific analytical needs, available instrumentation, and the nature of the sample matrix.

MethodSelection Start Analytical Requirement for 9-Bromo-9-decenenitrile Q1 Is High Sensitivity for Trace Analysis Required? Start->Q1 Q2 Is the Sample Thermally Labile or Non-Volatile? Q1->Q2 No GCMS GC-MS is the Preferred Method Q1->GCMS Yes HPLC HPLC-UV is the Preferred Method Q2->HPLC Yes Q2->GCMS No ConsiderDeriv Consider Derivatization for GC Analysis

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Conclusion

The successful analysis of 9-Bromo-9-decenenitrile relies on the implementation of well-validated and robust analytical methods. Both HPLC and GC offer reliable means for quantification, with the choice between them being dictated by the specific requirements of the analysis. Cross-validation is a critical exercise to ensure data integrity and consistency, particularly in a regulated environment. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a sound analytical control strategy for this important chemical intermediate.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.
  • Bioanalytical Methods Testing. (2026, January 10). Cross Validation of Bioanalytical Methods Testing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Benchchem. (n.d.). A Guide to Cross-Validation of Analytical Methods Between Laboratories. Benchchem.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Fiveable.
  • Compton, D. A. C., & Murphy, W. F. (1985). Spectroscopic and thermodynamic studies of unsaturated nitrile compounds—IV. The vibrational spectrum and conformational equilibrium of 2-methyl-3-butenenitrile. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(10), 1141–1148.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical method validation: A brief review. (n.d.).
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1).
  • Compton, D. A. C., & Murphy, W. F. (1982). Spectroscopic and thermodynamic studies of unsaturated nitrile compounds. 3. The vibrational spectrum and conformational equilibrium of 3-methyl-3-butenenitrile. The Journal of Physical Chemistry, 86(4), 587-593.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Chemistry LibreTexts.
  • Compton, D. A. C., & Murphy, W. F. (1982). SPECTROSCOPIC AND THERMODYNAMIC STUDIES OF UNSATURATED NITRILE COMPOUNDS. 3. THE VIBRATIONAL SPECTRUM AND CONFORMATIONAL EQUILIBRIUM OF 3‐METHYL‐3‐BUTENENITRILE. Chemischer Informationsdienst, 13(10).
  • SIELC Technologies. (n.d.). Separation of 9-Bromoanthracene on Newcrom R1 HPLC column. SIELC Technologies.
  • Detection and determination of nitriles. (n.d.). ResearchGate.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • Clark, J. (n.d.). the preparation of nitriles. Chemguide.
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies.
  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information.
  • EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
  • Matrix Scientific. (n.d.). 951887-76-6 Cas No. | 9-Bromo-9-decenenitrile. Matrix Scientific.
  • American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9-Bromo-9-decenenitrile for Laboratory Professionals

This guide provides an in-depth protocol for the proper disposal of 9-Bromo-9-decenenitrile, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the proper disposal of 9-Bromo-9-decenenitrile, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and responsible chemical waste management. This document moves beyond a simple checklist, offering a framework of understanding to empower you to make informed decisions in your laboratory.

Understanding the Hazard Profile of 9-Bromo-9-decenenitrile

9-Bromo-9-decenenitrile is a halogenated organic nitrile. Its proper disposal is dictated by the potential hazards associated with both the bromine and nitrile functional groups. Brominated organic compounds are often classified as hazardous waste and require disposal in a dedicated "halogenated organic waste" stream.[1] Nitriles can be toxic and may release hydrogen cyanide upon decomposition under certain conditions, such as strong acidic or alkaline hydrolysis.

While a specific, comprehensive Safety Data Sheet (SDS) for 9-Bromo-9-decenenitrile was not found in the immediate search, its classification as an irritant is noted.[2] For procedural guidance, we will operate under the established principles for handling and disposing of halogenated and nitrile-containing organic compounds, which are treated as hazardous waste.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, ensure you are operating in a safe environment and are equipped with the appropriate Personal Protective Equipment (PPE).

Engineering Controls:
  • Chemical Fume Hood: All handling of 9-Bromo-9-decenenitrile, including transfers to waste containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile rubber gloves. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A lab coat must be worn.

Step-by-Step Disposal Protocol

The disposal of 9-Bromo-9-decenenitrile is a multi-step process that begins the moment the chemical is deemed waste. Adherence to this protocol is mandatory for ensuring safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of a safe and cost-effective disposal program.

  • Classification: 9-Bromo-9-decenenitrile is classified as a halogenated organic hazardous waste .

  • Segregation: It is crucial to collect this waste in a dedicated container separate from non-halogenated organic waste.[1][4] Mixing these waste streams can complicate the disposal process and significantly increase costs.[4]

Step 2: Waste Containerization

The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.

  • Container Selection: Use a chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using food containers.[5]

  • Container Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[4] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "9-Bromo-9-decenenitrile".

    • The accumulation start date (the date the first waste is added).

    • The specific hazards (e.g., Irritant, Toxic).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[6][7]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[4][5]

    • Store the container in a designated secondary containment bin or tray to contain any potential spills.

    • Inspect the SAA weekly for any signs of leaks or container degradation.[5]

Step 4: Requesting Waste Pickup

Once the waste container is full or has been in the SAA for up to one year, it must be removed by trained professionals.[5]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste to a central storage facility.[7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:
  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • Decontaminate the spill area with soap and water.

  • Large Spill (or any spill you are not equipped to handle):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek medical attention.[8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Data Summary and Visual Workflow

For clarity, the essential quantitative and procedural information is summarized below.

Quantitative Data for Waste Management
ParameterGuidelineSource
SAA Hazardous Waste Limit ≤ 55 gallons[6][7]
SAA Acutely Toxic Waste Limit ≤ 1 quart (liquid) or 1 kg (solid)[6]
Maximum SAA Storage Time 1 year (for partially filled containers)[5]
Time to Remove Full Container Within 3 days of becoming full[5]
Emergency Eye Wash Duration ≥ 15 minutes[8]
Emergency Shower Duration ≥ 15 minutes[8]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 9-Bromo-9-decenenitrile.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Final Disposal cluster_emergency Emergency Event A Identify 9-Bromo-9-decenenitrile as Waste B Classify as Halogenated Organic Hazardous Waste A->B C Select Chemically Compatible Container B->C D Affix 'Hazardous Waste' Label (Name, Date, Hazards) C->D E Place Waste in Labeled Container within SAA D->E F Keep Container Closed & in Secondary Containment E->F G Monitor SAA Weekly F->G H Container Full OR 1 Year Accumulation? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Accumulation H->J No J->E K Spill or Exposure Occurs L Follow Emergency Procedures (Spill Cleanup / First Aid) K->L M Report to Supervisor & EHS L->M

Disposal Workflow for 9-Bromo-9-decenenitrile

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Standard Operating Procedure: Bromine. Washington State University. [Link]

  • How to Dispose of Nitrile Gloves?. Earth Safe PPE. [Link]

  • Standard Operating Procedure: Bromine. University of Georgia Research. [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Are Nitrile Gloves Recyclable?. Polycarbin. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Standard Operating Procedure: Bromine Safety. Kansas State University. [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Guidance at the Scene of an Incident. BromAid. [Link]

  • Safely handling a liter of Bromine?. Reddit r/chemistry. [Link]

  • BROMINE Safety Handbook. ICL Group. [Link]

  • Chemical Spill Procedures. Princeton University EHS. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Hamburg. [Link]

  • Chemical Waste Management Guide. Auburn University. [Link]

Sources

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